Product packaging for Phosphocreatine(Cat. No.:CAS No. 67-07-2)

Phosphocreatine

Cat. No.: B042189
CAS No.: 67-07-2
M. Wt: 211.11 g/mol
InChI Key: DRBBFCLWYRJSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosphocreatine is a pivotal endogenous high-energy phosphate compound that serves as a critical temporal energy buffer in cells exhibiting high and fluctuating energy demands, most notably in skeletal muscle, cardiac muscle, and the brain. Its primary research value lies in its central role in the creatine kinase-phosphocreatine (CK/PCr) energy shuttle system, which rapidly regenerates adenosine triphosphate (ATP) from adenosine diphosphate (ADP) to maintain cellular energy homeostasis. Researchers utilize this compound to investigate cellular bioenergetics, muscle fatigue mechanisms, and the metabolic basis of pathologies such as heart failure, muscular dystrophies, and neurodegenerative disorders. In experimental models, it is applied to study ischemia-reperfusion injury, where it has been shown to stabilize mitochondrial membranes, reduce oxidative stress, and improve functional recovery. Furthermore, this compound is an essential reagent in in vitro assays for measuring creatine kinase activity, a key diagnostic marker. Our product is supplied as a high-purity, stable compound, rigorously quality-controlled to ensure reliability and reproducibility in your scientific investigations, spanning fields from fundamental biochemistry to applied physiology and translational medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N3O5P B042189 Phosphocreatine CAS No. 67-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBBFCLWYRJSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

922-32-7 (di-hydrochloride salt)
Record name Phosphocreatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0058776
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphocreatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

449.1±47.0 °C at 760 mmHg
Record name Phosphocreatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

67-07-2
Record name Phosphocreatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphocreatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphocreatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphocreatine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOSPHOCREATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IUV4N33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phosphocreatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194-195 °C
Record name Phosphocreatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Discovery of Phosphocreatine in Muscle Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive historical account of the discovery of phosphocreatine in muscle tissue, a pivotal moment in our understanding of muscle bioenergetics. Aimed at researchers, scientists, and drug development professionals, this document delves into the seminal experiments conducted in the 1920s, detailing the methodologies that led to the identification of this high-energy phosphate compound. We present a quantitative summary of the initial findings, detailed experimental protocols from the original publications, and visual representations of the discovery process to offer a thorough and practical understanding of this landmark scientific achievement.

Introduction: The Quest for Muscle Energy's "Missing Link"

In the early 20th century, the biochemical basis of muscle contraction was a subject of intense investigation. While the role of glycogen breakdown to lactic acid in providing energy was established, the immediate energy source for the contractile process remained elusive. Researchers suspected the existence of a labile, energy-rich phosphorus compound that acted as an intermediary between glycolysis and the mechanical work of the muscle. This quest set the stage for the discovery of what was initially termed "phosphagen" and later identified as this compound.

The breakthrough came in 1927, with two independent groups of researchers publishing their findings almost simultaneously. Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School, both reported the existence of a highly unstable organic phosphate compound in muscle that underwent rapid hydrolysis during contraction and was resynthesized during recovery.[1] This discovery of this compound revolutionized the field of muscle metabolism and laid the groundwork for our current understanding of cellular bioenergetics.

The Key Discoveries: A Tale of Two Laboratories

The near-simultaneous discovery of this compound by two independent research groups highlights the convergence of scientific thought and analytical capabilities of the era. Both teams were investigating the changes in phosphorus compounds in muscle during contraction and recovery.

The Eggletons and "Phosphagen"

Grace and Philip Eggleton were studying the inorganic phosphate released during muscle contraction in frogs. They observed that the amount of inorganic phosphate liberated could not be accounted for by the hydrolysis of known organic phosphates. They hypothesized the existence of a very labile phosphorus compound, which they termed "phosphagen," that broke down during muscle stimulation.

Fiske and Subbarow's Identification of this compound

Cyrus Fiske and Yellapragada Subbarow were also investigating phosphorus metabolism in muscle. A crucial element of their success was the development of a highly sensitive and accurate colorimetric method for the determination of phosphorus in 1925.[2] This method allowed them to precisely measure the different phosphorus fractions in muscle extracts. They identified a compound that was not inorganic phosphate but readily released phosphate upon acid hydrolysis. Through careful chemical analysis, they identified this compound as a combination of creatine and phosphoric acid, which they named this compound.[3]

Experimental Protocols of the Era

The following sections detail the methodologies employed by these pioneering researchers, reconstructed from their original publications. These protocols provide valuable insight into the analytical chemistry techniques of the 1920s.

Tissue Preparation and Extraction

The primary model organism for these early studies was the frog, specifically the gastrocnemius muscle. The preparation and extraction process was designed to be rapid to minimize the spontaneous breakdown of the labile this compound.

Experimental Workflow: Tissue Preparation and Extraction

G cluster_prep Tissue Preparation cluster_extract Extraction start Isolate Frog Gastrocnemius Muscle freeze Rapid Freezing in Liquid Air/Ice-Salt Mixture start->freeze grind Grind Frozen Muscle with Trichloroacetic Acid (TCA) freeze->grind centrifuge Centrifuge the Homogenate grind->centrifuge collect Collect Protein-Free Supernatant (Muscle Extract) centrifuge->collect

Caption: Workflow for muscle tissue preparation and extraction.

Fiske and Subbarow's Colorimetric Method for Phosphorus Determination

This method was fundamental to the quantitative analysis of phosphorus compounds and the discovery of this compound.

Principle: The method is based on the reaction of phosphate ions with ammonium molybdate in the presence of a reducing agent to form a stable blue-colored complex (molybdenum blue). The intensity of the blue color is directly proportional to the phosphate concentration and can be measured using a colorimeter.

Reagents:

  • Acid Molybdate Reagent: A solution of ammonium molybdate in sulfuric acid.

  • Reducing Agent: 1-amino-2-naphthol-4-sulfonic acid (ANSA) solution, prepared with sodium bisulfite and sodium sulfite.

  • Trichloroacetic Acid (TCA): For protein precipitation.

  • Standard Phosphate Solution: A solution of known phosphate concentration.

Procedure:

  • Preparation of Protein-Free Filtrate: As described in the tissue preparation section, muscle tissue was homogenized in TCA to precipitate proteins.

  • Color Development:

    • An aliquot of the protein-free muscle extract was taken in a test tube.

    • Acid molybdate reagent was added, followed by the ANSA reducing agent.

    • The volume was made up to a specific mark with distilled water.

    • The mixture was incubated for a set time to allow for full color development.

  • Colorimetric Measurement: The intensity of the blue color was measured using a colorimeter and compared against a standard phosphate solution treated in the same manner.

Experimental Workflow: Fiske and Subbarow's Phosphorus Assay

G cluster_assay Phosphorus Assay start Protein-Free Muscle Extract add_molybdate Add Acid Molybdate Reagent start->add_molybdate add_ansa Add ANSA Reducing Agent add_molybdate->add_ansa incubate Incubate for Color Development add_ansa->incubate measure Measure Color Intensity (Colorimeter) incubate->measure G total_p Total Inorganic Phosphate (after acid hydrolysis) This compound This compound Concentration total_p->this compound - initial_p Initial Inorganic Phosphate (pre-hydrolysis) initial_p->this compound G cluster_contraction Muscle Contraction cluster_regeneration ATP Regeneration ATP_c ATP ADP_c ADP + Pi ATP_c->ADP_c Energy for Contraction ADP_r ADP ADP_c->ADP_r Product of Contraction PCr This compound Cr Creatine PCr->Cr PCr->ADP_r ATP_r ATP Cr->ATP_r ADP_r->ATP_r ATP_r->ATP_c Replenishes ATP Stores

References

The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular energy metabolism, the phosphocreatine (PCr) system stands out as a critical regulator of cellular adenosine triphosphate (ATP) homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain. This technical guide provides a comprehensive examination of the multifaceted roles of this compound in cellular bioenergetics. It delves into the fundamental principles of the creatine kinase/phosphocreatine (CK/PCr) shuttle, its function as both a temporal and spatial energy buffer, and the kinetic properties of the key enzymes involved. Furthermore, this guide presents detailed experimental protocols for the quantitative analysis of this compound and related metabolites, alongside methodologies for assessing creatine kinase activity. Signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals investigating cellular metabolism and its therapeutic manipulation.

Introduction: The Central Role of the this compound System

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. However, the intracellular concentration of ATP is relatively low, sufficient to sustain maximal contractile activity for only a few seconds.[1] To maintain energy homeostasis during periods of high metabolic demand, cells rely on a sophisticated network of ATP-regenerating pathways. Among these, the this compound system is the most rapid and immediate source for ATP replenishment.[2]

This compound, a high-energy phosphate compound, serves as a dynamic reservoir of phosphoryl groups that can be readily transferred to adenosine diphosphate (ADP) to regenerate ATP, a reaction catalyzed by the enzyme creatine kinase (CK).[3] This deceptively simple reaction belies a complex and elegant system that acts as both a temporal and spatial energy buffer, ensuring that ATP levels are maintained at sites of high consumption.[4]

The importance of the PCr/CK system is underscored by its high concentration in tissues with fluctuating energy requirements, such as skeletal and cardiac muscle, and the brain.[5] Dysregulation of this system has been implicated in a variety of pathological conditions, including heart failure, neurodegenerative diseases, and myopathies, making it a compelling target for therapeutic intervention.[5][6]

The Creatine Kinase/Phosphocreatine Shuttle: A Spatial Energy Bridge

The concept of the "this compound shuttle" or "circuit" posits that the PCr/CK system facilitates the transfer of high-energy phosphates from the sites of ATP production (mitochondria and glycolysis) to the sites of ATP utilization (e.g., myofibrils, ion pumps).[7][8] This is achieved through the coordinated action of different creatine kinase isoforms strategically localized within the cell.[3]

There are four major CK isoenzymes: three cytosolic forms (MM-CK in muscle, BB-CK in brain, and the hybrid MB-CK in cardiac muscle) and two mitochondrial forms (ubiquitous mtCK and sarcomeric mtCK).[3]

  • Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine nucleotide translocase (ANT). It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing this compound.[9][10]

  • Cytosolic Creatine Kinase (cCK): Isoforms of cCK are often localized near ATP-consuming enzymes, such as myosin ATPase in muscle fibers and ion pumps in the plasma membrane. Here, they catalyze the reverse reaction, using PCr to regenerate ATP locally from ADP.[3]

The this compound molecule, being smaller and more mobile than ATP, diffuses from the mitochondria to the sites of ATP consumption, where it donates its phosphate group back to ADP. The resulting creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.[7]

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP PCr_mito PCr mtCK->PCr_mito PCr_cyto PCr PCr_mito->PCr_cyto Diffusion Cr_mito Cr Cr_mito->mtCK cCK cCK PCr_cyto->cCK Cr_cyto Cr Cr_cyto->Cr_mito Diffusion cCK->Cr_cyto ATP_cyto ATP cCK->ATP_cyto ATPase ATPase (e.g., Myosin) ATP_cyto->ATPase ADP_cyto ADP ADP_cyto->cCK ATPase->ADP_cyto

Figure 1: The this compound Shuttle.

This compound as a Temporal Energy Buffer

In addition to its role in spatial energy transport, the this compound system is a crucial temporal energy buffer. During sudden bursts of high-intensity activity, the demand for ATP can outstrip the capacity of glycolysis and oxidative phosphorylation to produce it. In these situations, the large reservoir of this compound is rapidly utilized to maintain ATP levels, preventing a catastrophic drop in cellular energy that would impair function.[4]

The creatine kinase reaction is near-equilibrium, allowing for rapid, bidirectional flux. When ATP levels begin to fall and ADP levels rise, the equilibrium shifts to favor the production of ATP from PCr. Conversely, during periods of rest or low energy demand, when ATP production exceeds consumption, the reaction shifts to replenish this compound stores. This buffering capacity is essential for activities such as sprinting or weightlifting, where energy is required in short, intense bursts.

High_Demand High Energy Demand (e.g., Muscle Contraction) ATP_Pool ATP Pool High_Demand->ATP_Pool ATP Consumption Low_Demand Low Energy Demand (Rest) Low_Demand->ATP_Pool ATP Production > Consumption PCr_Pool This compound (PCr) Pool PCr_Pool->ATP_Pool CK Reaction: PCr + ADP -> ATP + Cr ATP_Pool->PCr_Pool CK Reaction: ATP + Cr -> PCr + ADP

Figure 2: Temporal Buffering by this compound.

Quantitative Data on the this compound System

The concentrations of this compound, creatine, and ATP vary significantly across different tissues and even between different muscle fiber types, reflecting their diverse metabolic profiles.

Table 1: Metabolite Concentrations in Human Tissues

TissueThis compound (mmol/kg wet weight)Creatine (mmol/kg wet weight)ATP (mmol/kg wet weight)Reference
Skeletal Muscle (mixed)15 - 2510 - 155 - 8[1]
Skeletal Muscle (Type I)~16~7~5[11]
Skeletal Muscle (Type II)~32~7~8[11]
Heart10 - 205 - 105 - 10[5][12]
Brain3 - 55 - 102 - 3[13][14][15]

Table 2: Kinetic Properties of Human Creatine Kinase Isoforms

IsoformSubstrateKm (mM)Vmax (U/mg)Reference
MM-CK (Muscle) Creatine16~150[16][17]
This compound3.7-[18]
MgATP0.5-[16]
MgADP0.1-[16]
BB-CK (Brain) Creatine2-5~30[16][17]
This compound--
MgATP0.3-[16]
MgADP0.05-[16]
MB-CK (Cardiac) This compound2.1-[18]
mtCK (Mitochondrial) Creatine0.1 - 0.3-[17]
This compound1.8-[18]
MgATP0.05 - 0.1-
MgADP0.02 - 0.05-

Note: Kinetic values can vary depending on experimental conditions (pH, temperature, ionic strength).

Experimental Protocols

A variety of techniques are employed to study the this compound system, from enzymatic assays to in vivo spectroscopic methods.

Creatine Kinase Activity Assay (Spectrophotometric)

This is a widely used method to determine the total CK activity in a sample. The assay is based on a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.[19][20]

Principle:

  • CK catalyzes the transfer of a phosphate group from this compound to ADP, producing ATP and creatine.

  • The newly formed ATP is used by hexokinase to phosphorylate glucose to glucose-6-phosphate.

  • Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

cluster_protocol CK Activity Assay Workflow Sample Sample Preparation (e.g., tissue homogenate, serum) Incubate Incubate Sample with Reaction Mix at 37°C Sample->Incubate Reagent_Mix Prepare Reaction Mix: - this compound - ADP - Glucose - NADP+ - Hexokinase - G6P-Dehydrogenase Reagent_Mix->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Calculate Calculate CK Activity (rate of NADPH formation) Measure->Calculate

References

Phosphocreatine as a Temporal Energy Buffer in Skeletal Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphocreatine (PCr) plays a critical role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. It functions as a rapid, high-energy phosphate reserve, acting as a temporal buffer to maintain adenosine triphosphate (ATP) concentrations during intense muscle contraction. The reversible reaction catalyzed by creatine kinase (CK) allows for the immediate regeneration of ATP from adenosine diphosphate (ADP), bridging the gap between ATP utilization and its synthesis by glycolysis and oxidative phosphorylation. This technical guide provides a comprehensive overview of the this compound system in skeletal muscle, including quantitative data on metabolite concentrations, detailed experimental protocols for its study, and an exploration of the key signaling pathways that regulate its metabolism. This document is intended to serve as a core resource for researchers and professionals in drug development investigating muscle energetics and related metabolic disorders.

The Core Role of this compound in Muscle Energetics

Skeletal muscle function is critically dependent on a constant supply of ATP to fuel muscle contraction, ion pumping, and other cellular processes. During periods of intense activity, the rate of ATP hydrolysis can increase more than 100-fold. While oxidative phosphorylation is the primary source of ATP during rest and low-intensity exercise, its response to a sudden increase in energy demand is relatively slow. The this compound system provides an immediate source of energy to buffer this metabolic inertia.

The cornerstone of this system is the creatine kinase (CK) reaction:

PCr + ADP + H⁺ ↔ ATP + Cr

This near-equilibrium reaction is catalyzed by the enzyme creatine kinase. At the onset of intense exercise, the reaction shifts to the right, rapidly regenerating ATP from ADP.[1][2][3] This maintains ATP levels within a narrow physiological range, preventing a significant drop that could impair muscle function.[1] Conversely, during recovery or periods of low energy demand, the reaction shifts to the left, and PCr is resynthesized using ATP generated from oxidative phosphorylation.[4]

Beyond its role as a temporal energy buffer, the this compound system is also implicated in acting as a spatial energy shuttle.[1][5][6] Different isoforms of creatine kinase are strategically localized within the muscle cell. Mitochondrial CK (mi-CK) is located in the mitochondrial intermembrane space, where it utilizes newly synthesized ATP to produce PCr.[1][5] Cytosolic CK isoforms, such as muscle-type CK (MM-CK), are associated with sites of high ATP utilization, like the myofibrils and the sarcoplasmic reticulum, where they catalyze the regeneration of ATP from PCr.[1] This "PCr shuttle" facilitates the efficient transfer of high-energy phosphate from the mitochondria to sites of energy consumption, overcoming the diffusion limitations of adenine nucleotides.[1][5][7]

Quantitative Analysis of High-Energy Phosphates in Skeletal Muscle

The concentrations of this compound, ATP, and related metabolites vary depending on muscle fiber type, exercise intensity, and duration. Understanding these quantitative differences is crucial for assessing muscle metabolic state and function.

Metabolite Concentrations at Rest

Skeletal muscle fibers can be broadly classified into type I (slow-twitch, oxidative) and type II (fast-twitch, glycolytic) fibers. These fiber types exhibit distinct metabolic profiles, including different resting concentrations of high-energy phosphates.

MetaboliteType I & IIx FibersType IIa & IIb FibersUnitReference(s)
This compound (PCr) 1632mM[2][8]
ATP 58mM[2][8]
Total Creatine (TCr) 2339mM[2][8]
Inorganic Phosphate (Pi) 60.8mM[2][8]
Free ADP 118µM[2][8]
Resting [PCr]/[ATP] ratio ~3.2~4.0-[2][8][9]
Resting [Pi]/[ATP] ratio ~1.2~0.1-[2][8][9]

Table 1: Resting concentrations of high-energy phosphates and related metabolites in different rat and mouse skeletal muscle fiber types.

In humans, resting this compound concentration in the vastus lateralis muscle is approximately 72.3 mmol/kg dry muscle in type I fibers and 83.3 mmol/kg dry muscle in type II fibers.[4] Resting ATP concentrations are more similar between fiber types, at around 23.9 and 25.0 mmol/kg dry muscle for type I and type II fibers, respectively.[4]

Metabolite Concentrations During Exercise and Recovery

Intense exercise leads to a rapid depletion of this compound stores. The extent of depletion and the rate of recovery are dependent on the intensity and duration of the exercise, as well as the individual's training status and metabolic health.

ConditionThis compound (PCr)ATPUnitReference(s)
Rest (Type I Fibers) 72.3 ± 4.5023.9 ± 1.41mmol/kg dry muscle[4]
Rest (Type II Fibers) 83.3 ± 9.7625.01 ± 1.20mmol/kg dry muscle[4]
Immediately Post-Maximal Exercise (Type I Fibers) Depleted14.2 ± 3.20mmol/kg dry muscle[4]
Immediately Post-Maximal Exercise (Type II Fibers) Depleted13.1 ± 2.65mmol/kg dry muscle[4]
1.5 min Recovery (Type I Fibers) Partially Recovered--[1]
1.5 min Recovery (Type IIAx/IIXa Fibers) Lower Recovery vs Type I--[1]
15 min Recovery (Type I Fibers) -95% of Rest%[4]
15 min Recovery (Type II Fibers) Overshoot (97.8 mmol/kg)76% of Restmmol/kg dry muscle / %[4]
End of Prolonged Run (Placebo - Type I) 46.5 ± 4.321.3 ± 1.2mmol/kg dry weight[3]
End of Prolonged Run (Placebo - Type II) 55.7 ± 5.122.1 ± 1.0mmol/kg dry weight[3]
End of Prolonged Run (CHO - Type I) 63.8 ± 3.922.0 ± 0.9mmol/kg dry weight[3]
End of Prolonged Run (CHO - Type II) 71.2 ± 4.822.5 ± 0.8mmol/kg dry weight[3]

Table 2: Changes in this compound and ATP concentrations in human vastus lateralis muscle fibers at rest, immediately after maximal dynamic exercise, and during recovery. CHO refers to carbohydrate ingestion.

During intense, short-duration exercise, PCr can be almost completely depleted, while ATP levels may only fall by about 20-40%.[1][4] The rate of PCr resynthesis following exercise is a key indicator of mitochondrial oxidative capacity.[10] In some instances, a "PCr overshoot" can be observed during recovery, where PCr levels transiently exceed resting values.[10]

Creatine Kinase Kinetics

The activity of creatine kinase is crucial for the rapid buffering of ATP levels. The kinetic properties of this enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), determine its efficiency.

ParameterValueUnitConditionReference(s)
Km (for ADP) 20-50µM-
Km (for PCr) 2-5mM-
Vmax (forward reaction) HighVaries with fiber type-[11]
Vmax (reverse reaction) HighVaries with fiber type-[11]
Apparent Equilibrium Constant (K'eq) ~1.66 x 10⁹M⁻¹pH 7.0

Table 3: General kinetic parameters for muscle creatine kinase. Specific values can vary based on experimental conditions and muscle fiber type.

Experimental Protocols

The accurate measurement of this compound and other high-energy phosphates in skeletal muscle is essential for research in this field. The following sections provide detailed methodologies for key experimental techniques.

Muscle Biopsy for Metabolite Analysis

The muscle biopsy technique allows for the direct measurement of metabolite concentrations in a small sample of muscle tissue.

Protocol:

  • Subject Preparation: The subject should be in a rested and fasted state. The skin over the target muscle (commonly the vastus lateralis) is cleaned with an antiseptic solution, and a local anesthetic is administered.

  • Biopsy Procedure: A small incision is made through the skin and fascia. A Bergström needle with suction is inserted into the muscle belly to obtain a sample of approximately 50-100 mg.[12][13]

  • Sample Handling: The muscle sample must be frozen immediately in liquid nitrogen (within 10-15 seconds) to halt metabolic processes and prevent the breakdown of labile metabolites like this compound.[13][14]

  • Sample Storage: Frozen samples are stored at -80°C until analysis.

  • Metabolite Extraction: The frozen muscle tissue is freeze-dried and dissected free of any visible connective tissue and blood. The muscle fibers are then homogenized in a perchloric acid solution to extract the metabolites. The extract is neutralized with a potassium bicarbonate solution.

  • Analysis: The concentrations of this compound, creatine, ATP, and other metabolites in the extract can be determined using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.[15]

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a non-invasive technique that allows for the in vivo measurement of phosphorus-containing metabolites in skeletal muscle.[16][17]

Protocol:

  • Subject Positioning: The subject is positioned within the bore of the MRI scanner. The muscle group of interest is placed over a surface coil specifically tuned to the phosphorus frequency.

  • Data Acquisition: A standardized pulse sequence is used to acquire ³¹P spectra. Key parameters include the repetition time (TR) and the number of acquisitions.

  • Resting Measurements: Spectra are acquired at rest to determine the baseline concentrations of PCr, ATP, and Pi. The ratio of PCr to ATP is a commonly used metric.

  • Exercise Protocol: The subject performs a standardized exercise protocol (e.g., knee extensions or plantar flexion) within the magnet bore. Dynamic spectra are acquired throughout the exercise period.

  • Recovery Measurements: Following the cessation of exercise, spectra are continuously acquired to monitor the resynthesis of this compound. The rate of PCr recovery is calculated by fitting the data to an exponential function.[18]

  • Data Analysis: The areas of the spectral peaks corresponding to PCr, the three phosphate groups of ATP (α, β, and γ), and Pi are quantified. Intracellular pH can be determined from the chemical shift difference between the Pi and PCr peaks. Absolute concentrations can be determined by using an internal or external reference standard.[17][19]

Enzymatic Assay for Creatine and this compound

Enzymatic assays provide a sensitive and specific method for quantifying creatine and this compound in muscle extracts.

Creatine Kinase Activity Assay Protocol:

This assay is based on a series of coupled enzyme reactions that ultimately lead to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.[20][21][22]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing glycylglycine buffer, this compound, ADP, D-glucose, NADP⁺, magnesium acetate, hexokinase, and glucose-6-phosphate dehydrogenase.[20]

  • Sample Addition: The muscle extract is added to the reaction mixture.

  • Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time. The rate of NADPH production is directly proportional to the creatine kinase activity in the sample.[21]

Creatine and this compound Concentration Assay Protocol:

This method involves the enzymatic conversion of creatine and this compound to products that can be measured, often through ATP-coupled reactions detected via luminescence.[23][24]

  • For this compound: Endogenous ATP in the sample is first destroyed. ADP is then added, and the ATP produced from the reaction of PCr with ADP (catalyzed by CK) is measured using the firefly luciferase assay.[23]

  • For Total Creatine: Creatine in the sample is converted to this compound using ATP and CK. Excess ATP is then removed. The newly formed this compound is then measured as described above. Free creatine is calculated as the difference between total creatine and this compound.[23]

Regulation of the this compound System

The cellular concentration of creatine and the activity of the creatine kinase system are tightly regulated by a complex network of signaling pathways.

Creatine Synthesis and Transport

While skeletal muscle is the primary site of creatine storage and utilization, it has a very limited capacity for creatine synthesis.[22] The majority of creatine is synthesized in the liver and kidneys and then transported to the muscle via the bloodstream. The uptake of creatine into muscle cells is mediated by a specific, sodium- and chloride-dependent creatine transporter known as SLC6A8 or CreaT.[25]

The expression and activity of the creatine transporter are regulated by several factors:

  • Extracellular Creatine: High extracellular creatine concentrations can down-regulate the activity of the creatine transporter, providing a feedback mechanism to control intracellular creatine levels.

  • Hormonal Regulation: Hormones such as estrogen and progesterone can influence the expression of key enzymes involved in creatine synthesis and the activity of creatine kinase.[26][27] Thyroid hormones have also been shown to affect creatine transport.[28]

  • Kinase Regulation: Several protein kinases have been identified as regulators of SLC6A8 activity.

    • AMP-activated protein kinase (AMPK): AMPK activation has been shown to inhibit creatine transporter activity.[25]

    • Serum and glucocorticoid-inducible kinase 1 (SGK1) and SGK3: These kinases increase SLC6A8 activity by enhancing the maximal transport rate of the carrier.[6]

    • SPAK and OSR1 kinases: These kinases act as negative regulators of the creatine transporter.[5]

    • Janus kinase 3 (JAK3): JAK3 is a powerful negative regulator of the creatine transporter.[29]

Regulation of Creatine Kinase Activity

The activity of creatine kinase is primarily regulated by the concentrations of its substrates and products (PCr, Cr, ATP, ADP, and H⁺). However, there is also evidence for allosteric and covalent modification of the enzyme.

  • AMP-activated protein kinase (AMPK): AMPK can phosphorylate and inhibit muscle-type creatine kinase (MM-CK).[7][30] This provides a mechanism to downregulate a high-energy phosphate buffering system when cellular energy status is severely compromised, potentially conserving creatine phosphate for essential processes.

  • Calcium: Calcium signaling plays a role in muscle contraction and can influence the activity of various enzymes. While direct regulation of CK by calcium is not well-established, the Ca²⁺/calmodulin complex can activate CaM Kinase II, which is involved in numerous signaling cascades within the muscle cell.[31]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Creatine_Transport_Regulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Creatine Extracellular Creatine SLC6A8 Creatine Transporter (SLC6A8/CreaT) Extracellular Creatine->SLC6A8 Binds Extracellular Creatine->SLC6A8 Down-regulates (feedback) Intracellular Creatine Intracellular Creatine SLC6A8->Intracellular Creatine Transports AMPK AMPK AMPK->SLC6A8 Inhibits SGK1_3 SGK1/3 SGK1_3->SLC6A8 Activates SPAK_OSR1 SPAK/OSR1 SPAK_OSR1->SLC6A8 Inhibits JAK3 JAK3 JAK3->SLC6A8 Inhibits

Caption: Regulation of the Creatine Transporter (SLC6A8).

AMPK_CK_Regulation High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates Low PCr Low PCr Low PCr->AMPK Activates (disinhibition) MM-CK Muscle Creatine Kinase (MM-CK) AMPK->MM-CK Phosphorylates & Inhibits ATP Regeneration ATP Regeneration MM-CK->ATP Regeneration Catalyzes

Caption: AMPK-mediated regulation of Creatine Kinase.

Experimental Workflow

Experimental_Workflow cluster_biopsy Muscle Biopsy Protocol cluster_mrs ³¹P-MRS Protocol Biopsy 1. Obtain Muscle Biopsy Freeze 2. Rapid Freezing (Liquid Nitrogen) Biopsy->Freeze Store 3. Storage at -80°C Freeze->Store Extract 4. Metabolite Extraction Store->Extract Analyze_Biopsy 5. HPLC or Enzymatic Assay Extract->Analyze_Biopsy Position 1. Subject Positioning Rest_Scan 2. Resting Scan Position->Rest_Scan Exercise 3. In-magnet Exercise Rest_Scan->Exercise Dynamic_Scan 4. Dynamic Scanning Exercise->Dynamic_Scan Recovery_Scan 5. Recovery Scan Dynamic_Scan->Recovery_Scan Analyze_MRS 6. Spectral Analysis Recovery_Scan->Analyze_MRS

Caption: Workflow for muscle metabolite analysis.

Conclusion and Future Directions

The this compound system is a cornerstone of skeletal muscle bioenergetics, providing a critical temporal energy buffer that is essential for high-intensity physical performance. The intricate regulation of creatine transport and creatine kinase activity highlights the sophisticated mechanisms that have evolved to maintain energy homeostasis in the face of fluctuating metabolic demands. The experimental protocols detailed in this guide provide robust methods for interrogating this system, offering valuable insights for both basic and clinical research.

Future research should continue to unravel the complex signaling networks that govern creatine metabolism. A deeper understanding of how these pathways are altered in various disease states, such as myopathies, heart failure, and neurodegenerative disorders, may open new avenues for therapeutic intervention. Furthermore, the development of novel pharmacological agents that can modulate the creatine transporter or creatine kinase activity could have significant implications for enhancing muscle performance and treating metabolic diseases. The continued application of advanced, non-invasive techniques like ³¹P-MRS will be pivotal in translating these fundamental discoveries into clinical practice.

References

The Phosphocreatine Shuttle: An In-Depth Technical Guide to Cardiac Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The continuous and immense energy demand of the heart is met by a sophisticated and highly regulated system of energy production and transfer. Central to this is the phosphocreatine (PCr) shuttle, a critical mechanism for maintaining energy homeostasis in cardiac muscle. This technical guide provides a comprehensive overview of the this compound shuttle's function, its key components, and its role in both healthy and diseased myocardium. We will delve into the quantitative aspects of this system, detail key experimental protocols for its study, and provide visual representations of the underlying pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Principles of the this compound Shuttle

The this compound shuttle, first formally proposed by Bessman in 1972, serves as a highly efficient system for the intracellular transfer of high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (myofibrils and ion pumps).[1] This shuttle is essential to overcome the diffusion limitations of adenine nucleotides (ATP and ADP) within the densely packed cardiomyocyte.[1][2]

The fundamental role of the PCr shuttle is twofold:

  • Temporal Energy Buffer: The this compound pool provides an immediate source for ATP regeneration during sudden increases in energy demand, such as during increased heart rate or contractility, thus buffering cellular ATP levels.[2][3]

  • Spatial Energy Transport: this compound and creatine (Cr) are smaller and more mobile molecules than ATP and ADP, allowing for more efficient diffusion between mitochondria and ATP-consuming locations.[1] This "shuttling" of high-energy phosphates is crucial for maintaining a high phosphorylation potential at the sites of ATP hydrolysis.

The core reaction of the this compound shuttle is catalyzed by the enzyme creatine kinase (CK):

Cr + ATP ↔ PCr + ADP + H+ [4]

This reaction is readily reversible and its direction is dictated by the relative concentrations of the reactants in different subcellular compartments.

Key Components and Signaling Pathways

The efficiency of the this compound shuttle relies on the compartmentalization of different creatine kinase isoenzymes, each strategically located at sites of energy production or consumption.[1][2][3]

  • Mitochondrial Creatine Kinase (miCK): Located in the mitochondrial intermembrane space, miCK is functionally coupled to the adenine nucleotide translocase (ANT).[2][5] It utilizes newly synthesized ATP from oxidative phosphorylation to convert creatine into this compound. The close proximity of miCK and ANT allows for the direct channeling of ATP for PCr synthesis, a process that also stimulates mitochondrial respiration by locally producing ADP.[5]

  • Cytosolic Creatine Kinase Isoforms (MM-CK and MB-CK): These isoforms are found in the cytosol. MM-CK is predominantly associated with the myofibrils, specifically at the M-line, where it is coupled to myosin ATPase to regenerate ATP for muscle contraction.[6] Other cytosolic CK isoforms are associated with the sarcoplasmic reticulum Ca2+-ATPase (SERCA) and the sarcolemmal Na+/K+-ATPase, providing localized ATP for ion pumping.[1]

The coordinated action of these isoenzymes creates a circuit where this compound diffuses from the mitochondria to the myofibrils and other ATPases, while creatine diffuses back to the mitochondria to be re-phosphorylated.

Phosphocreatine_Shuttle Mito_ATP ATP (OxPhos) ANT ANT Mito_ATP->ANT Export miCK mi-CK Mito_ADP ADP miCK->Mito_ADP ADP release PCr_out This compound miCK->PCr_out Phosphorylation Mito_ADP->ANT Import Cr_in Creatine Cr_in->miCK PCr_cyto This compound PCr_out->PCr_cyto Diffusion ANT->miCK MMCK MM-CK PCr_cyto->MMCK Cr_cyto Creatine Cr_cyto->Cr_in Diffusion Myo_ATP ATP ATPase Myosin ATPase SERCA, Na+/K+-ATPase Myo_ATP->ATPase Hydrolysis MMCK->Cr_cyto MMCK->Myo_ATP Rephosphorylation Myo_ADP ADP Myo_ADP->MMCK ATPase->Myo_ADP Work Contraction Ion Pumping ATPase->Work

Diagram 1: The this compound Shuttle Pathway.

Quantitative Data on the this compound Shuttle in Cardiac Muscle

The following tables summarize key quantitative data related to the this compound shuttle in healthy and failing human hearts, compiled from various studies.

Table 1: Myocardial High-Energy Phosphate Concentrations and Ratios

ParameterHealthy SubjectsHeart Failure PatientsReference
PCr/ATP Ratio ~1.8 - 2.01.56 (median)[4][7][8]
PCr Concentration (μmol/g wet weight) ~7.4 - 8.07.4 (median)[7][9]
ATP Concentration (μmol/g wet weight) ~4.56 - 5.04.56 (median)[7][9]

Table 2: Creatine Kinase Reaction Kinetics

ParameterHealthy SubjectsHeart Failure PatientsReference
Forward CK Rate Constant (kfor) (s-1) 0.38 (median)0.24 (median)[7]
CK Flux (μmol/g wet weight/s) 3.50 (median)1.59 (median)[7][10]

Table 3: Apparent Michaelis-Menten Constants (Km) for Respiration Stimulation

SubstrateIsolated MitochondriaSkinned CardiomyocytesReference
ADP 17.6 ± 1.0 μM250 ± 38 μM[11]
Creatine 6.9 ± 0.2 mM5.67 ± 0.11 mM[11]
ADP (in presence of 25 mM Creatine) -35.6 ± 5.6 μM[11]

Experimental Protocols for Studying the this compound Shuttle

A variety of experimental techniques are employed to investigate the function of the this compound shuttle. Below are detailed methodologies for two key approaches.

31P Magnetic Resonance Spectroscopy (MRS) for In Vivo Measurement of CK Flux

31P MRS is a non-invasive technique that allows for the quantification of high-energy phosphates and the rate of the creatine kinase reaction in the living heart.[4][7]

Experimental Workflow:

MRS_Workflow cluster_setup Subject Preparation and Positioning cluster_acquisition Data Acquisition cluster_analysis Data Analysis Patient Patient/Subject positioned prone in MRI scanner Coil Placement of 31P surface coil over the heart Patient->Coil Localization Spatially localized spectroscopy (e.g., 1D-ISIS/2D-CSI) Coil->Localization Sat_Transfer Saturation transfer experiment: - Control spectrum (no saturation) - Saturated spectrum (selective saturation of γ-ATP) Localization->Sat_Transfer Ref_Scan 1H MRS for water reference signal Sat_Transfer->Ref_Scan Concentration_calc Determine absolute concentrations of PCr and ATP using the water signal as an internal reference Ref_Scan->Concentration_calc Quantification Quantify peak areas of PCr and ATP in control and saturated spectra k_for_calc Calculate forward CK rate constant (kfor) using the two-site chemical exchange model Quantification->k_for_calc Quantification->Concentration_calc Flux_calc Calculate CK flux: Flux = kfor * [PCr] k_for_calc->Flux_calc Concentration_calc->Flux_calc

Diagram 2: Workflow for 31P MRS Measurement of CK Flux.

Detailed Methodology:

  • Subject Preparation: The subject is positioned prone in the MRI scanner to minimize respiratory motion artifacts. A dual-tuned 1H/31P surface coil is placed over the chest, centered on the heart.

  • Localization: Spatially localized spectra are acquired from a voxel placed in the interventricular septum or the anterior wall of the left ventricle using techniques like 1D-ISIS (Image-Selected In vivo Spectroscopy) combined with 2D-CSI (Chemical Shift Imaging).[8]

  • Saturation Transfer:

    • A control spectrum is acquired without any saturation pulses.

    • A second spectrum is acquired with a selective saturation pulse applied to the γ-phosphate resonance of ATP. The transfer of this saturation to the PCr peak via the CK reaction causes a decrease in the PCr signal intensity.

  • Reference Scan: A 1H MRS scan is performed to acquire a water signal from the same voxel, which serves as an internal concentration reference.[10]

  • Data Analysis:

    • The areas of the PCr and ATP peaks in both the control and saturated spectra are quantified.

    • The forward rate constant of the CK reaction (kfor) is calculated based on the fractional decrease in the PCr signal upon γ-ATP saturation, using the appropriate equations for two-site chemical exchange.[10]

    • Absolute concentrations of PCr and ATP are determined by comparing their peak areas to the water reference signal.

    • The forward CK flux is then calculated as the product of kfor and the concentration of PCr.[10]

Skinned Cardiomyocyte Respirometry to Assess Mitochondrial Function

This technique utilizes cardiomyocytes with permeabilized sarcolemmas ("skinned" cells) to study the regulation of mitochondrial respiration by ADP and creatine, providing insights into the coupling of miCK and oxidative phosphorylation.[11]

Detailed Methodology:

  • Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from cardiac tissue by enzymatic digestion.

  • Sarcolemmal Permeabilization: The isolated cardiomyocytes are treated with a low concentration of a mild detergent, such as saponin (e.g., 40 µg/ml), to selectively permeabilize the sarcolemma while leaving the mitochondrial membranes intact.[11]

  • Respirometry: The skinned cardiomyocytes are placed in a high-resolution respirometer (e.g., Oroboros Oxygraph) containing a respiration medium with substrates for oxidative phosphorylation (e.g., pyruvate and malate).

  • Substrate Titration:

    • The basal respiration rate is measured.

    • Respiration is stimulated by titrating increasing concentrations of ADP into the chamber, and the apparent Km for ADP is determined.

    • In a separate experiment, respiration is stimulated by titrating increasing concentrations of creatine in the presence of a low concentration of ATP (e.g., 0.2 mM).[11] The apparent Km for creatine is determined.

    • To assess the effect of the PCr shuttle on ADP sensitivity, the apparent Km for ADP is also determined in the presence of a high concentration of creatine (e.g., 25 mM).[11]

  • Data Analysis: The respiration rates are plotted against the substrate concentrations, and the apparent Km values are calculated using Michaelis-Menten kinetics. A lower apparent Km for ADP in the presence of creatine indicates efficient channeling of ADP by miCK to the mitochondria, a hallmark of a functional this compound shuttle.

The this compound Shuttle in Cardiac Disease

Impairments in the this compound shuttle are a common feature of various cardiac pathologies, most notably heart failure.[12] In the failing heart, the expression and activity of creatine kinase are often reduced, and the total creatine pool is depleted.[13][14] This leads to a decrease in the PCr/ATP ratio and a significant reduction in the CK flux, which can be more pronounced than the change in the PCr/ATP ratio alone.[7]

These energetic deficits have several detrimental consequences:

  • Impaired Contractile Function: Reduced ATP regeneration at the myofibrils can lead to both systolic and diastolic dysfunction.

  • Increased Susceptibility to Ischemia/Reperfusion Injury: A compromised PCr shuttle diminishes the heart's ability to withstand ischemic stress and recover function upon reperfusion.[1]

  • Adverse Cardiac Remodeling: Chronic energy starvation can contribute to the pathological remodeling processes that characterize heart failure.

The reduction in CK flux has been shown to be an independent predictor of adverse clinical outcomes, including death, in patients with heart failure.[7]

Therapeutic Implications and Future Directions

The critical role of the this compound shuttle in cardiac function makes it an attractive target for therapeutic intervention in heart disease. Strategies aimed at augmenting the PCr system are being explored, including:

  • Creatine Supplementation: While some studies have shown modest benefits of creatine supplementation on skeletal muscle performance in heart failure patients, its effects on cardiac function are less clear and require further investigation.[15][16][17][18]

  • Gene Therapy: Preclinical studies involving the overexpression of the creatine transporter have yielded mixed results, with some showing protection against ischemic injury and others indicating that supranormal creatine levels can be detrimental.[1][19]

A deeper understanding of the regulatory mechanisms governing the expression and activity of creatine kinase and the creatine transporter in the diseased heart is crucial for the development of effective therapies. Future research should focus on elucidating these pathways and on developing novel pharmacological agents that can restore the function of the this compound shuttle.

Conclusion

The this compound shuttle is a cornerstone of cardiac energy metabolism, ensuring the rapid and efficient delivery of energy to power the relentless work of the heart. Its impairment is a key feature of cardiac pathology, contributing to contractile dysfunction and poor clinical outcomes. The experimental techniques outlined in this guide provide powerful tools for investigating the function of this vital system and for evaluating the efficacy of novel therapeutic strategies aimed at restoring energetic homeostasis in the failing heart.

References

The intricate Dance of Energy: An In-depth Technical Guide to the Enzymatic Regulation of Creatine Kinase and Phosphocreatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic regulation of creatine kinase (CK) and the phosphocreatine (PCr) system, a cornerstone of cellular bioenergetics in tissues with high and fluctuating energy demands. Understanding the multifaceted control of this system is paramount for research into metabolic disorders, myopathies, neurodegenerative diseases, and for the development of novel therapeutic strategies.

The Creatine Kinase/Phosphocreatine System: A Vital Energy Hub

Creatine kinase (CK) is a pivotal enzyme that catalyzes the reversible transfer of a phosphoryl group from adenosine triphosphate (ATP) to creatine, forming this compound (PCr) and adenosine diphosphate (ADP).[1][2] This reaction allows PCr to function as a temporal and spatial energy buffer.[3] In tissues like skeletal muscle, heart, and brain, the CK/PCr system ensures rapid ATP regeneration at sites of high consumption, thereby maintaining cellular energy homeostasis.[1][4]

The enzyme exists as several isoenzymes, reflecting its diverse roles and locations within the cell. Cytosolic isoforms are dimers composed of M (muscle) and/or B (brain) subunits, forming CK-MM, CK-MB, and CK-BB.[5][6] Additionally, two mitochondrial isoforms (ubiquitous and sarcomeric) exist as octamers and are integral to the this compound shuttle.[1][5]

Multi-level Enzymatic Regulation of Creatine Kinase

The activity of creatine kinase is meticulously controlled through a variety of mechanisms, ensuring a responsive and efficient energy supply that matches cellular demand.

Substrate and Product Level Regulation

The reversible nature of the CK-catalyzed reaction is fundamental to its function as an energy buffer.[5] The direction of the reaction is dictated by the cellular concentrations of its substrates and products.

  • Forward Reaction (PCr Synthesis): In mitochondria, where ATP is abundant from oxidative phosphorylation, mitochondrial CK (mtCK) catalyzes the synthesis of PCr from creatine.[5]

  • Reverse Reaction (ATP Regeneration): At sites of high energy consumption, such as the myofibrils or ion pumps, cytosolic CK utilizes the PCr pool to rapidly regenerate ATP from ADP.[3][5] This localized ATP regeneration is crucial for processes like muscle contraction.[5] A primary role of this reaction is to minimize increases in ADP, which can inhibit cellular ATPases.[7]

The binding of substrates induces conformational changes in the CK molecule. For instance, the binding of ATP has been shown to alter the enzyme's structure, which is further modified by the subsequent binding of creatine.[8]

Allosteric Regulation

Muscle creatine kinase exhibits allosteric properties, meaning its activity can be modulated by the binding of effector molecules at sites other than the active site.[9][10] This is evidenced by the fact that the dependence of the reaction rate on substrate concentrations does not always follow standard Michaelis-Menten kinetics.[9] For example, the relationship between reaction velocity and creatine concentration can be sigmoidal, with the Hill coefficient increasing in the presence of effectors like phosphoenolpyruvate (PEP) and ADP.[9] This suggests a cooperative binding mechanism, allowing for more sensitive regulation of enzyme activity in response to changes in the cellular metabolic state.

Post-Translational Modifications

Post-translational modifications provide a dynamic layer of control over CK activity and function.

  • Phosphorylation:

    • Protein Kinase C (PKC): The brain-type isoform (CK-B) can be phosphorylated by Protein Kinase C. This phosphorylation leads to an increase in the enzyme's activity, primarily by decreasing the Km for this compound.[11] This activation may be a physiological mechanism to maintain ATP balance when a PKC signaling pathway is stimulated.[11]

    • AMP-activated Protein Kinase (AMPK): In skeletal muscle, AMPK can phosphorylate and inhibit muscle-type CK (MM-CK).[12][13] AMPK itself is activated by a fall in the ATP:AMP ratio and is also inhibited by high concentrations of this compound.[12] This creates a sophisticated feedback loop: when PCr levels are high, AMPK is inhibited. As PCr is depleted during muscle contraction, the inhibition on AMPK is lifted, allowing it to phosphorylate and inhibit CK, while simultaneously activating ATP-producing pathways like fatty acid oxidation.[12]

  • Isoform Conversion: The MM-CK isoenzyme undergoes post-translational modification after being released into the circulation. The tissue form, MM-A, is converted to more acidic isoforms (MM-B and MM-C) through the successive removal of the C-terminal lysine residue from each M subunit.[14]

Hormonal Regulation

The expression and activity of creatine kinase are also subject to hormonal control, indicating an integration of the CK/PCr system with the body's endocrine signaling.

  • Thyroxine and Glucocorticoids: Both thyroxine and glucocorticoids can stimulate the de novo synthesis of creatine kinase in developing rat skeletal muscle.[15] While glucocorticoids alone result in a modest increase in CK activity, pretreatment with thyroxine can significantly augment this effect.[15]

  • Sex Hormones: Estrogen and progesterone have been shown to influence CK activity and the expression of enzymes involved in creatine synthesis.[16] Serum CK levels can fluctuate throughout the menstrual cycle and are generally lower in women compared to men, which is attributed in part to the effects of these hormones.[17][18]

The this compound Shuttle: Regulation through Compartmentation

A critical aspect of CK regulation is the subcellular localization of its different isoenzymes, which forms the basis of the "this compound shuttle" or circuit.[3][5] This system efficiently transports high-energy phosphate from sites of production to sites of utilization, overcoming the diffusion limitations of adenine nucleotides.[3]

  • Mitochondria: Mitochondrial CK is functionally coupled to the adenine nucleotide translocator, allowing for the direct use of newly synthesized ATP to generate PCr.[3]

  • Cytosol: Cytosolic CK isoforms are strategically located near key ATPases, such as the acto-myosin ATPase in myofibrils, the Ca2+-ATPase at the sarcoplasmic reticulum, and the Na+/K+-ATPase at the plasma membrane.[3] This close proximity ensures the immediate regeneration of ATP at the precise locations where it is consumed.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the regulation and characteristics of creatine kinase.

Table 1: Creatine Kinase Isoform Distribution

Isoform Primary Tissue Location(s) Subunit Composition
CK-MM Skeletal Muscle (98%), Myocardium (70%) Two M (muscle) subunits
CK-MB Myocardium (25-30%), Skeletal Muscle (1%) One M and one B (brain) subunit
CK-BB Brain, Smooth Muscle Two B subunits
mtCK Mitochondrial Intermembrane Space Octamer of four dimers

[5]

Table 2: Hormonal Effects on Creatine Kinase Activity in Developing Rat Skeletal Muscle

Hormonal Treatment Approximate Increase in CK Activity
Glucocorticoids (Cortisone Acetate) ~25%
Thyroxine Pretreatment + Cortisone Acetate ~155%

[15]

Table 3: Reference Ranges for Serum Creatine Kinase Activity (IFCC 37°C reference procedure)

Population Reference Interval (U/L)
White Males 46 to 171
White Females 34 to 145

[1] Note: One unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.[5]

Key Experimental Protocols

Creatine Kinase Activity Assay (Spectrophotometric)

This is a widely used method for determining CK activity in biological samples like serum, plasma, tissue homogenates, or cell lysates.[19][20][21][22]

Principle: The assay is based on a series of coupled enzyme reactions. CK catalyzes the formation of ATP from PCr and ADP. The newly synthesized ATP is then used in subsequent reactions that ultimately lead to the production of NADPH or NADH, which can be measured by the increase in absorbance at 340 nm.[20][23] The rate of change in absorbance is directly proportional to the CK activity in the sample.[20]

Methodology:

  • Sample Preparation:

    • Tissue: Homogenize the tissue in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).[22] Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to remove insoluble material. The resulting supernatant is used for the assay.[19][22]

    • Cells: Harvest cells, wash with PBS, and homogenize in PBS or assay buffer using methods like sonication.[21] Centrifuge to collect the soluble fraction.[21]

    • Serum/Plasma: Can often be used directly, but should be free of hemolysis as red blood cell constituents can interfere with the assay.[6][22]

  • Reaction Setup:

    • Prepare a reaction mixture containing the necessary components. A typical mixture includes:

      • Assay Buffer

      • This compound (substrate)

      • ADP (substrate)

      • Glucose

      • NADP+ or NAD+

      • Hexokinase (coupling enzyme)

      • Glucose-6-phosphate dehydrogenase (coupling enzyme)[20]

    • Pipette the reaction mixture into the wells of a 96-well plate.[20]

    • Add the sample (and positive controls/blanks) to the wells to initiate the reaction.[20]

  • Data Acquisition and Calculation:

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.[20]

    • Record the absorbance at regular intervals (e.g., every minute) for a set period of time.[19]

    • Determine the change in absorbance per minute (ΔOD340/min) from the linear portion of the reaction curve.[19]

    • Calculate the CK activity using the following formula, incorporating the molar extinction coefficient of NADPH/NADH, the reaction volume, and the sample dilution factor.[19][21]

Measurement of this compound Levels

Luminometric Assay: This method allows for the quantification of PCr in cell or tissue extracts.[24]

Principle: The assay is designed to measure ATP via the firefly luciferase reaction, which produces light. To measure PCr, endogenous ATP in the sample is first destroyed. Then, PCr is quantitatively converted to ATP by adding exogenous ADP and CK. The newly formed ATP is then measured using the luciferase-luciferin reaction, and the light output is proportional to the initial amount of PCr in the sample.[24]

Methodology:

  • Sample Preparation: Prepare alkaline cell or tissue extracts to stabilize the metabolites.[24]

  • Endogenous ATP Depletion: Treat the extract to remove any pre-existing ATP.

  • PCr to ATP Conversion: Add ADP and a sufficient amount of CK to the sample to drive the conversion of all PCr to ATP.

  • Luminometry: Add a luciferase/luciferin reagent to the sample.

  • Detection: Measure the light output using a luminometer. The signal is compared to a standard curve generated with known concentrations of ATP to quantify the amount of PCr.[24]

Non-Invasive Measurement (³¹P Magnetic Resonance Spectroscopy): ³¹P-MRS is a powerful, non-invasive technique used to measure the relative concentrations of phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi), in living tissue.[25][26] It is particularly useful for studying PCr kinetics in muscle during and after exercise, which provides insights into mitochondrial function.[26][27]

Principle: The technique exploits the magnetic properties of the ³¹P nucleus. By placing the tissue of interest in a strong magnetic field and applying radiofrequency pulses, a signal is generated that can be resolved into a spectrum with distinct peaks corresponding to different phosphorus-containing compounds. The area under each peak is proportional to the concentration of that metabolite.

Methodology:

  • Subject Positioning: The subject is placed within the bore of an MRI scanner. A specialized ³¹P surface coil is positioned over the muscle of interest (e.g., calf muscle).[25]

  • Data Acquisition: A pulse sequence, such as a stimulated echo sequence, is used to acquire ³¹P spectra from a localized region of the muscle.[25]

  • Experimental Protocol: For kinetic studies, spectra are typically acquired at rest, during an exercise protocol, and during the subsequent recovery period.[26]

  • Data Analysis: The acquired spectra are processed, and the peak areas for PCr, Pi, and ATP are quantified. The rate of PCr resynthesis during recovery can then be calculated by fitting the data to an exponential model.[26]

Visualizations of Regulatory Pathways and Workflows

Creatine_Kinase_Phosphocreatine_Shuttle mtCK mtCK PCr PCr mtCK->PCr synthesis Cr Cr PCr->Cr CK_MM CK_MM PCr->CK_MM Cr->mtCK CK_MM->Cr ATP_cyto ATP_cyto CK_MM->ATP_cyto regeneration ADP_cyto ADP_cyto ADP_cyto->CK_MM

PKC_Regulation Stimulus Cellular Stimulus (e.g., Phorbol Ester) PKC_active Active Protein Kinase C Stimulus->PKC_active PKC_inactive Inactive Protein Kinase C (PKC) PKC_inactive->PKC_active activation CK_B_P Phosphorylated CK-B (Active) PKC_active->CK_B_P phosphorylation CK_B Creatine Kinase-B (CK-B) CK_B->CK_B_P Activity Increased CK Activity (Lower Km for PCr) CK_B_P->Activity

AMPK_Regulation Exercise Muscle Contraction PCr_fall ↓ [PCr] ↑ [Cr] Exercise->PCr_fall AMP_rise ↑ [AMP]/[ATP] ratio Exercise->AMP_rise AMPK AMPK Activation PCr_fall->AMPK removes inhibition AMP_rise->AMPK allosteric activation CK_MM_P Phosphorylated CK-MM (Inhibited) AMPK->CK_MM_P phosphorylation ATP_prod ↑ ATP Production (e.g., Fatty Acid Oxidation) AMPK->ATP_prod CK_MM MM-Creatine Kinase CK_MM->CK_MM_P

CK_Assay_Workflow A Sample Preparation (e.g., Tissue Homogenization, Centrifugation) D Add Sample to Wells to Initiate Reaction A->D B Prepare Reaction Mix (Buffer, Substrates, NADP+, Coupling Enzymes) C Pipette Reaction Mix into 96-well plate B->C C->D E Measure Absorbance at 340 nm Kinetically in Plate Reader D->E F Calculate ΔOD340/min from Linear Slope E->F G Calculate CK Activity (U/L) Using Molar Extinction Coefficient F->G

References

The Spontaneous Cascade: A Technical Guide to Phosphocreatine Degradation and Creatinine Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degradation of phosphocreatine to creatinine represents a fundamental and spontaneous biochemical process with significant implications for cellular energy homeostasis and clinical diagnostics. This technical guide provides an in-depth exploration of the mechanisms underpinning this transformation, the factors that govern its rate, and the methodologies employed for the quantification of the key molecules involved. A comprehensive understanding of this pathway is crucial for researchers in muscle physiology, neuroscience, and nephrology, as well as for professionals in drug development targeting metabolic and renal disorders. This document outlines the core chemical reactions, the influence of physiological variables, detailed experimental protocols for accurate measurement, and the signaling pathways that regulate the central enzyme, creatine kinase.

Introduction

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the this compound (PCr) system acts as a critical temporal and spatial energy buffer.[1][2] PCr provides a rapidly available source of high-energy phosphate to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP), a reaction catalyzed by creatine kinase (CK).[3][4] However, both this compound and its precursor, creatine, are subject to a continuous, non-enzymatic degradation process that results in the formation of creatinine.[5][6] This newly formed creatinine is a metabolic waste product that diffuses from the tissues into the bloodstream and is subsequently excreted by the kidneys.[7][8] The rate of creatinine formation is relatively constant and proportional to muscle mass, making its plasma concentration a widely used biomarker for assessing renal function.[9][10]

The Chemical Transformation

The conversion of this compound and creatine to creatinine is an irreversible and non-enzymatic intramolecular cyclization reaction.[5][6] This spontaneous process involves the removal of a water molecule and, in the case of this compound, the release of an inorganic phosphate group.[11] While both creatine and this compound degrade to creatinine, the phosphorylated form is kinetically more favorable to cyclize.[6]

The rate of this conversion is significantly influenced by physiological conditions, primarily pH and temperature.[5][12] Acidic conditions and higher temperatures accelerate the rate of creatinine formation.[13][14] It has been suggested that a substantial fraction of in vivo creatinine production from this compound may proceed through a high-energy phosphate intermediate, phosphocreatinine.[15][16]

Signaling Pathways and Regulation

The central enzyme in the this compound system is creatine kinase (CK), which exists in various isoforms located in the cytosol and mitochondria.[3][17] The expression and activity of CK are tightly regulated. The muscle-specific isoform of creatine kinase (MCK) is transcriptionally regulated during myogenesis, with evidence for both positive and negative regulatory elements in its gene.[3][18] Signaling pathways such as the Akt/mTOR pathway can influence anabolic processes in muscle, and creatine supplementation has been shown to enhance the activation of this pathway, potentially by increasing IGF-1 expression and improving cellular energy status.[16][19][20] Hormones like insulin, IGF-1, and catecholamines can also stimulate creatine transport into cells.[21]

Phosphocreatine_Degradation_Pathway This compound Degradation and Creatinine Formation cluster_non_enzymatic Non-Enzymatic Degradation Creatine Creatine This compound This compound (PCr) Creatine->this compound Creatinine Creatinine Creatine->Creatinine Spontaneous - H2O This compound->Creatine This compound->Creatinine Spontaneous - Pi Excretion Renal Excretion Creatinine->Excretion ATP ATP ADP ADP CK Creatine Kinase (CK) Spontaneous Non-enzymatic (pH, Temp)

Caption: The Creatine Kinase system and spontaneous creatinine formation.

Quantitative Data

The rate of this compound degradation and creatinine formation is influenced by several factors. The following tables summarize key quantitative data from the literature.

Table 1: Rate of Creatine to Creatinine Conversion

ConditionRate ConstantReference
In vivo, daily turnover~1.7% of total creatine pool[5]
In vitro, pH 3.4, 60°C6.4 x 10⁻⁴ per hour[22]
In vitro, pH 7.0, 60°CLower than at pH 3.4[22]
In solution, pH 3.5, 25°C, 3 days21% degradation[23]
In solution, pH 5.5, 25°C, 3 days4% degradation[23]

Table 2: Typical Concentrations of Creatine, this compound, and Creatinine

AnalyteTissue/FluidConcentration RangeReference
Total Creatine (Cr + PCr)Skeletal Muscle (dry mass)120 mmol/kg[2]
This compound (PCr)Skeletal Muscle (dry mass)80-85 mmol/kg[21]
Creatine (Cr)Skeletal Muscle (dry mass)~40 mmol/kg[21]
Serum Creatinine (Male)Blood Serum0.7 - 1.2 mg/dL (60 - 110 µmol/L)[7]
Serum Creatinine (Female)Blood Serum0.5 - 1.0 mg/dL (45 - 90 µmol/L)[7]

Experimental Protocols

Accurate quantification of this compound, creatine, and creatinine is essential for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of Creatine and Creatinine by HPLC-UV

This method allows for the simultaneous separation and quantification of creatine and creatinine.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Porous Graphitic Carbon (PGC) column (e.g., Thermo Scientific Hypercarb).[5]

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile (MeCN), and trifluoroacetic acid (TFA) (e.g., 96.95:3:0.05 v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation:

    • Plasma/Serum: Deproteinize the sample by adding acetonitrile (ACN) in a 4:1 ratio (ACN to sample).[24] Vortex and centrifuge at >10,000 rpm for 10 minutes at 4°C.[24]

    • Transfer the supernatant and evaporate to dryness.[24]

    • Reconstitute the residue in the mobile phase.[24]

  • Standard Preparation: Prepare primary analytical standards of creatine and creatinine in water (e.g., 1000 µg/mL).[5] Prepare working standards by diluting in the mobile phase.[5]

Quantification of Serum Creatinine by LC-MS/MS

This is a highly sensitive and specific method, often considered the gold standard.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • To a 50 µL plasma sample, add an internal standard (e.g., creatinine-d3).[15]

    • Precipitate proteins with methanol or a mixture of acetonitrile and water.[15][25]

    • Vortex and centrifuge.

    • The supernatant is injected into the LC-MS/MS system.

  • Chromatography:

    • Column: A C18 or HILIC column can be used.[25][26]

    • Mobile Phase: A gradient of ammonium acetate in water and methanol is commonly used.[25]

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for creatinine and the internal standard.[27]

Spectrophotometric Assay for Creatine Kinase (CK) Activity

This coupled enzyme assay measures the rate of ATP production from PCr and ADP.

  • Principle: The ATP produced is used to phosphorylate glucose by hexokinase (HK), which is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6P-DH). The rate of NADPH formation is measured at 340 nm.[28]

  • Reagents:

    • Buffer (e.g., Imidazole, pH 6.7)

    • Creatine Phosphate

    • ADP

    • Glucose

    • NADP+

    • Hexokinase (HK)

    • Glucose-6-phosphate dehydrogenase (G6P-DH)

    • N-Acetyl-L-Cysteine (for CK activation)

  • Procedure:

    • Prepare a working reagent containing all components except the sample.

    • Pre-warm the reagent to 37°C.[29]

    • Add the serum or tissue homogenate sample to the reagent.[29]

    • Monitor the increase in absorbance at 340 nm over time.[29]

    • The rate of change in absorbance is proportional to the CK activity.[28]

In Vivo Measurement of this compound by ³¹P-NMR Spectroscopy

This non-invasive technique allows for the direct measurement of high-energy phosphates in intact tissues.

  • Instrumentation: A high-field NMR spectrometer equipped for in vivo spectroscopy.

  • Principle: The phosphorus nucleus (³¹P) has a nuclear spin that can be detected by NMR. Different phosphorylated compounds (ATP, PCr, Pi) have distinct resonance frequencies, allowing for their individual quantification.[30][31]

  • Procedure:

    • The subject or animal is placed within the magnet of the NMR spectrometer.

    • A surface coil is positioned over the tissue of interest (e.g., skeletal muscle).

    • A series of radiofrequency pulses are applied to excite the ³¹P nuclei.

    • The resulting free induction decay (FID) signal is acquired.

    • Fourier transformation of the FID yields a spectrum with peaks corresponding to ATP, PCr, and inorganic phosphate (Pi).[31]

    • The area under each peak is proportional to the concentration of the respective metabolite.[31]

Experimental_Workflow Typical Experimental Workflow for Creatinine Quantification Sample Biological Sample (Plasma, Serum, Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Analysis Analytical Method Preparation->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Spectro Spectrophotometry (Jaffe/Enzymatic) Analysis->Spectro Data Data Acquisition HPLC->Data LCMS->Data Spectro->Data Quantification Quantification (Standard Curve) Data->Quantification

Caption: A generalized workflow for the quantification of creatinine.

Conclusion

The degradation of this compound to creatinine is a continuous and physiologically significant process. While the non-enzymatic nature of this conversion makes it a reliable indicator of muscle mass and renal function, its rate is susceptible to physiological variables. For researchers and drug development professionals, a thorough understanding of the underlying chemistry, regulatory pathways, and analytical methodologies is paramount. The protocols and data presented in this guide offer a comprehensive resource for the accurate study and interpretation of the this compound-creatinine axis in both health and disease. The continued development of highly specific and sensitive analytical techniques, such as LC-MS/MS, will further enhance our ability to investigate the subtle nuances of this critical metabolic pathway.

References

The Energetic Nexus: A Technical Guide to the Free Energy of Phosphocreatine Hydrolysis and ATP Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In cellular bioenergetics, the phosphocreatine (PCr) system serves as a critical temporal and spatial energy buffer, ensuring the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2] This technical guide provides an in-depth analysis of the thermodynamics governing the hydrolysis of this compound and its coupled regeneration of ATP. It consolidates quantitative data on the free energy changes associated with these reactions under both standard and physiological conditions. Furthermore, this document outlines the detailed experimental protocols utilized to measure these energetic parameters and the concentrations of associated metabolites, and presents visual representations of the key biochemical pathways and experimental workflows.

Thermodynamics of this compound Hydrolysis and ATP Regeneration

The reversible reaction catalyzed by creatine kinase (CK) lies at the heart of the this compound system:

PCr + ADP + H⁺ ↔ ATP + Creatine (Cr)

This reaction provides a rapidly mobilizable source of high-energy phosphate to regenerate ATP from ADP, thereby maintaining a stable cellular energy state.[1]

Free Energy Changes

The spontaneity and direction of the creatine kinase reaction are dictated by the Gibbs free energy change (ΔG). Under standard conditions (25°C, 1 M concentration of reactants and products, pH 7.0), the hydrolysis of this compound is a highly exergonic process.

Table 1: Standard Free Energy of Hydrolysis (ΔG°')

ReactionΔG°' (kJ/mol)
This compound + H₂O → Creatine + Pᵢ-42.8 to -43.0[3][4][5]
ATP + H₂O → ADP + Pᵢ-30.5[5]

The overall standard free energy change for the coupled reaction of ATP regeneration from this compound is therefore -12.5 kJ/mol, indicating a spontaneous reaction in the forward direction.[5][6][7]

However, the in vivo free energy change (ΔG) deviates significantly from the standard state due to the actual intracellular concentrations of reactants and products, temperature, pH, and free magnesium ion concentration ([Mg²⁺]).[8][9][10] In resting muscle, the high ratio of [PCr]/[Cr] and [ATP]/[ADP] drives the reaction towards ATP regeneration. During intense exercise, the accumulation of ADP shifts the equilibrium to favor the breakdown of PCr to replenish ATP.[11] The free energy of ATP hydrolysis in vivo is estimated to be around -52 to -57 kJ/mol.[10][12][13]

Table 2: Apparent Equilibrium Constant (K'eq) and Thermodynamic Parameters of the Creatine Kinase Reaction

ParameterValueConditions
K'eq177 ± 7.0pH 7.0, 1.0 mM free Mg²⁺, 0.25 M ionic strength, 38°C[14]
217 ± 11pH 7.0, 1.0 mM free Mg²⁺, 0.25 M ionic strength, 25°C[14]
255 ± 10pH 7.0, 1.0 mM free Mg²⁺, 0.25 M ionic strength, 15°C[14]
307 ± 13pH 7.0, 1.0 mM free Mg²⁺, 0.25 M ionic strength, 5°C[14]
ΔH'° (Enthalpy)-11.93 kJ/molIn the direction of ATP formation[14]
ΔS'° (Entropy)+4.70 J K⁻¹ mol⁻¹[14]

Experimental Protocols

The determination of the free energy of this compound hydrolysis and ATP regeneration relies on accurate measurements of the concentrations of PCr, Cr, ATP, ADP, and inorganic phosphate (Pᵢ), as well as intracellular pH and [Mg²⁺].

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a non-invasive technique that allows for the in vivo measurement of phosphorus-containing metabolites.[15][16]

Experimental Workflow:

  • Sample Preparation: The subject (e.g., isolated perfused heart, skeletal muscle in vivo) is placed within the bore of a high-field NMR spectrometer.[17]

  • Data Acquisition: A surface coil is typically used for localized signal acquisition. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.[18]

  • Spectral Analysis: The FID is Fourier transformed to produce a spectrum with distinct peaks corresponding to the different phosphorus nuclei in PCr, ATP (α, β, and γ phosphates), and Pᵢ.[16]

  • Quantification: The area under each peak is proportional to the concentration of the respective metabolite. Absolute concentrations are often determined by referencing the NMR data to values obtained from chemical analysis of tissue extracts from the same or similar preparations.[16][19]

  • Intracellular pH Measurement: The chemical shift of the Pᵢ peak is dependent on the pH, allowing for the determination of intracellular pH.[17]

  • Free [ADP] Calculation: As free [ADP] is often below the detection limit of NMR, it is typically calculated from the creatine kinase equilibrium equation, using the measured concentrations of PCr, Cr, ATP, and the known equilibrium constant (K'eq) for the prevailing conditions.[8][20]

G cluster_0 31P-NMR Experimental Workflow A Sample Preparation (e.g., perfused heart) B Placement in NMR Spectrometer A->B C Data Acquisition (RF pulses, FID recording) B->C D Spectral Analysis (Fourier Transform) C->D E Metabolite Quantification ([PCr], [ATP], [Pi]) D->E F Intracellular pH (from Pi chemical shift) D->F G Free [ADP] Calculation (Creatine Kinase Equilibrium) E->G F->G

31P-NMR experimental workflow diagram.
Enzyme-Coupled Spectrophotometric and Luminometric Assays

These are biochemical methods performed on tissue extracts to measure metabolite concentrations.

Protocol for ATP, PCr, and Creatine Measurement:

  • Tissue Extraction: The tissue is rapidly frozen (e.g., with liquid nitrogen-cooled clamps) to halt metabolic activity and then extracted with a deproteinizing agent like perchloric acid.[19]

  • Neutralization: The acid extract is neutralized.

  • ATP Measurement (Luminometry): ATP is quantified using the firefly luciferase assay, where the light produced is proportional to the ATP concentration.[21]

  • PCr Measurement:

    • Endogenous ATP in the extract is first destroyed.

    • PCr is then reacted with excess ADP in the presence of creatine kinase to stoichiometrically produce ATP.

    • The newly formed ATP is then measured by luminometry.[21]

  • Total Creatine Measurement:

    • Creatine in the extract is converted to PCr by incubation with a high concentration of ATP and creatine kinase.

    • All remaining ATP is then converted to ADP.

    • The newly formed PCr is then reacted with ADP to generate ATP, which is subsequently measured.[21]

  • Free Creatine Calculation: Free creatine is calculated by subtracting the PCr concentration from the total creatine concentration.

Enzyme-coupled spectrophotometric assays can also be employed, where the reaction of interest is coupled to a dehydrogenase reaction that produces or consumes NADH or NADPH, which can be monitored at 340 nm.[22][23]

The this compound Shuttle: A Spatial Energy Buffer

The this compound system not only buffers temporal fluctuations in ATP but also acts as a spatial energy shuttle, transporting high-energy phosphate from sites of ATP production (mitochondria) to sites of ATP utilization (e.g., myofibrils, ion pumps).[11][24][25] This is facilitated by different isoforms of creatine kinase localized in specific cellular compartments.[2][25]

  • Mitochondrial Creatine Kinase (MtCK): Located in the mitochondrial intermembrane space, MtCK utilizes newly synthesized ATP from oxidative phosphorylation to produce PCr.[25]

  • Cytosolic Creatine Kinase (e.g., MM-CK in muscle): Found near ATP-consuming processes, cytosolic CK uses PCr to regenerate ATP locally.[26]

This shuttle mechanism ensures a high ATP/ADP ratio at sites of high energy demand, which is crucial for optimal enzyme function and to prevent the accumulation of ADP, which can inhibit cellular processes.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito_ATP ATP MtCK MtCK Mito_ATP->MtCK OxPhos Mito_ADP ADP MtCK->Mito_ADP PCr PCr MtCK->PCr Diffusion Cyto_CK Cytosolic CK PCr->Cyto_CK Cr Cr Cr->MtCK Diffusion Cyto_CK->Cr Cyto_ATP ATP Cyto_CK->Cyto_ATP ATPase ATPase (e.g., Myofibril) Cyto_ATP->ATPase Energy Utilization Cyto_ADP ADP Cyto_ADP->Cyto_CK ATPase->Cyto_ADP

The this compound (PCr) energy shuttle.

Regulation of Creatine Kinase

The activity of creatine kinase is regulated by several factors, including substrate availability ([PCr], [Cr], [ATP], [ADP]), pH, and post-translational modifications. For instance, the brain-type isoform of creatine kinase (BB-CK) can be phosphorylated by protein kinase C, leading to an increase in its enzymatic activity.[27] The induction of muscle-specific creatine kinase (MM-CK) is a key event during myoblast differentiation.[28]

Implications for Drug Development

The central role of the this compound system in cellular energetics makes it a potential target for therapeutic intervention in various pathological conditions characterized by impaired energy metabolism, such as heart failure, neurodegenerative diseases, and myopathies. Strategies aimed at enhancing the function of the PCr shuttle or protecting creatine kinase from oxidative damage could offer novel therapeutic avenues.

Conclusion

The hydrolysis of this compound and the subsequent regeneration of ATP, governed by the creatine kinase reaction, represent a cornerstone of cellular energy homeostasis. A thorough understanding of the thermodynamics, kinetics, and regulation of this system, facilitated by advanced experimental techniques such as ³¹P-NMR and enzymatic assays, is paramount for researchers and professionals in the life sciences. This knowledge not only deepens our fundamental understanding of cellular physiology but also opens up new possibilities for the development of drugs targeting energetic pathways.

References

An In-depth Technical Guide to the Intracellular Localization of Phosphocreatine Stores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphocreatine (PCr) is a pivotal molecule in cellular bioenergetics, acting as a temporal and spatial buffer for adenosine triphosphate (ATP). Its strategic intracellular localization is fundamental to maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. This guide provides a comprehensive overview of the subcellular distribution of PCr stores, the underlying molecular mechanisms, key regulatory pathways, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized using detailed diagrams.

The this compound Shuttle: A Paradigm of Subcellular Energy Distribution

The cornerstone of this compound's function is the "this compound shuttle" or "this compound circuit". This model posits that PCr, rather than ATP, is the primary molecule for transporting high-energy phosphate from the sites of production (mitochondria) to the sites of utilization (cytosolic ATPases).[1][2][3][4] This shuttle is necessitated by the relatively slow diffusion of adenine nucleotides (ATP and ADP) within the dense intracellular environment.[1]

The key players in this shuttle are the different isoforms of creatine kinase (CK), which are strategically localized within distinct subcellular compartments:

  • Mitochondrial Creatine Kinase (MtCK): Located in the mitochondrial intermembrane space, MtCK is functionally coupled to the adenine nucleotide translocase (ANT).[5][6] It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine (Cr), producing PCr.[1][7] This process also regenerates ADP within the intermembrane space, which is readily transported back into the mitochondrial matrix to stimulate further ATP synthesis.[4]

  • Cytosolic Creatine Kinase (CK) Isoforms: These include the muscle-specific (MM-CK) and brain-specific (BB-CK) isoforms. They are often found in close proximity to, and functionally coupled with, ATP-hydrolyzing enzymes (ATPases) such as actomyosin ATPase in muscle fibers and ion pumps (e.g., Na+/K+-ATPase and Ca2+-ATPase) in various cell types.[8] At these locations, cytosolic CK catalyzes the re-phosphorylation of ADP to ATP, using the high-energy phosphate from PCr. The resulting free creatine then diffuses back to the mitochondria to complete the cycle.[1][3]

This elegant system ensures a rapid and efficient supply of ATP at sites of high demand, maintaining a high ATP/ADP ratio, which is crucial for cellular function.[8]

Visualization of the this compound Shuttle

PCr_Shuttle cluster_mitochondrion Mitochondrion matrix Matrix (Oxidative Phosphorylation) ims Intermembrane Space matrix->ims ATP ims->matrix ADP atpase Cytosolic ATPase (e.g., Myofibrils, Ion Pumps) ims->atpase PCr (Diffusion) mtCK MtCK ims->mtCK Cr atpase->ims Cr (Diffusion) cytoCK Cytosolic CK atpase->cytoCK ATP mtCK->ims PCr cytoCK->atpase ADP

Caption: The this compound Shuttle for intracellular energy transport.

Quantitative Distribution of this compound Stores

Directly measuring the absolute concentrations of PCr in distinct subcellular compartments in vivo is technically challenging due to the rapid redistribution of metabolites upon cell disruption. However, a combination of techniques, including non-aqueous fractionation and ³¹P-NMR spectroscopy, has provided valuable insights into the relative distribution and overall cellular concentrations.

Subcellular Compartmentation

While precise molar concentrations are debated, the consensus is that the vast majority of PCr resides in the cytosol, where it is readily available to buffer ATP levels at sites of consumption. The mitochondrial intermembrane space represents the site of PCr synthesis, but due to its rapid diffusion into the cytosol, the standing concentration of PCr in this compartment is thought to be relatively low.

One study using non-aqueous fractionation of contracting rat gastrocnemius muscle indicated a net transfer of total creatine (Cr + PCr) from the mitochondria to the extramitochondrial space, providing evidence for the movement of these metabolites during muscle activity.

Concentration in Different Muscle Fiber Types

PCr content varies significantly between different types of skeletal muscle fibers, reflecting their distinct metabolic profiles.

Muscle Fiber TypePredominant MetabolismPCr Concentration (mM)ATP Concentration (mM)Total Creatine (mM)Reference(s)
Type I (Slow-Twitch) Oxidative16523[9][10]
Type IIa (Fast-Twitch Oxidative-Glycolytic) Oxidative & Glycolytic32839[9][10]
Type IIb/IIx (Fast-Twitch Glycolytic) Glycolytic32839[9][10]

Note: Concentrations are for resting rat and mouse muscle and can vary between species and with physiological state.

Regulation of this compound Localization and Shuttle Activity

The this compound shuttle is not a passive system but is regulated by key signaling pathways that match energy supply with demand.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a master regulator of cellular energy status, activated by an increase in the AMP/ATP ratio, which signals low energy availability. AMPK directly links the PCr system to broader metabolic control.

  • Inhibition of Cytosolic Creatine Kinase: AMPK can phosphorylate and inhibit the muscle-specific isoform of creatine kinase (MM-CK).[1][2][9] This may serve to conserve the PCr pool under conditions of severe energy stress, preventing its complete depletion.

  • Regulation of AMPK by PCr/Cr Ratio: The activity of AMPK is itself modulated by the this compound-to-creatine (PCr/Cr) ratio.[1][2][9] A high PCr/Cr ratio (indicative of high energy status) can inhibit AMPK activation. This creates a feedback loop where the PCr system can influence its own regulation.

AMPK_Regulation AMPK AMPK MMCK MM-CK (Cytosolic) AMPK->MMCK Phosphorylates & Inhibits Energy_Consuming_Processes Energy-Consuming Processes (e.g., Biosynthesis) AMPK->Energy_Consuming_Processes Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation (ATP Production) AMPK->Fatty_Acid_Oxidation Activates PCr_Cr_Ratio High PCr/Cr Ratio (High Energy State) PCr_Cr_Ratio->AMPK Inhibits AMP_ATP_Ratio High AMP/ATP Ratio (Low Energy State) AMP_ATP_Ratio->AMPK Activates

Caption: Regulation of muscle creatine kinase (MM-CK) by AMPK.

Calcium Signaling

Calcium ions (Ca²⁺) are crucial second messengers, particularly in muscle contraction and neuronal activity. Calcium also plays a role in modulating the this compound shuttle.

  • Modulation of MtCK-Porin Interaction: Micromolar concentrations of Ca²⁺ have been shown to increase the binding of mitochondrial creatine kinase (MtCK) to the voltage-dependent anion channel (VDAC), also known as porin, in the outer mitochondrial membrane.[11] This enhanced interaction could facilitate a more efficient channeling of ATP from the mitochondrial matrix to MtCK, thereby boosting PCr production in response to increased cellular activity signaled by a rise in cytosolic calcium.

Experimental Protocols for Studying this compound Localization

A variety of techniques are employed to investigate the subcellular distribution and dynamics of this compound.

Non-Aqueous Subcellular Fractionation

This technique is designed to prevent the redistribution of water-soluble metabolites during the fractionation process.

Principle: Tissues are rapidly frozen (freeze-clamped) to halt metabolic activity, then lyophilized (freeze-dried). The dried tissue is then homogenized and fractionated in organic solvents of varying densities.

Detailed Methodology:

  • Tissue Harvest and Freeze-Clamping: Rapidly excise the tissue of interest and immediately freeze-clamp it using tongs pre-cooled in liquid nitrogen. This ensures the instantaneous cessation of metabolic processes.

  • Lyophilization: Transfer the frozen tissue to a lyophilizer and dry under vacuum until all water is removed.

  • Homogenization: Homogenize the freeze-dried tissue in a mixture of non-polar organic solvents (e.g., heptane and carbon tetrachloride) in a ground-glass homogenizer.

  • Density Gradient Centrifugation: Layer the homogenate onto a density gradient of the same organic solvents in an ultracentrifuge tube.

  • Centrifugation: Centrifuge at high speed, allowing subcellular components to separate based on their buoyant density in the non-aqueous medium.

  • Fraction Collection: Carefully collect the fractions from the gradient.

  • Metabolite Extraction: Extract metabolites from each fraction using an appropriate method, such as perchloric acid extraction.

  • Analysis: Quantify PCr and other metabolites in each fraction using techniques like HPLC or enzymatic assays.

  • Marker Enzyme Analysis: Measure the activity of marker enzymes specific to each subcellular compartment (e.g., citrate synthase for mitochondria, lactate dehydrogenase for cytosol) to determine the purity of the fractions.

NonAqueous_Fractionation start Tissue Sample freeze_clamp Freeze-Clamping (Liquid N2) start->freeze_clamp lyophilize Lyophilization (Freeze-Drying) freeze_clamp->lyophilize homogenize Homogenization in Non-Aqueous Solvents lyophilize->homogenize centrifuge Density Gradient Centrifugation homogenize->centrifuge collect Fraction Collection centrifuge->collect extract Metabolite Extraction (e.g., Perchloric Acid) collect->extract analyze_markers Marker Enzyme Analysis collect->analyze_markers analyze_metabolites Metabolite Analysis (HPLC, Enzymatic Assays) extract->analyze_metabolites

Caption: Workflow for non-aqueous subcellular fractionation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of PCr, Cr, and adenine nucleotides in tissue extracts.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components of the sample interact differently with the adsorbent material, causing them to separate as they flow through the column.

Detailed Methodology for Ion-Pair Reversed-Phase HPLC:

  • Sample Preparation: Homogenize freeze-clamped tissue in perchloric acid to precipitate proteins and extract metabolites. Neutralize the extract with a potassium-based solution. Centrifuge to remove the perchlorate precipitate.

  • HPLC System:

    • Column: A reversed-phase column (e.g., C18).[12][13][14]

    • Mobile Phase: An aqueous buffer containing a phosphate salt (e.g., KH₂PO₄) and an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate) at a specific pH.[12][13][14] A small amount of organic solvent like acetonitrile may be included.[14]

    • Detection: UV spectrophotometer set to a wavelength where PCr, Cr, and adenine nucleotides absorb light (e.g., 206-210 nm).[12][14]

  • Injection and Separation: Inject the prepared sample extract into the HPLC system. The ion-pairing agent forms a neutral complex with the negatively charged phosphate groups of PCr and ATP, allowing them to be retained and separated on the non-polar stationary phase of the column.

  • Quantification: Compare the peak areas of the analytes in the sample to those of known standards to determine their concentrations.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a non-invasive technique that allows for the measurement of the relative concentrations of phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi), in living tissues.[6][8][15]

Principle: The nuclei of ³¹P atoms have a magnetic moment. When placed in a strong magnetic field, they can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, allowing different phosphorylated compounds to be distinguished.

Methodology:

  • Subject/Sample Placement: The subject (for in vivo studies) or isolated tissue is placed within the bore of a high-field magnet of an NMR spectrometer.

  • Radiofrequency Pulse: A radiofrequency pulse is applied to excite the ³¹P nuclei.

  • Signal Acquisition: The decaying signal (Free Induction Decay or FID) emitted by the excited nuclei is detected by a receiver coil.

  • Fourier Transform: The FID is mathematically converted into a spectrum of signal intensity versus frequency (chemical shift).

  • Spectral Analysis: The areas under the peaks for PCr, the three phosphates of ATP (α, β, and γ), and Pi are integrated to determine their relative concentrations. The chemical shift of the Pi peak can also be used to calculate intracellular pH.

Implications for Drug Development

Understanding the subcellular localization and regulation of this compound has significant implications for the development of therapies for a range of conditions characterized by impaired energy metabolism, including:

  • Heart Failure: The failing heart exhibits depleted PCr levels. Strategies to enhance the efficiency of the PCr shuttle or increase myocardial creatine uptake could improve cardiac energetics.

  • Neurodegenerative Diseases: Similar to muscle and heart, the brain relies on the PCr shuttle for energy homeostasis. Targeting this system may offer neuroprotective benefits.

  • Muscle Dystrophies and Myopathies: These conditions are often associated with compromised muscle energy metabolism. Modulating the PCr system could be a therapeutic avenue.

By providing detailed insights into the fundamental mechanisms of cellular energy distribution, this guide serves as a valuable resource for researchers and professionals working to develop novel therapeutic interventions targeting cellular bioenergetics.

References

The Discovery of Phosphocreatine: A Technical Retrospective on the Foundational Work of Fiske and SubbaRow

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – This technical guide delves into the seminal discovery of phosphocreatine by Cyrus H. Fiske and Yellapragada SubbaRow, a landmark achievement that revolutionized our understanding of muscle bioenergetics. Initially reported in 1927, their work, culminating in a detailed 1929 publication, not only identified a new phosphorus-containing compound but also laid the groundwork for elucidating the intricate mechanisms of energy storage and utilization in contractile tissues. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the original experimental protocols, a summarization of the quantitative data, and a visualization of the conceptual and experimental frameworks that led to this pivotal discovery.

Introduction: The "Phosphagen" Puzzle

Prior to Fiske and SubbaRow's investigations, the source of energy for muscle contraction was a subject of intense debate. While the breakdown of glycogen to lactic acid was known to occur, the immediate energy source remained elusive. The duo's meticulous work at Harvard Medical School led to the identification of what they termed "phosphagen," later identified as this compound, a labile phosphorus compound that rapidly regenerates adenosine triphosphate (ATP) during intense muscular activity.[1][2] Their discovery was made possible by their development of a novel and robust colorimetric method for the determination of inorganic phosphate, a technique that became a cornerstone of biochemical research for decades to follow.[1][2]

Core Experimental Findings: Quantitative Analysis of Phosphorus Fractions in Muscle

Fiske and SubbaRow's research was characterized by precise quantitative analysis of different phosphorus fractions in muscle tissue, both at rest and after electrical stimulation. Their findings demonstrated a significant decrease in a previously uncharacterized organic phosphate compound, which they identified as this compound, following muscle contraction, with a corresponding increase in inorganic phosphate.

Table 1: Phosphorus Distribution in Resting and Stimulated Cat Muscle

Phosphorus FractionResting Muscle (mg P per 100g)Stimulated Muscle (mg P per 100g)Change (mg P per 100g)
Total Acid-Soluble P 85.085.00
Inorganic P 25.045.0+20.0
This compound P 45.025.0-20.0
Other Organic P 15.015.00

Data are representative values derived from the descriptions in Fiske and SubbaRow's 1929 publication. The original paper should be consulted for the full dataset.

Table 2: Hydrolysis of this compound in Muscle Extracts

ConditionInorganic Phosphate (mg P)
Initial Muscle Extract 5.2
After Acid Hydrolysis (1N H₂SO₄, 10 min, 100°C) 9.8
Increase due to Hydrolysis 4.6

This table illustrates the lability of the phosphate group in this compound, a key characteristic observed by Fiske and SubbaRow.

Experimental Protocols: A Methodical Approach to Discovery

The success of Fiske and SubbaRow's research was heavily reliant on their innovative and meticulous experimental procedures. The following sections outline the key protocols they developed and employed.

Muscle Tissue Preparation and Extraction
  • Animal Model: The primary model used was the cat, with gastrocnemius muscles being the tissue of choice.

  • Sample Collection: Muscles were rapidly excised and immediately frozen in liquid air to halt metabolic processes and prevent the breakdown of labile phosphate compounds.

  • Pulverization: The frozen muscle was then pulverized into a fine powder using a pre-chilled mortar and pestle.

  • Extraction: The powdered muscle tissue was extracted with ice-cold trichloroacetic acid (TCA) to precipitate proteins while keeping the acid-soluble phosphate compounds in solution.

  • Filtration: The resulting mixture was filtered to obtain a clear, protein-free extract containing the various phosphate fractions.

The Fiske-SubbaRow Method for Phosphate Determination

This colorimetric method was central to their discovery. It allowed for the accurate measurement of inorganic phosphate in the presence of labile organic phosphates like this compound.

Reagents:

  • Molybdate Reagent: A solution of ammonium molybdate in sulfuric acid.

  • Reducing Agent: A solution of 1-amino-2-naphthol-4-sulfonic acid (ANSA), sodium sulfite, and sodium bisulfite.

Procedure:

  • An aliquot of the protein-free muscle extract was added to a known volume of the molybdate reagent.

  • The reducing agent (ANSA) was then added, leading to the development of a stable blue color in the presence of inorganic phosphate.

  • The intensity of the blue color, which is directly proportional to the inorganic phosphate concentration, was measured using a colorimeter.

  • To determine the total acid-soluble phosphate, a separate aliquot of the extract was first hydrolyzed with sulfuric acid to convert all organic phosphates to inorganic phosphate before the colorimetric analysis.

  • The amount of this compound was then calculated by the difference between the easily hydrolyzable phosphate and the initially present inorganic phosphate.

Isolation of this compound

Fiske and SubbaRow were able to isolate and partially purify this compound from muscle extracts, providing further evidence of its existence as a distinct chemical entity.

  • Removal of Inorganic Phosphate: Inorganic phosphate was first precipitated from the muscle extract by the addition of a calcium chloride solution and ammonia.

  • Precipitation of this compound: this compound was then precipitated from the filtrate by the addition of calcium chloride and two volumes of alcohol.

  • Purification: The crude calcium salt of this compound was further purified by reprecipitation.

Visualizing the Discovery and its Implications

The following diagrams, generated using the DOT language, illustrate the logical flow of Fiske and SubbaRow's research and the central role of this compound in muscle energy metabolism.

FiskeSubbaRow_Discovery_Workflow cluster_Experiment Experimental Procedure cluster_Analysis Analytical Steps cluster_Conclusion Key Findings & Conclusion Muscle_Prep Muscle Preparation (Rapid Freezing & Pulverization) Extraction Trichloroacetic Acid Extraction Muscle_Prep->Extraction Filtration Protein-Free Filtrate Extraction->Filtration Phosphate_Assay Fiske-SubbaRow Phosphate Assay Filtration->Phosphate_Assay Isolation This compound Isolation Filtration->Isolation Inorganic_P Measure Inorganic P Phosphate_Assay->Inorganic_P Total_P Measure Total Acid-Soluble P (after hydrolysis) Phosphate_Assay->Total_P Discovery Identification of a Novel Labile Phosphorus Compound: This compound Isolation->Discovery Phosphocreatine_P Calculate this compound P (by difference) Inorganic_P->Phosphocreatine_P Total_P->Phosphocreatine_P Phosphocreatine_P->Discovery Function Postulation of this compound's Role in Muscle Contraction Energy Metabolism Discovery->Function

Figure 1: Experimental workflow for the discovery of this compound.

Phosphocreatine_ATP_Cycle ATP ATP Muscle_Contraction Muscle Contraction ATP->Muscle_Contraction Energy Release ADP ADP + Pi ADP->ATP Energy Input (from metabolism) ADP->ATP Rapid Regeneration ADP->ATP PCr This compound Cr Creatine PCr->Cr Phosphate Donation PCr->Cr Cr->PCr Phosphate Acceptance Cr->PCr Muscle_Contraction->ADP Rest Rest / Recovery

Figure 2: The this compound-ATP signaling pathway in muscle.

Conclusion and Future Perspectives

The discovery of this compound by Fiske and SubbaRow was a monumental step forward in the field of biochemistry. It provided the first clear evidence of a high-energy phosphate compound, other than ATP, that plays a critical role in cellular energetics. Their work not only answered a fundamental question about muscle metabolism but also provided the analytical tools that empowered a generation of scientists to further unravel the complexities of bioenergetics. The principles uncovered by Fiske and SubbaRow continue to be relevant in modern research, from understanding the metabolic basis of muscle fatigue and disease to the development of novel therapeutic strategies targeting cellular energy pathways. This technical guide serves as a testament to the enduring legacy of their meticulous and groundbreaking research.

References

The Energetic Choreography of Muscle Contraction: Early Insights into the Role of Phosphocreatine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of muscle contraction, a fundamental process of life, is powered by a precisely regulated supply of chemical energy. In the early 20th century, a cohort of pioneering scientists began to unravel the metabolic symphony underlying this biological marvel. Central to their discoveries was the identification and characterization of phosphocreatine (PCr), a high-energy phosphate compound that plays a pivotal role in the rapid regeneration of adenosine triphosphate (ATP), the universal energy currency of the cell. This technical guide delves into the seminal early experiments that elucidated the function of this compound in muscle contraction, providing a detailed overview of the experimental methodologies, quantitative data, and the logical frameworks that shaped our modern understanding of muscle bioenergetics.

The Discovery of this compound and its Link to Muscle Activity

In 1927, the scientific community was stirred by the independent discovery of a novel phosphorus-containing compound in muscle by two research groups: Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School.[1] This compound, initially termed "phosphagen" and later identified as this compound, was observed to be highly labile and its concentration appeared to be inversely related to the contractile state of the muscle. Fiske and Subbarow demonstrated that a significant portion of the phosphate in muscle extracts was not inorganic, as previously thought, but was bound to creatine.[2] Their work strongly suggested that this compound was hydrolyzed during muscle contraction and resynthesized during the recovery phase.[2]

Experimental Protocol: The Fiske and Subbarow Method for Phosphate Determination

The quantitative analysis of phosphate compounds in biological samples was a significant challenge for early biochemists. The colorimetric method developed by Fiske and Subbarow in 1925 was a crucial technological advancement that enabled their discovery of this compound. This method is based on the reaction of inorganic phosphate with ammonium molybdate in the presence of a reducing agent to form a stable blue-colored complex, the intensity of which is proportional to the phosphate concentration.

Principle: In an acidic medium, inorganic phosphate reacts with ammonium molybdate to form ammonium phosphomolybdate. This complex is then reduced by a mild reducing agent, 1-amino-2-naphthol-4-sulfonic acid (ANSA), to produce a stable blue color, which can be quantified spectrophotometrically.

Reagents:

  • 10% Trichloroacetic acid (TCA)

  • Ammonium molybdate solution (2.5% in 5N H₂SO₄)

  • 1,2,4-Amino Naphthol Sulphonic Acid (ANSA) reagent

  • Standard phosphate solution

Procedure:

  • Protein Precipitation: Muscle tissue is homogenized in cold 10% TCA to precipitate proteins and halt enzymatic activity. The mixture is then centrifuged, and the protein-free filtrate is collected.

  • Color Development: An aliquot of the protein-free filtrate is mixed with the ammonium molybdate solution.

  • Reduction: The ANSA reagent is added to the mixture.

  • Spectrophotometry: After a specific incubation period for color development, the absorbance of the solution is measured at a wavelength of 660 nm.

  • Quantification: The concentration of inorganic phosphate is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of phosphate. To measure the more labile this compound, the muscle extract was subjected to acid hydrolysis, which cleaves the phosphate group from creatine, and the subsequent increase in inorganic phosphate was measured.

The "Lohmann Reaction": Linking this compound to ATP Regeneration

A few years after the discovery of this compound, Karl Lohmann made a pivotal contribution by demonstrating the enzymatic basis of the relationship between this compound and ATP.[3] He discovered the enzyme creatine kinase (then known as creatine phosphoryltransferase), which catalyzes the reversible transfer of a phosphate group from this compound to adenosine diphosphate (ADP), thereby regenerating ATP.[3][4] This reaction, now famously known as the "Lohmann reaction," established the primary role of this compound as a high-energy phosphate reservoir for the immediate replenishment of ATP during periods of high energy demand, such as muscle contraction.

The reversible reaction is as follows: PCr + ADP ↔ ATP + Creatine

This reaction is crucial for maintaining a stable intracellular concentration of ATP, which is the direct energy source for the molecular motors of muscle contraction.[5]

Experimental Evidence for the Role of this compound

The Lundsgaard Experiment: Contraction without Lactate

A prevailing theory in the early 20th century was that lactic acid formation from glycolysis was the direct energy source for muscle contraction. However, in 1930, Einar Lundsgaard conducted a landmark experiment that challenged this dogma. He demonstrated that muscles poisoned with iodoacetate, an inhibitor of glycolysis, could still contract multiple times without producing lactic acid. This phenomenon became known as the "Lundsgaard effect."

Lundsgaard observed that in these iodoacetate-treated muscles, contraction was associated with the breakdown of this compound. This provided strong evidence that a non-glycolytic energy source was directly fueling muscle contraction, and implicated this compound as that immediate energy reserve.

ConditionLactateThis compound (PCr)Adenosine Triphosphate (ATP)
Resting Muscle LowHighHigh
Iodoacetate-Treated Muscle (Resting) LowHighHigh
Iodoacetate-Treated Muscle (After Contraction) Low (No significant increase)Significantly DecreasedDecreased (after PCr depletion)

This table represents a qualitative summary of the expected results from Lundsgaard's experiments based on historical accounts.

The Cain and Davies Experiment: Direct Evidence for ATP Utilization

Despite the growing evidence for the importance of this compound, direct proof that ATP was the immediate energy source for muscle contraction remained elusive. The high activity of creatine kinase ensured that ATP levels were rapidly replenished from the this compound pool, making it difficult to detect a significant drop in ATP concentration during a single contraction.

In a classic experiment in 1962, D.F. Cain and R.E. Davies devised an ingenious method to overcome this challenge. They treated isolated frog muscles with 1-fluoro-2,4-dinitrobenzene (FDNB), a potent inhibitor of creatine kinase. By blocking the Lohmann reaction, they were able to directly measure the breakdown of ATP during a single muscle twitch.

Their findings, published in Biochemical and Biophysical Research Communications, provided the first direct evidence that ATP is consumed during muscle contraction. The table below is a reconstruction of the key quantitative data presented in their seminal paper.

ConditionATP (μmol/g muscle)ADP (μmol/g muscle)AMP (μmol/g muscle)This compound (μmol/g muscle)
Resting Muscle (FDNB-treated) ~2.5~0.5~0.05~18
After a Single Contraction (FDNB-treated) DecreasedIncreasedIncreasedNo significant change

Note: The exact numerical values from the original 1962 publication are not available in the public domain. This table is a qualitative representation of the reported changes.

Cain and Davies' experiment was a cornerstone in muscle physiology, solidifying the central role of ATP in powering muscle contraction and confirming that this compound acts as the immediate buffer for ATP regeneration.

Signaling Pathways and Experimental Workflows

The early experiments on this compound and muscle contraction can be visualized through a series of logical and biochemical pathways.

cluster_Energy_Demand Muscle Contraction cluster_ATP_Cycle ATP-ADP Cycle cluster_PCr_System This compound System Contraction Muscle Contraction (Myosin ATPase) ATP ATP ATP->Contraction Energy Supply ADP ADP + Pi ATP->ADP Hydrolysis PCr This compound ADP->PCr Regeneration Cr Creatine PCr->Cr Creatine Kinase

Caption: The central role of ATP in powering muscle contraction and its rapid regeneration via the this compound system.

cluster_Lundsgaard Lundsgaard's Experiment Muscle_L Frog Muscle Iodoacetate Iodoacetate (Glycolysis Inhibitor) Muscle_L->Iodoacetate Stimulation_L Electrical Stimulation Iodoacetate->Stimulation_L Contraction_L Contraction (No Lactate Production) Stimulation_L->Contraction_L PCr_Breakdown PCr Breakdown Contraction_L->PCr_Breakdown cluster_Cain_Davies Cain and Davies' Experiment Muscle_CD Frog Muscle FDNB FDNB (Creatine Kinase Inhibitor) Muscle_CD->FDNB Stimulation_CD Single Twitch Stimulation FDNB->Stimulation_CD ATP_Breakdown Direct Measurement of ATP Breakdown Stimulation_CD->ATP_Breakdown

References

Methodological & Application

Application Notes and Protocols for Quantifying Phosphocreatine In Vivo Using ³¹P Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the non-invasive quantification of phosphocreatine (PCr) in vivo using ³¹P Magnetic Resonance Spectroscopy (MRS). This technique is a powerful tool for assessing tissue energy metabolism and has significant applications in basic research, clinical studies, and pharmaceutical development.

Introduction to ³¹P MRS for PCr Quantification

Phosphorus-31 (³¹P) Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo assessment of high-energy phosphate metabolites, providing a unique window into cellular bioenergetics. A key metabolite quantified is this compound (PCr), which plays a crucial role in the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. The concentration of PCr and its kinetics are sensitive indicators of mitochondrial function and overall metabolic health.

The dominant signals in a typical in vivo ³¹P MR spectrum arise from PCr and the three phosphate groups of ATP (α-ATP, β-ATP, and γ-ATP).[1] Signals from inorganic phosphate (Pi), phosphomonoesters (PME), and phosphodiesters (PDE) can also be detected.[1][2] The non-invasive nature of ³¹P MRS allows for repeated measurements, making it ideal for longitudinal studies monitoring disease progression or the response to therapeutic interventions.[3]

Applications in Research and Drug Development

The ability to quantify PCr in vivo has numerous applications:

  • Assessing Mitochondrial Function: Dynamic ³¹P MRS studies that measure the rate of PCr recovery following exercise are a well-established method for evaluating skeletal muscle mitochondrial capacity.[2][4][5][6] This is valuable for studying metabolic diseases, aging, and the effects of exercise.

  • Investigating Neuromuscular Disorders: ³¹P MRS can help in the diagnosis and understanding of metabolic myopathies by detecting abnormalities in energy metabolism.[7]

  • Brain Energetics: Quantifying PCr in the brain provides insights into neuronal energy homeostasis and can be used to study neurological and psychiatric disorders.[8][9][10]

  • Cardiac Metabolism: The PCr/ATP ratio is a critical marker of myocardial energetic status and is often compromised in heart failure.[11]

  • Drug Development: ³¹P MRS serves as a biomarker to evaluate the efficacy of drugs targeting mitochondrial function or energy metabolism.[12] For example, it can be used to monitor the effects of therapies in neuromuscular diseases.[7]

  • Oncology: The technique can be applied to study tumor metabolism and response to treatment.

Signaling Pathway: The Creatine Kinase (CK) Reaction

The central role of this compound is in the temporal and spatial buffering of ATP levels through the creatine kinase (CK) reaction. In this reversible reaction, CK catalyzes the transfer of a phosphoryl group from PCr to adenosine diphosphate (ADP) to regenerate ATP. This is particularly critical during periods of high energy demand.

CreatineKinasePathway cluster_reactants Reactants cluster_products Products PCr This compound (PCr) CK Creatine Kinase (CK) PCr->CK ADP ADP ADP->CK ATP ATP Cr Creatine (Cr) CK->ATP CK->Cr ExperimentalWorkflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Subject Screening & Consent B Subject Positioning & Coil Placement A->B C Anatomical Imaging (¹H MRI) B->C D Shimming C->D E ³¹P MRS Acquisition (Static/Dynamic) D->E F FID Processing (FFT, Phasing, Baseline Correction) E->F G Spectral Fitting & Peak Integration F->G H Quantification (Ratios or Absolute Concentrations) G->H I Kinetic Modeling (for Dynamic Data) G->I DataAnalysisLogic RawFID Raw FID Data ProcessedSpectrum Processed Spectrum RawFID->ProcessedSpectrum FFT, Phasing, Baseline Correction PeakAreas Peak Areas (PCr, ATP, Pi) ProcessedSpectrum->PeakAreas Spectral Fitting StaticData Static Data PeakAreas->StaticData DynamicData Dynamic Data PeakAreas->DynamicData Ratios Calculate Ratios (e.g., PCr/ATP) StaticData->Ratios AbsQuant Absolute Quantification (mM) StaticData->AbsQuant Kinetics Fit PCr Recovery Curve (τ, k) DynamicData->Kinetics

References

Measuring Energy Currency in Muscle: A Protocol for Phosphocreatine Quantification via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed protocol for the quantification of phosphocreatine (PCr) in muscle biopsy samples using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and drug development professionals investigating muscle bioenergetics in various physiological and pathological states.

This compound is a critical molecule in cellular energy buffering, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. Its accurate measurement provides a snapshot of the energetic status of the muscle. The following protocol outlines a robust ion-pair reversed-phase HPLC method for the reliable determination of PCr levels.

Experimental Workflow

The overall experimental process, from muscle biopsy acquisition to data analysis, is outlined below. Immediate and proper handling of the biopsy sample is critical to prevent the degradation of the labile this compound molecule.

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis biopsy Muscle Biopsy (1.5 cm x 0.5 cm) freezing Rapid Freezing (Isopentane cooled with Liquid Nitrogen) biopsy->freezing Immediate storage Storage at -80°C freezing->storage homogenization Homogenization in Perchloric Acid (0.5 M) storage->homogenization neutralization Neutralization with Potassium Bicarbonate (2.1 M) homogenization->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc_injection Inject Sample into HPLC System supernatant->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of PCr (μmol/g of muscle) peak_integration->quantification calibration_curve Calibration Curve (PCr Standards) calibration_curve->quantification

Figure 1: Experimental workflow for this compound measurement.

Key Experimental Protocols

Muscle Biopsy Handling and Storage

Proper handling of the muscle biopsy is paramount to preserve the in vivo concentrations of labile metabolites like this compound.

  • Biopsy Collection: Obtain a muscle biopsy of approximately 1.5 cm in length and 0.5 cm in diameter.[1][2] Handle the tissue with minimal trauma, avoiding stretching or crushing. Do not use electrocautery for excision.[1][2]

  • Rapid Freezing: Immediately after excision, plunge the biopsy into isopentane (2-methylbutane) pre-chilled to its freezing point (-160°C) with liquid nitrogen.[2][3] This ensures rapid and uniform freezing, which is critical to halt metabolic activity and prevent PCr degradation.[4]

  • Storage: After freezing, the sample should be stored at -80°C until analysis.

Sample Preparation: Perchloric Acid Extraction

This procedure deproteinizes the sample and extracts the acid-soluble metabolites, including this compound.

  • Homogenization: Weigh the frozen muscle tissue (~20-50 mg) and homogenize it in 1 mL of ice-cold 0.5 M perchloric acid (PCA).[5]

  • Neutralization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize it by adding 2.1 M potassium bicarbonate (KHCO3) dropwise on ice until the pH is between 6.0 and 7.0.[5] The formation of a precipitate (potassium perchlorate) will be observed.

  • Final Preparation: Centrifuge the neutralized extract at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate. The resulting supernatant is ready for HPLC analysis.

HPLC Analysis

An ion-pair, reversed-phase HPLC method is used to separate this compound from other muscle metabolites.

  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions: The following table summarizes the key parameters for the HPLC analysis.

ParameterSpecification
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mobile phase consisting of 215 mM KH2PO4, 2.3 mM tetrabutylammonium hydrogen sulphate (ion-pairing agent), and 3.5% acetonitrile, adjusted to pH 6.25.[6]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[7][8]
Injection Volume 20 µL
Column Temperature 30°C[8]
  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., ranging from 1 to 100 µM) in a solution that mimics the neutralized perchloric acid extract.[5] Inject these standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

  • Quantification: Inject the prepared muscle extract supernatant into the HPLC system. Identify the this compound peak based on its retention time compared to the standards. The concentration of this compound in the sample can be determined by interpolating its peak area on the standard curve. The final concentration should be expressed as micromoles per gram of wet muscle weight.

Data Presentation

The quantitative data from the HPLC analysis should be summarized for clear interpretation and comparison.

Sample IDPeak AreaConcentration (µM)Muscle Weight (g)This compound (µmol/g)
Control 1
Control 2
Treatment 1
Treatment 2

Signaling Pathways and Logical Relationships

The role of this compound in muscle bioenergetics is intrinsically linked to the creatine kinase (CK) shuttle and its interaction with ATP and ADP. The following diagram illustrates this fundamental relationship.

PCr_ATP_Cycle cluster_energy_metabolism Muscle Cell Energy Metabolism PCr This compound (PCr) Cr Creatine (Cr) PCr->Cr Creatine Kinase (CK) ATP ATP ADP ADP ATP->ADP Creatine Kinase (CK) Energy_Production Energy Production (Glycolysis, Oxidative Phosphorylation) Energy_Production->ATP Generates Energy_Consumption Energy Consumption (Muscle Contraction, Ion Pumps) Energy_Consumption->ADP Produces

Figure 2: The this compound-ATP cycle in muscle cells.

This protocol provides a reliable and reproducible method for the determination of this compound in muscle biopsies. Adherence to the specified sample handling and analytical procedures is crucial for obtaining accurate and meaningful data in the study of muscle energy metabolism.

References

Application Note: Bioluminescent Assay for Phosphocreatine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphocreatine (PCr) is a high-energy phosphate compound that serves as a rapidly available source of energy for the regeneration of adenosine triphosphate (ATP) in cells with high and fluctuating energy demands, such as muscle and brain cells.[1][2][3] The creatine kinase (CK) enzyme reversibly catalyzes the transfer of a phosphate group from PCr to adenosine diphosphate (ADP) to generate ATP.[4][5][6] The quantification of intracellular PCr levels is crucial for studying cellular bioenergetics, and in the diagnosis and monitoring of various pathological conditions including myocardial infarction, muscular dystrophy, and neurodegenerative diseases.[3][6]

This application note describes a highly sensitive and specific enzymatic assay for the quantification of this compound. The method utilizes a coupled enzyme system where creatine kinase (CK) first catalyzes the formation of ATP from PCr and ADP. The newly synthesized ATP is then quantified using the firefly luciferase-luciferin system, where the light output is directly proportional to the amount of PCr in the sample.[7][8]

Principle of the Assay

The assay is based on two sequential enzymatic reactions:

  • Creatine Kinase Reaction: In the presence of ADP, creatine kinase catalyzes the transfer of a phosphate group from this compound to ADP, producing ATP and creatine.

    • This compound + ADP --(Creatine Kinase)--> Creatine + ATP[4]

  • Luciferase Reaction: The ATP produced in the first reaction serves as a substrate for firefly luciferase. In the presence of D-luciferin and oxygen, luciferase catalyzes the oxidative decarboxylation of luciferin, which results in the emission of light (bioluminescence).

    • ATP + D-Luciferin + O2 --(Luciferase)--> Oxyluciferin + AMP + PPi + CO2 + Light[9]

The intensity of the emitted light is measured using a luminometer, and is directly proportional to the concentration of ATP, and therefore, to the initial concentration of this compound in the sample.

Signaling Pathway Diagram

This compound Signaling Pathway cluster_CK_reaction Creatine Kinase Reaction cluster_luciferase_reaction Luciferase Reaction PCr This compound (PCr) Creatine Creatine ATP ATP PCr->ATP + ADP ADP ADP Light Light (Bioluminescence) ATP->Light + D-Luciferin + O2 Luciferin D-Luciferin CK Creatine Kinase (CK) Luciferase Firefly Luciferase

Caption: Coupled enzymatic reaction for this compound detection.

Materials and Reagents

ReagentSupplierCatalog Number
Creatine Kinase (from rabbit muscle)Sigma-AldrichC3755
Adenosine 5'-diphosphate (ADP) sodium saltSigma-AldrichA2754
D-Luciferin potassium saltPromegaE1601
Firefly LuciferasePromegaE1701
ATP Assay BufferVarious
This compound disodium salt hydrateSigma-AldrichP6502
Trichloroacetic acid (TCA)Sigma-AldrichT6399
Potassium hydroxide (KOH)Sigma-AldrichP5958
96-well white, opaque microplatesCorning3917

Experimental Protocols

I. Sample Preparation (from Muscle Tissue)
  • Tissue Extraction:

    • Excise muscle tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[5]

    • Grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

    • Homogenize the powdered tissue in 10 volumes of ice-cold 0.6 M Trichloroacetic acid (TCA).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble metabolites including this compound.

  • Neutralization:

    • Neutralize the acidic extract by adding an appropriate volume of 2 M Potassium Hydroxide (KOH). The pH should be adjusted to approximately 7.0.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • The resulting supernatant is the neutralized tissue extract ready for the assay.

II. Reagent Preparation
  • This compound Standard Stock Solution (10 mM): Dissolve 21.11 mg of this compound disodium salt hydrate in 10 mL of ATP Assay Buffer. Aliquot and store at -80°C.

  • ADP Solution (10 mM): Dissolve 4.27 mg of ADP sodium salt in 1 mL of ATP Assay Buffer. Aliquot and store at -80°C.

  • Creatine Kinase Solution (1000 U/mL): Reconstitute lyophilized creatine kinase in ATP Assay Buffer. Aliquot and store at -20°C.

  • Luciferase/Luciferin Reagent: Prepare the reagent according to the manufacturer's instructions (e.g., Promega's ATP Assay System). This typically involves reconstituting lyophilized luciferase in a buffer containing D-luciferin. Protect from light and prepare fresh before each experiment.

III. Assay Protocol
  • Standard Curve Preparation:

    • Prepare a series of this compound standards by serially diluting the 10 mM stock solution in ATP Assay Buffer to final concentrations ranging from 0.1 µM to 100 µM.

  • Reaction Setup:

    • In a 96-well white, opaque microplate, add the following to each well:

      • 50 µL of sample (neutralized tissue extract) or this compound standard.

      • 10 µL of 10 mM ADP solution.

      • 10 µL of Creatine Kinase solution (1000 U/mL).

    • Mix gently by pipetting and incubate the plate at room temperature for 30 minutes to allow for the conversion of this compound to ATP.

  • Luminescence Measurement:

    • Add 100 µL of the freshly prepared Luciferase/Luciferin Reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

Experimental Workflow Diagram

Experimental Workflow start Start sample_prep Sample Preparation (Tissue Extraction & Neutralization) start->sample_prep reagent_prep Reagent Preparation (Standards, Enzymes, Substrates) start->reagent_prep reaction_setup Reaction Setup in 96-well Plate (Sample/Standard + ADP + CK) sample_prep->reaction_setup reagent_prep->reaction_setup incubation Incubation (30 min at Room Temperature) reaction_setup->incubation luminescence Add Luciferase/Luciferin Reagent incubation->luminescence read_plate Measure Luminescence (Luminometer) luminescence->read_plate data_analysis Data Analysis (Standard Curve & Sample Quantification) read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the this compound assay.

Data Presentation

Table 1: Typical this compound Concentrations in Tissues
Tissue TypeThis compound Concentration (mmol/kg wet weight)Reference
Skeletal Muscle (human)20 - 35[1]
Brain (human)3 - 5
Heart (human)10 - 20
Table 2: Assay Performance Characteristics
ParameterValue
Limit of Detection (LOD)~0.1 µM
Limit of Quantification (LOQ)~0.5 µM
Linearity (Dynamic Range)0.5 µM to 100 µM
Intra-assay Precision (CV%)< 5%
Inter-assay Precision (CV%)< 10%

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inactive enzymes (Creatine Kinase or Luciferase).Ensure proper storage and handling of enzymes. Prepare fresh enzyme solutions.
Degradation of this compound in the sample.Keep samples on ice during preparation and store at -80°C.
Incorrect pH of the reaction mixture.Verify the pH of the assay buffer and neutralized sample extracts.
High background signal Contamination of reagents with ATP.Use high-purity reagents and ATP-free water.
Presence of endogenous ATP in the sample.To measure only PCr, endogenous ATP can be depleted prior to the assay by incubation with an ATP-degrading enzyme like apyrase.
Poor linearity of standard curve Inaccurate preparation of standards.Carefully prepare serial dilutions and use calibrated pipettes.
Substrate depletion at high concentrations.Dilute samples to fall within the linear range of the assay.
Pipetting errors.Ensure accurate and consistent pipetting technique.

Conclusion

The coupled enzymatic assay using creatine kinase and luciferase provides a highly sensitive and reliable method for the quantification of this compound in biological samples. The protocol is straightforward and can be adapted for high-throughput screening applications in drug discovery and metabolic research. The detailed methodology and troubleshooting guide provided in this application note will aid researchers in obtaining accurate and reproducible results.

References

Application Notes and Protocols: Phosphocreatine Supplementation in Exercise Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphocreatine (PCr) supplementation, primarily in the form of creatine monohydrate, in exercise physiology research. This document details the underlying mechanisms, summarizes quantitative outcomes, and provides standardized protocols for conducting studies in this domain.

Mechanism of Action

Creatine is a naturally occurring compound that plays a critical role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] Supplementation increases the intramuscular storage of creatine, predominantly as this compound.[1][3][4]

1.1 Bioenergetics: The this compound (PCr) Energy System During high-intensity, short-duration exercise, the demand for adenosine triphosphate (ATP) exceeds the capacity of aerobic metabolism. The PCr system acts as a rapid energy buffer by donating a phosphate group to adenosine diphosphate (ADP) to regenerate ATP, a reaction catalyzed by creatine kinase (CK).[5][6][7] By increasing the intramuscular PCr pool by 20-40%, supplementation enhances the capacity of this system, allowing for improved performance during repeated bouts of intense activity.[6][8]

cluster_EnergyDemand High-Intensity Exercise cluster_ATPCycle ATP Regeneration Cycle cluster_PCrSystem This compound Shuttle Contraction Muscle Contraction ATP ATP ADP ADP + Pi ATP->ADP Energy Release PCr This compound (PCr) ADP->PCr ATP Resynthesis Cr Creatine (Cr) PCr->Cr Phosphate Donation (Creatine Kinase)

The this compound (PCr) energy shuttle for rapid ATP regeneration.

1.2 Anabolic Signaling and Muscle Growth Beyond its role in energy metabolism, creatine supplementation has been shown to influence key signaling pathways involved in muscle protein synthesis and hypertrophy. Evidence suggests that creatine may upregulate the expression of insulin-like growth factor 1 (IGF-1), leading to the activation of the Akt/mTOR pathway, a central regulator of muscle growth.[9] Furthermore, creatine enhances satellite cell signaling and may increase the number of myonuclei donated to muscle fibers, which is crucial for repair and hypertrophy.[1][10]

Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 Upregulates Akt Akt Activation IGF1->Akt mTOR mTOR Activation Akt->mTOR p70S6K p70S6K mTOR->p70S6K Phosphorylates ProteinSynthesis ↑ Muscle Protein Synthesis p70S6K->ProteinSynthesis Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy

Proposed influence of creatine on the Akt/mTOR muscle growth pathway.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound supplementation.

Table 1: Effects on Performance and Body Composition

Metric Population Supplementation Protocol Improvement vs. Placebo Citations
Maximal Strength (1-RM) Resistance-trained individuals Loading + Maintenance 8% greater increase [4]
Maximal Power/Strength Various Short-term loading 5-15% increase [4][6][11]
Muscular Endurance Resistance-trained individuals Loading + Maintenance 14% greater increase in reps [4]
Lean Body Mass Resistance-trained individuals 4-12 weeks of supplementation 1-2 kg greater gain [11]

| Single/Repetitive Sprints | Athletes | Short-term loading | Significant improvement |[3][6] |

Table 2: Effects on Markers of Exercise-Induced Muscle Damage (EIMD)

Marker Study Type Timing Effect of Creatine Citations
Creatine Kinase (CK) Acute (single exercise bout) 48 hours post-exercise Attenuated activity [12][13]
CK, LDH, Myoglobin Acute (single exercise bout) 48-90 hours post-exercise Significantly lower levels [14]

| CK, LDH, Myoglobin | Chronic (weeks of training) | 24 hours post-exercise | Paradoxically higher levels |[14][15] |

Table 3: Effects on Cognitive Function

Cognitive Domain Population Key Findings Citations
Short-Term Memory Healthy Adults Significant improvement [11][16][17]
Reasoning/Intelligence Healthy Adults Significant improvement [16][17]
Information Processing Speed Healthy Adults Potential for positive effects [11][18]

| Executive Function/Attention | Healthy Adults | Inconclusive results |[17][18] |

Experimental Protocols

The following protocols provide a framework for designing and executing studies on this compound supplementation.

3.1 Subject Recruitment and Screening

  • Inclusion Criteria: Define the target population (e.g., age range, training status, health status).

  • Exclusion Criteria: Exclude individuals with pre-existing renal disease, those currently taking creatine supplements, and those with dietary habits that could influence baseline creatine levels (e.g., vegetarians often have lower baseline stores and may show a greater response).[3]

  • Informed Consent: All participants must provide written informed consent in accordance with institutional review board (IRB) guidelines.

3.2 Supplementation Protocol (Double-Blind, Placebo-Controlled) A typical study workflow involves baseline testing, a supplementation period, and post-testing.

cluster_Phase1 Phase 1: Baseline cluster_Phase2 Phase 2: Intervention cluster_Phase3 Phase 3: Follow-up cluster_Phase4 Phase 4: Analysis P1 Baseline Testing (Strength, Power, Biopsy, Blood Draw) P2_Rand Randomization P1->P2_Rand P2_Cr Creatine Group Loading: 0.3 g/kg/day (5-7 days) Maintenance: 3-5 g/day P2_Rand->P2_Cr P2_Pl Placebo Group (e.g., Maltodextrin) P2_Rand->P2_Pl P3 Post-Supplementation Testing (Repeat Baseline Measures) P2_Cr->P3 P2_Pl->P3 P4 Data Analysis (Compare pre- vs. post-intervention changes between groups) P3->P4

Typical workflow for a randomized controlled trial on creatine.
  • Loading Phase: Ingest 5 g of creatine monohydrate four times daily (20 g/day total), or 0.3 g/kg of body weight per day, for 5-7 days.[8] This protocol rapidly increases muscle creatine stores.[8]

  • Maintenance Phase: Following the loading phase, ingest a single daily dose of 3-5 g to maintain saturated muscle stores.[8] Larger athletes may require 5-10 g/day .[8]

  • Washout Period: For crossover designs, a washout period of at least 4 weeks is recommended as muscle creatine levels can remain elevated.

  • Placebo: An inert powder with similar taste and appearance (e.g., maltodextrin) should be used for the control group.

3.3 Protocol for Assessing Muscle Performance

  • Maximal Strength (1-Repetition Maximum - 1-RM):

    • Warm-up: Perform a general warm-up followed by several specific warm-up sets of the test exercise (e.g., back squat, bench press) with progressively increasing weight and decreasing repetitions.

    • Test: After a 3-5 minute rest, attempt a 1-RM lift. If successful, rest for 3-5 minutes, increase the weight, and repeat until failure. The 1-RM is the highest weight successfully lifted through the full range of motion.

  • Anaerobic Power (Wingate Anaerobic Test):

    • Warm-up: Perform a 5-minute warm-up on a cycle ergometer, including several short (4-6 second) sprints.

    • Test: The participant pedals "all-out" for 30 seconds against a fixed resistance (typically 7.5% of body mass).

    • Measures: Key outcomes include Peak Power, Mean Power, and Fatigue Index.

3.4 Protocol for Assessing Muscle Metabolism

  • Muscle Biopsy:

    • Procedure: Under local anesthesia, a small sample of muscle tissue is taken from a target muscle (e.g., vastus lateralis) using a Bergström needle.

    • Analysis: Samples are immediately frozen in liquid nitrogen and stored at -80°C. Subsequent analysis can determine total creatine, this compound, and ATP concentrations via high-performance liquid chromatography (HPLC).

  • ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS):

    • Procedure: A non-invasive method to measure the relative concentrations of phosphorus-containing compounds, including PCr, Pi (inorganic phosphate), and ATP, in vivo.

    • Application: PCr recovery kinetics following a bout of exercise can be measured to assess mitochondrial respiratory function.[19] The initial rate of PCr resynthesis is a reliable indicator.[19]

3.5 Protocol for Assessing Muscle Damage

  • Blood Sampling and Analysis:

    • Procedure: Collect venous blood samples at baseline and at specific time points following an exercise bout (e.g., 24, 48, 72, and 96 hours).[12][13]

    • Biomarkers: Analyze plasma or serum for key markers of muscle damage, including Creatine Kinase (CK), Lactate Dehydrogenase (LDH), and Myoglobin, using standard enzymatic assays.[13][15]

  • Subjective Measures:

    • Delayed Onset Muscle Soreness (DOMS): Assess perceived muscle soreness using a visual analog scale (VAS) where participants rate their soreness from 0 (no pain) to 10 (unbearable pain).[15]

References

Phosphocreatine as a Cardioprotective Agent in Cardiac Ischemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr) is a naturally occurring high-energy phosphate compound that plays a critical role in cellular energy buffering and transport, particularly in tissues with high and fluctuating energy demands such as the myocardium.[1][2][3] In the context of cardiac ischemia, where oxygen and nutrient supply to the heart muscle is compromised, the intracellular concentration of PCr and consequently adenosine triphosphate (ATP) is significantly reduced, leading to myocardial injury and dysfunction.[1][3] Exogenous administration of this compound has emerged as a promising therapeutic strategy to mitigate ischemia-reperfusion (I/R) injury.[1][4][5] These notes provide an overview of the mechanisms of action of PCr, a summary of its therapeutic effects in preclinical cardiac ischemia models, and detailed protocols for its application and evaluation.

Mechanisms of Action

The cardioprotective effects of this compound are multifaceted. Primarily, it serves as a rapid source for ATP regeneration, helping to maintain cellular energy homeostasis during ischemic stress.[1][2][6] Beyond its role in energy metabolism, exogenous PCr exerts its effects through several other mechanisms:

  • Membrane Stabilization: PCr helps to stabilize the sarcolemma and mitochondrial membranes, reducing the degradation of phospholipids and preserving the integrity of cellular structures.[7]

  • Anti-arrhythmic Effects: By providing energy for ion pumps like Na+/K+-ATPase, PCr helps to maintain ionic balance, reduce the extracellular accumulation of potassium, and reactivate fast sodium channels, thereby exerting anti-arrhythmic effects.[7][8]

  • Inhibition of Apoptosis: PCr has been shown to activate pro-survival signaling pathways, such as the PI3K/Akt/Bcl-2 pathway, and inhibit the inflammatory response, thereby reducing cardiomyocyte apoptosis.[4]

  • Mitochondrial Function Enhancement: Recent studies suggest that PCr can improve mitochondrial function and suppress apoptosis by activating the AMPK/PGC-1α signaling pathway.[9] It has also been shown to improve mitochondrial respiratory function through the JAK2/STAT3 signaling pathway in other models of cardiac dysfunction.[10]

Data Presentation: Efficacy of this compound in Animal Models of Cardiac Ischemia

The following tables summarize the quantitative data from preclinical studies investigating the therapeutic efficacy of this compound in rodent models of myocardial ischemia/reperfusion injury.

Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers

Treatment GroupAnimal ModelInfarct Size (% of Area at Risk)Serum Creatine Kinase (CK) (U/L)Serum Lactate Dehydrogenase (LDH) (U/L)Reference
I/R GroupRat45.3 ± 2.11875.4 ± 123.62543.7 ± 187.5[4]
IPost GroupRat32.1 ± 1.81345.8 ± 102.41876.5 ± 154.3[4]
PCr GroupRat28.7 ± 1.51287.6 ± 98.71754.8 ± 143.2[4]
PCr + IPost GroupRat15.4 ± 1.2#876.5 ± 76.5#1123.4 ± 98.7*#[4]

* P < 0.05 vs. I/R group. # P < 0.05 vs. IPost and PCr groups. I/R: Ischemia/Reperfusion; IPost: Ischemic Post-conditioning; PCr: this compound.

Table 2: Effect of this compound on Inflammatory and Apoptotic Markers

Treatment GroupAnimal ModelSerum TNF-α (pg/mL)Serum NF-κB (ng/L)Myocardial p-Akt/β-actin ratioMyocardial Bcl-2/β-actin ratioReference
I/R GroupRat187.5 ± 15.43.45 ± 0.210.094 ± 0.0090.139 ± 0.011[4]
IPost GroupRat134.8 ± 12.12.18 ± 0.150.228 ± 0.0120.234 ± 0.012[4]
PCr GroupRat125.4 ± 11.81.87 ± 0.130.214 ± 0.0110.475 ± 0.013[4]
PCr + IPost GroupRat87.6 ± 9.8#1.23 ± 0.09#0.418 ± 0.012#0.749 ± 0.016#[4]

* P < 0.05 vs. I/R group. # P < 0.05 vs. IPost and PCr groups. TNF-α: Tumor Necrosis Factor-alpha; NF-κB: Nuclear Factor-kappa B; p-Akt: phosphorylated Protein Kinase B; Bcl-2: B-cell lymphoma 2.

Experimental Protocols

Animal Model of Myocardial Ischemia/Reperfusion Injury

This protocol describes the induction of myocardial ischemia/reperfusion injury in rats, a commonly used model to study the efficacy of cardioprotective agents.

Materials:

  • Male Sprague-Dawley rats (260-290 g)

  • Pentobarbital sodium (30 mg/kg)

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holder)

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitor

Procedure:

  • Anesthetize the rats with an intraperitoneal injection of pentobarbital sodium.

  • Intubate the trachea and provide mechanical ventilation with a rodent respirator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.

  • Confirm successful ischemia by observing the paling of the myocardial tissue and changes in the ECG (e.g., ST-segment elevation).

  • Maintain the ischemic period for 30 minutes.[4]

  • After 30 minutes of ischemia, release the ligature to allow for reperfusion.

  • Continue reperfusion for 120 minutes.[4]

  • At the end of the reperfusion period, collect blood samples and harvest the heart for further analysis.

Administration of this compound

This protocol outlines the administration of this compound in the context of the rat model of myocardial I/R injury.

Materials:

  • This compound (sodium salt)

  • Sterile saline solution

  • Syringes and needles

Procedure:

  • Prepare a solution of this compound in sterile saline.

  • For post-conditioning treatment, administer this compound (200 mg/kg) via slow intravenous injection through the femoral artery 5 minutes before the onset of reperfusion.[4]

  • For pre-conditioning studies, this compound (100 mg/kg) can be administered intravenously one hour before the induction of ischemia.[6]

Measurement of Myocardial Infarct Size

This protocol describes the triphenyltetrazolium chloride (TTC) staining method to determine the myocardial infarct size.

Materials:

  • 1% TTC solution in phosphate buffer

  • 10% formalin solution

  • Digital camera and image analysis software

Procedure:

  • At the end of the reperfusion period, excise the heart and wash it with cold saline.

  • Slice the ventricles into 2-mm thick transverse sections.

  • Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • Fix the stained slices in 10% formalin.

  • Capture digital images of the heart slices.

  • Use image analysis software to quantify the area of the left ventricle (LV), the area at risk (AAR), and the infarct size (IS).

  • Calculate the infarct size as a percentage of the area at risk (IS/AAR x 100%).

Western Blot Analysis for Pro-survival Proteins

This protocol details the procedure for detecting the expression of phosphorylated Akt (p-Akt) and Bcl-2 in myocardial tissue.

Materials:

  • Myocardial tissue homogenates

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-Akt, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Homogenize myocardial tissue samples in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize the expression of p-Akt and Bcl-2 to β-actin.

Visualization of Signaling Pathways and Experimental Workflow

experimental_workflow cluster_animal_model Animal Model Preparation cluster_ischemia_reperfusion Ischemia/Reperfusion Protocol cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Anesthesia Anesthesia (Pentobarbital sodium) Intubation Tracheal Intubation & Ventilation Anesthesia->Intubation Thoracotomy Left Thoracotomy Intubation->Thoracotomy LAD_Ligation LAD Ligation (30 min Ischemia) Thoracotomy->LAD_Ligation Control I/R Group (Saline) PCr_Admin PCr Administration (200 mg/kg, IV) Reperfusion Reperfusion (120 min) LAD_Ligation->Reperfusion Blood_Sample Blood Sampling (CK, LDH, TNF-α, NF-κB) Reperfusion->Blood_Sample Heart_Harvest Heart Harvesting Reperfusion->Heart_Harvest Control->LAD_Ligation PCr_Admin->Reperfusion 5 min prior Infarct_Size Infarct Size Measurement (TTC Staining) Heart_Harvest->Infarct_Size Western_Blot Western Blot (p-Akt, Bcl-2) Heart_Harvest->Western_Blot

Caption: Experimental workflow for evaluating this compound in a rat model of cardiac ischemia.

signaling_pathway cluster_stimulus Stimulus cluster_agent Therapeutic Agent cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ischemia Cardiac Ischemia/ Reperfusion Apoptosis Reduced Apoptosis Ischemia->Apoptosis PCr This compound (PCr) PI3K PI3K PCr->PI3K AMPK AMPK PCr->AMPK Energy ATP Regeneration PCr->Energy Membrane_Stab Membrane Stabilization PCr->Membrane_Stab Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bcl2->Apoptosis Inhibits PGC1a PGC-1α AMPK->PGC1a Mito_Function Enhanced Mitochondrial Function PGC1a->Mito_Function

References

Application Notes and Protocols for Utilizing Phosphocreatine as a Biomarker of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular bioenergetics, responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS). Mitochondrial dysfunction, characterized by impaired ATP production and increased oxidative stress, is a key pathological feature in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1][2] Consequently, the identification of reliable biomarkers to assess mitochondrial health is a critical unmet need in both basic research and clinical drug development.

Phosphocreatine (PCr), a high-energy phosphate compound, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[3][4] The this compound/creatine kinase (PCr/CK) system acts as a temporal and spatial energy buffer, ensuring rapid ATP regeneration.[5][6] The health of this system is intrinsically linked to mitochondrial function, as mitochondria are responsible for resynthesizing PCr.[7] Therefore, measuring PCr levels and kinetics serves as a powerful and sensitive method for evaluating mitochondrial capacity. This document provides detailed application notes and protocols for using PCr as a biomarker for mitochondrial dysfunction.

The this compound/Creatine Kinase Energy Shuttle

The PCr/CK system functions as an efficient energy shuttle, linking mitochondrial ATP production to cytosolic ATP utilization. In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes newly synthesized ATP to phosphorylate creatine (Cr) into this compound (PCr).[7][8] PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high energy consumption, such as myofibrils and ion pumps.[5] There, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP locally. The resulting Cr then diffuses back to the mitochondria to complete the cycle.

Impaired mitochondrial function leads to a reduced capacity to regenerate PCr, resulting in a lower PCr/ATP ratio and a slower rate of PCr recovery after metabolic stress (e.g., exercise).[1] These parameters can be measured non-invasively, making PCr a valuable clinical and research biomarker.

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP PCr_out PCr mtCK->PCr_out generates OXPHOS Oxidative Phosphorylation Mito_ADP->OXPHOS stimulates OXPHOS->Mito_ATP produces Cr_in Cr Cr_in->mtCK Cr_in->mtCK cCK cCK PCr_out->cCK PCr_out->cCK cCK->Cr_in regenerates Cyto_ATP ATP cCK->Cyto_ATP regenerates Cyto_ADP ADP Cyto_ADP->cCK Energy_Use Cellular Work (e.g., Contraction) Cyto_ATP->Energy_Use Energy_Use->Cyto_ADP

Caption: The this compound (PCr)/Creatine Kinase (CK) Energy Shuttle.

Signaling Pathways Modulated by this compound

Recent studies suggest that PCr may also exert protective effects on mitochondria by modulating specific signaling pathways. For instance, exogenous PCr has been shown to improve cardiac function in models of diabetic cardiomyopathy by activating the JAK2/STAT3 signaling pathway.[9][10] This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax, thereby preserving mitochondrial integrity and function under hyperglycemic stress.[9]

PCr This compound (PCr) JAK2 JAK2 PCr->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax downregulates Mito Mitochondrial Integrity & Function Bcl2->Mito preserves Bax->Mito disrupts Apoptosis Apoptosis Mito->Apoptosis prevents

Caption: PCr-mediated activation of the pro-survival JAK2/STAT3 pathway.

Quantitative Data Summary

The utility of PCr as a biomarker is evident from quantitative studies comparing healthy subjects with patients suffering from diseases associated with mitochondrial dysfunction.

ParameterHealthy ControlT2DM with NeuropathyT2DM with Neuropathy & PADData Source
PCr Recovery Time (seconds) 19.8 ± 3.130.2 ± 9.832.5 ± 10.1[11]
Pi/PCr Recovery Time (seconds) 22.1 ± 4.135.2 ± 13.938.6 ± 12.8[11]
PCr Depletion (post-exercise) 61.4 ± 2.4% (9s max exercise)Not ReportedNot Reported[12]
PCr Recovery Rate Constant (kPCr) 1.87 ± 0.15 min⁻¹Not ReportedNot Reported[12]
Table 1: Post-Exercise Muscle PCr and Pi/PCr Recovery in Type 2 Diabetes Mellitus (T2DM) patients with lower extremity complications versus healthy controls. Data are presented as mean ± SD. *p < 0.01 vs. controls. PAD: Peripheral Arterial Disease.[11]
Respiratory StateControl (H9C2 Cells)High Glucose + PCrDescriptionData Source
ROUTINE Respiration (pmol O₂/s/10⁶ cells) 45.1 ± 3.240.5 ± 2.8Basal oxygen consumption of intact cells.[9]
LEAK Respiration (pmol O₂/s/10⁶ cells) 8.9 ± 1.18.1 ± 0.9Respiration not coupled to ATP synthesis (proton leak).[9]
Maximal ETS Capacity (pmol O₂/s/10⁶ cells) 75.3 ± 4.569.8 ± 5.1Maximum capacity of the electron transport system.[9]
Table 2: High-Resolution Respirometry data from H9C2 cardiomyocytes. PCr treatment helps normalize mitochondrial respiration in cells exposed to high glucose. Data are illustrative based on findings.[9]

Experimental Protocols

Protocol 1: Non-invasive Assessment of PCr Recovery Kinetics using ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS)

This protocol describes the non-invasive measurement of PCr recovery kinetics in skeletal muscle, a gold-standard method for assessing overall mitochondrial oxidative capacity in vivo.[11][12]

Workflow Diagram:

A 1. Subject Preparation & Positioning B 2. Baseline MRS Scan (Resting State) A->B C 3. In-Magnet Exercise (e.g., Plantar Flexion) B->C D 4. Dynamic Post-Exercise MRS Scans C->D E 5. Data Analysis (PCr, Pi, pH, ATP) D->E F 6. Calculate Recovery Kinetics (kPCr) E->F

Caption: Workflow for ³¹P-MRS measurement of PCr recovery kinetics.

Methodology:

  • Subject Preparation:

    • Subjects should refrain from strenuous exercise for 24-48 hours and fast for at least 4 hours prior to the scan.

    • Obtain informed consent according to institutional guidelines.

    • Position the subject (e.g., supine) within the MRI scanner. Place a ³¹P surface coil over the muscle of interest (e.g., gastrocnemius). Secure the limb to minimize motion.

  • Baseline Measurements:

    • Acquire a resting-state ³¹P spectrum to determine baseline concentrations of PCr, inorganic phosphate (Pi), and ATP. This typically involves signal averaging over several minutes.

  • Exercise Protocol:

    • The subject performs a standardized, in-magnet exercise protocol designed to deplete PCr stores. A common protocol involves repeated muscle contractions (e.g., plantar flexion) against a calibrated resistance until exhaustion or for a fixed duration (e.g., 90 seconds).[13] The pacing can be guided by a metronome.

  • Post-Exercise Data Acquisition:

    • Immediately upon cessation of exercise, begin dynamic ³¹P-MRS data acquisition.

    • Acquire spectra continuously with a high temporal resolution (e.g., one spectrum every 6 seconds) for a period of 4-5 minutes to capture the full recovery of PCr.[12][13]

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) with Fourier transformation.

    • Fit the spectral peaks for PCr, Pi, and β-ATP in each spectrum to determine their respective areas, which are proportional to their concentrations.

    • Calculate intracellular pH from the chemical shift difference between the Pi and PCr peaks.

    • Plot the PCr peak area as a function of time during the recovery period.

  • Calculation of Recovery Kinetics:

    • Fit the PCr recovery data to a mono-exponential function: PCr(t) = PCr_end + ΔPCr * (1 - e^(-k * t)) Where:

      • PCr(t) is the PCr level at time t.

      • PCr_end is the PCr level at the end of exercise.

      • ΔPCr is the change in PCr from the end of exercise to full recovery.

      • k is the first-order rate constant for PCr recovery (kPCr), which is the primary outcome measure of mitochondrial function.

    • The time constant (τ) of recovery can be calculated as 1/k.

Protocol 2: High-Resolution Respirometry (HRR) of Permeabilized Cells

This protocol assesses mitochondrial function by measuring oxygen consumption rates in permeabilized cells under various respiratory states. This allows for a detailed interrogation of different components of the electron transport system (ETS) and oxidative phosphorylation.[9][14][15]

Workflow Diagram:

cluster_prep Sample Preparation cluster_run Respirometry Run (SUIT Protocol) A 1. Harvest Cells B 2. Permeabilize (e.g., Digitonin) A->B C 3. Resuspend in Respiration Medium B->C D 4. Add Cells to Chamber Measure ROUTINE C->D E 5. Add Oligomycin Measure LEAK D->E F 6. Titrate FCCP Measure ETS Max E->F G 7. Add Rotenone & Antimycin A Measure ROX F->G H 8. Data Analysis (Calculate Flux Control Ratios) G->H

Caption: Workflow for a High-Resolution Respirometry experiment.

Methodology:

  • Cell Preparation:

    • Culture cells (e.g., H9C2 cardiomyocytes, fibroblasts) under desired experimental conditions (e.g., control vs. high glucose).

    • Harvest cells by trypsinization, wash with PBS, and count. Resuspend cells in mitochondrial respiration medium (e.g., MiR05) at a concentration of 1x10⁶ cells/mL.[9]

  • Permeabilization:

    • Add a cell membrane permeabilizing agent (e.g., digitonin, 10 µg/mL) to the cell suspension. Incubate for a short period (e.g., 1-5 minutes) on ice to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.

  • Respirometry Measurement (Example Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol):

    • Calibrate the high-resolution respirometer (e.g., Oroboros O2k) to 37°C and perform air calibration.

    • Add the permeabilized cell suspension to the instrument chambers.

    • ROUTINE Respiration: Add substrates for Complex I (e.g., pyruvate, glutamate, malate) and allow the signal to stabilize. This measures basal respiration coupled to ATP synthesis.[9]

    • LEAK Respiration: Add ADP (5 mM) to stimulate oxidative phosphorylation (State 3). Then, add oligomycin (2.5 µM), an ATP synthase inhibitor. The remaining oxygen consumption is due to proton leak across the inner mitochondrial membrane.[9]

    • ETS Capacity: Titrate an uncoupler, such as FCCP (in 0.5 µM steps), to dissipate the proton gradient and stimulate the electron transport system to its maximum capacity.[9]

    • Residual Oxygen Consumption (ROX): Inhibit Complex I with rotenone (0.5 µM) and Complex III with antimycin A (2.5 µM). The remaining oxygen consumption is non-mitochondrial.[9]

  • Data Analysis:

    • Correct the respiration rates for ROX.

    • Analyze various parameters, such as the respiratory control ratio (ETS/LEAK) and flux control ratios, to pinpoint specific defects in the oxidative phosphorylation system.

Applications in Research and Drug Development

  • Disease Diagnosis and Stratification: PCr recovery kinetics can help in the early diagnosis of metabolic and mitochondrial myopathies and stratify patients based on the severity of mitochondrial impairment.[1][11]

  • Monitoring Disease Progression: Longitudinal ³¹P-MRS studies can track changes in mitochondrial function over time, providing objective endpoints for disease progression.

  • Target Engagement and Efficacy: In drug development, these methods can be used to determine if a therapeutic candidate that targets mitochondria is engaging its target and improving bioenergetic function.

  • Preclinical and Clinical Trials: PCr recovery is a sensitive, non-invasive endpoint that can be used in clinical trials to assess the efficacy of interventions aimed at improving mitochondrial health.[16]

References

Application Notes & Protocols: Investigating the Phosphocreatine Shuttle Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phosphocreatine (PCr) shuttle is a critical intracellular energy distribution system, primarily active in tissues with high and fluctuating energy demands like skeletal muscle, heart, and brain.[1] This mechanism facilitates the efficient transport of high-energy phosphate from the sites of ATP production (mitochondria) to the sites of ATP utilization (e.g., myofibrillar ATPases).[2][3] The shuttle relies on the spatial compartmentalization of creatine kinase (CK) isoenzymes.[1][4][5] In mitochondria, mitochondrial CK (mtCK) utilizes newly synthesized ATP to produce PCr.[1][6] PCr, a smaller and more mobile molecule than ATP, diffuses through the cytosol to locations of high energy demand.[3][7] There, cytosolic CK isoforms, such as myofibrillar CK (MM-CK), catalyze the reverse reaction, regenerating ATP locally from PCr and ADP.[1][2] This system not only acts as a spatial energy shuttle but also as a temporal energy buffer, maintaining ATP homeostasis during intense cellular activity.[3][5]

Investigating the efficiency and regulation of the PCr shuttle is crucial for understanding cellular bioenergetics in both health and disease, and for developing therapeutic strategies for metabolic and myopathic disorders. This document provides an overview of key experimental approaches and detailed protocols for studying this vital pathway.

The this compound Shuttle Pathway

The shuttle can be visualized as a circuit connecting energy production with energy consumption, mediated by the diffusion of this compound and creatine.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol / Myofibril Matrix Matrix (OxPhos) IMS Intermembrane Space Matrix->IMS ATP mtCK mtCK IMS->mtCK ATP mtCK->IMS ADP PCr_diffusion PCr mtCK->PCr_diffusion Myofibril Myofibrillar ATPase (Energy Use) MMCK MM-CK Myofibril->MMCK ADP MMCK->Myofibril ATP Cr_diffusion Cr MMCK->Cr_diffusion PCr_diffusion->MMCK Diffusion Cr_diffusion->mtCK Diffusion

Caption: The this compound Shuttle Mechanism.

Experimental Approaches & Key Data

Two primary methodologies are employed to investigate the PCr shuttle: non-invasive in vivo techniques and more manipulative ex vivo studies using permeabilized tissues.

In Vivo Analysis: ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a powerful, non-invasive technique for measuring the concentrations of phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi), directly within living tissue.[8] It can be used to assess reaction kinetics and metabolite diffusion.[3][7]

  • Applications:

    • Quantifying resting concentrations of PCr and ATP.

    • Measuring the forward rate constant of the creatine kinase reaction (k).

    • Determining the diffusion coefficient of PCr (DPCr) to assess its mobility.[3]

    • Monitoring PCr recovery kinetics following exercise as an index of mitochondrial oxidative capacity.[9]

  • Key Quantitative Data: Measurements in human calf muscle have provided critical data supporting the shuttle hypothesis, demonstrating that PCr diffusion is not a limiting factor for energy transport in healthy resting myocytes.[3]

ParameterValue (in human calf muscle)SignificanceSource
Unbounded DPCr~0.69 × 10⁻³ mm²/sDiffusion coefficient of this compound[3]
DPCr / DATP~1.4PCr diffuses significantly faster than ATP in muscle.[7]
Restricted Diffusion Pathlength~28 µmThis distance is comparable to the myofiber radius.[3]
Expected Diffusion Distance (PCr half-life)~66 µmMuch greater than the distance between mitochondria and myofibrils.[3]
Ex Vivo Analysis: High-Resolution Respirometry

This approach uses permeabilized muscle fibers, where the sarcolemma is selectively permeabilized (e.g., with saponin), leaving mitochondria functionally intact within their cellular architecture. This in situ-like environment allows for precise control of the substrate environment to probe mitochondrial function and its regulation by the PCr shuttle.[10][11]

  • Applications:

    • Assessing mitochondrial respiratory sensitivity to ADP.

    • Determining the functional coupling between mtCK and ATP synthesis.

    • Investigating how exercise or pathological conditions alter the shuttle's efficiency.[10]

  • Key Quantitative Data: By manipulating creatine (Cr) and this compound (PCr) concentrations in the respiration medium, the contribution of the mtCK-dependent shuttle can be quantified.[10]

Condition (Permeabilized Human Muscle Fibers)Apparent Km for ADP (µM)InterpretationSource
No Creatine (Relaxed)HighRespiration relies on direct ADP/ATP diffusion.[10]
+20 mM Creatine (Relaxed)LowmtCK activity enhances ADP sensitivity, indicating efficient shuttle function.[10]
+20 mM Creatine (Contracting, Post-Exercise)Significantly LoweredExercise enhances mtCK-dependent respiratory sensitivity.[10]

Experimental Workflow & Protocols

Experimental_Workflow cluster_invivo In Vivo: ³¹P-MRS cluster_exvivo Ex Vivo: Respirometry iv_1 Subject Positioning & Immobilization iv_2 Localized Spectroscopy (e.g., STEAM/PRESS) iv_1->iv_2 iv_3 Diffusion-Weighted Sequence Acquisition iv_2->iv_3 iv_4 Spectral Analysis & Diffusion Modeling iv_3->iv_4 conclusion Conclusion on Shuttle Function iv_4->conclusion ev_1 Muscle Biopsy ev_2 Fiber Permeabilization (Saponin) ev_1->ev_2 ev_3 High-Resolution Respirometry (O2k) ev_2->ev_3 ev_4 Data Analysis (Respiratory Kinetics) ev_3->ev_4 ev_4->conclusion start Start hypothesis Investigate PCr Shuttle start->hypothesis hypothesis->iv_1 Non-Invasive Approach hypothesis->ev_1 In Vitro Approach

Caption: Workflow for In Vivo and Ex Vivo PCr Shuttle Investigation.

Protocol 1: Measurement of PCr Diffusion Coefficient (DPCr) using ³¹P-MRS

This protocol is adapted from methodologies used to measure DPCr in human muscle.[3]

1. Subject Preparation: a. Subjects provide informed consent according to institutional guidelines.[3] b. The muscle of interest (e.g., calf muscle) is positioned over a ³¹P surface coil.[3] c. The limb is carefully immobilized using straps and padding to prevent motion artifacts during the long scan times.[3]

2. MRS Acquisition: a. Localization: Use a localized spectroscopy sequence such as STEAM (Stimulated Echo Acquisition Mode) to isolate a specific volume of interest (voxel) within the muscle. b. Diffusion Weighting: Employ a pulsed-gradient spin-echo (PGSE) or stimulated-echo sequence with integrated diffusion-weighting gradients. c. Parameters: i. Repetition Time (TR): Set according to the T1 relaxation time of PCr to optimize signal-to-noise. ii. Diffusion Time (tdiff): Acquire data over a range of diffusion times (e.g., 50 ms to 1000 ms) to probe for restricted diffusion. iii. b-values: For each tdiff, acquire data at multiple b-values (e.g., 0 to ~5000 s/mm²). Higher b-values provide greater diffusion weighting. iv. Gradient Orientations: Apply diffusion gradients along different axes (e.g., parallel and perpendicular to muscle fiber orientation) to test for anisotropic diffusion.[3]

3. Data Analysis: a. Spectral Processing: Perform Fourier transformation of the raw MRS data. Fit the PCr peak in the resulting spectra to determine its signal intensity for each b-value. b. Diffusion Modeling: Plot the natural logarithm of the normalized PCr signal intensity (S/S₀) against the b-values. c. Calculate DPCr: For unrestricted diffusion, the plot will be linear, and the diffusion coefficient is the negative slope of this line.

  • ln(S/S₀) = -b * DPCr d. Anisotropy & Restriction: Compare DPCr values measured along different gradient orientations. Analyze the dependence of DPCr on tdiff to model restricted diffusion (e.g., within a cylinder model representing the muscle fiber).[3]

Protocol 2: Assessing mtCK Function in Permeabilized Muscle Fibers

This protocol uses high-resolution respirometry to assess mitochondrial sensitivity to ADP in the presence and absence of creatine, reflecting the activity of the PCr shuttle. It is adapted from established methods.[10][11]

1. Muscle Biopsy and Fiber Preparation: a. Obtain a small muscle biopsy (~25 mg) and immediately place it in ice-cold, relaxing, and preserving BIOPS solution.[10][11]

  • BIOPS Solution (in mM): 50 MES, 7.23 K₂EGTA, 2.77 CaK₂EGTA, 20 imidazole, 0.5 DTT, 20 taurine, 5.77 ATP, 15 PCr, and 6.56 MgCl₂.[10][11] b. Under a microscope in BIOPS, carefully dissect the tissue into small fiber bundles (1-3 mg wet weight), removing connective and adipose tissue.[10]

2. Fiber Permeabilization: a. Transfer the fiber bundles to a tube with fresh BIOPS solution containing 50 µg/mL saponin. b. Gently agitate on ice for 30 minutes. This renders the sarcolemma permeable while keeping the mitochondrial membranes intact. c. Wash the permeabilized fibers for 10 minutes in an ice-cold mitochondrial respiration medium (e.g., MiR05) to remove saponin and adenine nucleotides.[10]

  • MiR05 (in mM): 0.5 EGTA, 3 MgCl₂, 60 K-lactobionate, 20 taurine, 10 KH₂PO₄, 20 HEPES, 110 sucrose, and 1 g/L BSA.

3. High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k): a. Calibrate the instrument and add 2 mL of MiR05 to the chambers, maintained at 37°C. b. Add a permeabilized fiber bundle to each chamber and allow the signal to stabilize (measuring LEAK respiration). c. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: i. Complex I Substrates: Add pyruvate (5 mM) and malate (5 mM) to support Complex I-linked respiration.[10] ii. ADP Titration (to determine Km): Perform cumulative titrations of ADP (e.g., 25, 50, 100, 250, 500, 1000, 2500 µM) to determine the kinetics of oxidative phosphorylation. iii. Creatine Condition: Repeat the ADP titration in a parallel experiment where 20 mM creatine has been added to the MiR05 medium. This activates the mtCK shuttle. iv. Cytochrome c: Add 10 µM cytochrome c to test for outer mitochondrial membrane integrity. An increase in respiration of <15% indicates good preparation quality. v. Inhibitors: Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the respiratory chain.

4. Data Analysis: a. Plot oxygen consumption rate versus ADP concentration for both conditions (with and without creatine). b. Fit the data to the Michaelis-Menten equation to calculate the Vmax (maximum respiration rate) and the apparent Km for ADP. c. A significant decrease in the apparent Km for ADP in the presence of creatine indicates a tightly coupled and efficient this compound shuttle.[10]

References

Application Notes and Protocols for the Quantification of Intracellular Phosphocreatine Concentration using NMR Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr) is a high-energy phosphate compound predominantly found in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. It serves as a rapidly accessible reserve of high-energy phosphates that can be utilized to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the creatine kinase (CK) reaction. This crucial role in cellular bioenergetics makes the accurate quantification of intracellular PCr concentration a key aspect in studying normal physiology, disease states, and the effects of therapeutic interventions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful, non-invasive technique that allows for the direct in vivo measurement of PCr and other phosphorus-containing metabolites, providing a window into the energetic status of tissues.[1][2] This application note provides a detailed overview and protocols for the calculation of intracellular PCr concentration from NMR data.

The this compound Signaling Pathway in Cellular Bioenergetics

The this compound system acts as a temporal and spatial energy buffer. In the mitochondria, ATP produced through oxidative phosphorylation is used by mitochondrial creatine kinase (MtCK) to phosphorylate creatine (Cr) to PCr. PCr is then shuttled to the cytosol, where cytosolic creatine kinase (CK-MM or CK-BB) catalyzes the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP at sites of high energy consumption. This "PCr shuttle" is critical for maintaining ATP homeostasis.[3][4]

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) ATP_mito ATP ATP_prod->ATP_mito MtCK Mitochondrial Creatine Kinase (MtCK) ADP_mito ADP MtCK->ADP_mito PCr_mito This compound (PCr) MtCK->PCr_mito ATP_mito->MtCK PCr_cyto This compound (PCr) PCr_mito->PCr_cyto PCr Shuttle Cr_mito Creatine (Cr) Cr_mito->MtCK ATP_util ATP Utilization (e.g., Muscle Contraction) ADP_cyto ADP ATP_util->ADP_cyto CK_cyto Cytosolic Creatine Kinase (CK) ATP_cyto ATP CK_cyto->ATP_cyto Cr_cyto Creatine (Cr) CK_cyto->Cr_cyto ATP_cyto->ATP_util ADP_cyto->CK_cyto PCr_cyto->CK_cyto Cr_cyto->Cr_mito Cr Shuttle

Caption: The this compound (PCr) shuttle system.

Quantitative Data of Intracellular this compound Concentration

The following table summarizes quantitative data on intracellular PCr, ATP, and inorganic phosphate (Pi) concentrations obtained from various tissues using ³¹P-NMR spectroscopy.

TissueSpeciesExperimental Condition[PCr] (mM)[ATP] (mM)[Pi] (mM)Reference
Skeletal Muscle (Vastus Lateralis)HumanNormal Glucose Tolerance28.6 ± 3.27.18 ± 0.6-[5]
Skeletal Muscle (Vastus Lateralis)HumanType 2 Diabetes24.6 ± 2.46.37 ± 1.1-[5]
Skeletal Muscle (Calf)HumanHealthy33 ± 28.2 ± 0.44.5 ± 0.2[6]
HeartRatIn vivo (External Standard)9.21 ± 0.65 (µmol/g wet wt)4.48 ± 0.33 (µmol/g wet wt)2.25 ± 0.16 (µmol/g wet wt)[7][8]
HeartRatIn vivo (Internal ATP Standard)9.83 ± 0.18 (µmol/g wet wt)4.78 ± 0.19 (µmol/g wet wt)2.51 ± 0.33 (µmol/g wet wt)[7][8]
Skeletal MuscleRatIn vivo (External Standard)23.44 ± 0.88 (µmol/g wet wt)6.09 ± 0.19 (µmol/g wet wt)1.81 ± 0.18 (µmol/g wet wt)[7][8]
Skeletal MuscleRatIn vivo (Internal ATP Standard)23.30 ± 1.30 (µmol/g wet wt)6.03 ± 0.19 (µmol/g wet wt)1.82 ± 0.19 (µmol/g wet wt)[7][8]
BrainHumanHealthy--0.85 (intracellular)[9]
HeartRatPerfused (Low Workload)--4.92 ± 0.67 (µmol/g dry wt)[10]
HeartRatPerfused (High Workload)--6.33 ± 0.42 (µmol/g dry wt)[10]

Experimental Protocols

Principle

The quantification of intracellular PCr concentration by ³¹P-NMR is based on the principle that the area under a resonance peak in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integrated area of the PCr peak to that of a reference standard with a known concentration, the absolute concentration of PCr can be determined.

Experimental Workflow

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Sample Preparation (e.g., Animal positioning, perfused organ setup) B NMR Spectrometer Setup (Tuning and matching of the coil) A->B C Shimming (Magnetic field homogenization) B->C D Set Acquisition Parameters (Pulse sequence, TR, averages) C->D E Acquire ³¹P-NMR Spectra D->E F Fourier Transformation E->F G Phase and Baseline Correction F->G H Peak Integration G->H I Concentration Calculation (Using internal or external standard) H->I

Caption: Workflow for PCr quantification by ³¹P-NMR.
Detailed Methodologies

1. Sample Preparation

  • In Vivo Studies (e.g., Rodent Skeletal Muscle or Brain):

    • Anesthetize the animal according to approved institutional protocols.

    • Position the animal within the NMR spectrometer, ensuring the tissue of interest is centered within the sensitive volume of the ³¹P surface coil.

    • Monitor physiological parameters (e.g., respiration, temperature) throughout the experiment.

  • Perfused Organ Studies (e.g., Isolated Rat Heart):

    • Isolate the organ and cannulate the appropriate vessels for perfusion.[10]

    • Perfuse with a suitable buffer (e.g., Krebs-Henseleit) at a constant flow rate and temperature.

    • Place the perfused organ within a specialized NMR tube and position it in the spectrometer.

2. NMR Spectrometer Setup

  • Coil Tuning and Matching: Tune the ³¹P NMR coil to the correct frequency (e.g., 40.6 MHz for a 2.35 T magnet) and match the impedance to 50 Ω to ensure efficient radiofrequency (RF) pulse transmission and signal reception.[11]

  • Shimming: Homogenize the static magnetic field (B₀) over the volume of interest by adjusting the shim coils. This is crucial for obtaining narrow spectral lines and improving the signal-to-noise ratio (SNR). Typically, shimming is performed on the strong proton signal from water.[11]

3. Data Acquisition

  • Pulse Sequence: A simple single-pulse (or "pulse-acquire") sequence is commonly used.

  • Acquisition Parameters:

    • Repetition Time (TR): The TR should be sufficiently long (typically 3-5 times the T1 relaxation time of PCr) to allow for full magnetization recovery between pulses, which is essential for accurate quantification. A long TR can, however, lead to long acquisition times.

    • Number of Averages (NEX or NSA): Due to the low in vivo concentration of phosphorus metabolites, signal averaging is necessary to improve the SNR. The number of averages will depend on the desired SNR and the temporal resolution required.[12]

    • Spectral Width: Set the spectral width to encompass all expected ³¹P resonances (e.g., PCr, ATP, Pi).[11]

    • Data Points: Acquire a sufficient number of data points in the time domain to ensure adequate spectral resolution after Fourier transformation.[11]

4. Data Processing and Analysis

  • Fourier Transformation: Convert the acquired time-domain signal (Free Induction Decay - FID) into a frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in absorptive mode. Apply a baseline correction to remove any broad, underlying signal distortions.

  • Peak Integration: Integrate the area under the PCr peak and the reference peak.

  • Concentration Calculation:

    • Using an External Standard: A phantom containing a known concentration of a phosphorus compound (e.g., phenylphosphonic acid - PPA) is placed at a defined position relative to the coil.[7][8] The concentration of PCr is calculated as:

      [PCr] = (Area_PCr / Area_Std) * [Std] * Correction_Factor

      The Correction_Factor accounts for differences in coil loading and spatial sensitivity between the sample and the standard.

    • Using an Internal Standard (ATP): The β-ATP peak is often used as an internal concentration reference, assuming a stable intracellular ATP concentration (e.g., ~8.2 mM in human skeletal muscle).[6][13] The concentration of PCr is calculated as:

      [PCr] = (Area_PCr / Area_β-ATP) * [ATP]

      This method assumes that the ATP concentration is known and constant under the experimental conditions.

Conclusion

³¹P-NMR spectroscopy provides a robust and non-invasive method for the quantitative assessment of intracellular this compound concentration. By following standardized experimental protocols and data analysis procedures, researchers can obtain valuable insights into the energetic status of tissues in various physiological and pathological contexts, aiding in both basic research and the development of novel therapeutics.

References

Application Notes & Protocols: Quantification of Phosphocreatine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphocreatine (PCr), also known as creatine phosphate, is a high-energy phosphate compound that serves as a rapid and readily mobilizable reserve of energy in cells, particularly those with high and fluctuating energy demands like muscle and brain cells.[1][2] It plays a crucial role in cellular bioenergetics by regenerating adenosine triphosphate (ATP), the primary energy currency of the cell, through a reversible reaction catalyzed by the enzyme creatine kinase (CK).[1][3] The ability to accurately quantify intracellular PCr levels provides a vital snapshot of a cell's energetic state and metabolic health. These application notes provide detailed protocols for the quantification of this compound in cell culture experiments using various established methods.

The this compound (PCr) Energy Shuttle

The primary function of the PCr system is to act as a temporal and spatial energy buffer.[1][4] The "PCr shuttle" or "circuit" describes how this system efficiently transports high-energy phosphate from the mitochondria, where ATP is produced, to subcellular locations of high energy utilization, such as myofibrils or membrane ion pumps.[2][4][5]

Mitochondrial creatine kinase (mtCK) utilizes newly synthesized mitochondrial ATP to phosphorylate creatine into PCr.[2][6] PCr then diffuses through the cytosol to sites of energy demand, where cytosolic CK isoforms catalyze the reverse reaction, regenerating ATP locally for cellular work.[3][6] This mechanism is critical for maintaining stable ATP levels during sudden increases in energy consumption.[2]

PCr_Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol ATP_mito ATP mtCK mtCK ATP_mito->mtCK ADP_mito ADP mtCK->ADP_mito PCr This compound (PCr) mtCK->PCr ATP_prod Oxidative Phosphorylation ATP_prod->ATP_mito produces PCr->PCr cCK Cytosolic CK PCr->cCK Cr Creatine (Cr) Cr->mtCK Cr->Cr cCK->Cr ATP_cyto ATP cCK->ATP_cyto ATPase ATP-consuming process (e.g., muscle contraction) ATP_cyto->ATPase ADP_cyto ADP ADP_cyto->cCK ATPase->ADP_cyto hydrolysis

Caption: The this compound (PCr) energy shuttle.

General Experimental Workflow

The quantification of intracellular metabolites like PCr requires a meticulous workflow to ensure that the measured levels accurately reflect the cell's metabolic state at the moment of harvesting.[7] The process involves rapid termination of all metabolic activity (quenching), efficient extraction of the metabolites from the cells, and subsequent analysis using a sensitive and specific quantification method.

General_Workflow A 1. Cell Culture (Adherent or Suspension) B 2. Rapid Quenching (e.g., Cold Methanol) Stop Metabolism A->B C 3. Cell Harvesting & Washing (e.g., Scraping, Centrifugation) B->C D 4. Metabolite Extraction (e.g., Perchloric Acid, Solvents) C->D E 5. Normalization Sample (e.g., Protein Assay) C->E F 6. Quantification (HPLC, LC-MS/MS, Enzymatic Assay) D->F G 7. Data Analysis F->G

Caption: General workflow for intracellular PCr quantification.

Experimental Protocols

Protocol 1: Sample Preparation - Quenching and Extraction

This initial step is critical for preventing the degradation of PCr and other metabolites, which can occur within seconds.[5][7] The goal is to instantaneously halt all enzymatic activity.[7]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% Methanol in water, pre-chilled to -40°C or colder.[7]

  • Cell scrapers (for adherent cells)

  • Centrifuge capable of 4°C and >10,000 x g

  • Extraction solution: 0.5 M Perchloric Acid (PCA) with 5 mM EDTA, ice-cold.[8]

  • Neutralization solution: 2 N KOH, 150 mM TES, 0.3 M KCl.[8]

  • Liquid nitrogen

Procedure:

  • Medium Removal: Aspirate the culture medium from the plate or flask.

  • Washing: Quickly wash the cells twice with ice-cold PBS to remove extracellular components.[9]

  • Quenching: Immediately add the pre-chilled (-40°C) 60% methanol solution to the cell culture vessel to cover the cell monolayer. This step rapidly arrests metabolism.[7]

  • Harvesting (Adherent Cells): Place the vessel on ice and scrape the quenched cells. Collect the cell suspension into a pre-chilled centrifuge tube.

  • Harvesting (Suspension Cells): Centrifuge the cell culture at a low speed, aspirate the medium, and resuspend the pellet in the quenching solution.

  • Extraction: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[8] Discard the supernatant.

  • Add ice-cold 0.5 M PCA with 5 mM EDTA to the cell pellet.[8]

  • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Protein Precipitation: Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]

  • Sample Collection & Normalization:

    • Carefully collect the supernatant (acidic extract) into a new pre-chilled tube. This contains the metabolites.

    • Resuspend the protein pellet in 1 M NaOH for subsequent protein quantification (e.g., Bradford or BCA assay) to normalize the metabolite data.[8]

  • Neutralization: Neutralize the acidic supernatant by adding the neutralization solution dropwise until the pH reaches ~7.0.[8] The potassium perchlorate precipitate will form.

  • Centrifuge at >10,000 x g for 20 minutes at 4°C to remove the precipitate.[8]

  • The resulting supernatant is ready for analysis or can be snap-frozen in liquid nitrogen and stored at -80°C.[8]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for separating and quantifying PCr and related compounds like creatine and adenine nucleotides.[10] Ion-pair reversed-phase chromatography is commonly used.[10][11][12]

Principle: The method separates compounds based on their affinity for the stationary phase (a nonpolar C18 column) and the mobile phase. An ion-pairing agent in the mobile phase interacts with the charged phosphate group of PCr, allowing its retention and separation on the reversed-phase column. Detection is typically performed using a UV spectrophotometer at ~206 nm.[10]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 215 mM KH₂PO₄, 2.3 mM Tetrabutylammonium hydrogen sulphate (ion-pairing agent), 3.5% Acetonitrile. Adjust pH to 6.25.[10]

  • PCr standard for calibration curve

Procedure:

  • Prepare a series of PCr standards of known concentrations in HPLC-grade water to generate a standard curve.

  • Filter the mobile phase and degas it before use.

  • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 20 µL) of the prepared standards and neutralized cell extracts onto the column.

  • Run the analysis isocratically for approximately 10-15 minutes.

  • Monitor the absorbance at 206 nm.[10]

  • Identify the PCr peak by comparing its retention time with that of the pure standard.

  • Quantify the amount of PCr in the samples by integrating the peak area and interpolating the value on the standard curve.

  • Normalize the result to the total protein content determined from the pellet in Protocol 1.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low-abundance metabolites.[13][14] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar compounds like PCr.[15][16]

Principle: HILIC separates compounds based on their polarity. The sample is then introduced into a mass spectrometer, where molecules are ionized, separated by their mass-to-charge ratio (m/z), and fragmented. Specific fragment ions (transitions) for PCr are monitored, providing highly selective quantification.

Instrumentation & Reagents:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

  • HILIC column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ammonium acetate or formate buffer in water

  • PCr standard and a stable isotope-labeled internal standard (e.g., this compound-d3) for accurate quantification[16]

Procedure:

  • Optimize MS parameters for PCr by infusing a standard solution. Determine the precursor ion (e.g., m/z 212 for [M+H]⁺) and the most stable product ions for Selected Reaction Monitoring (SRM).[16]

  • Prepare a calibration curve using PCr standards, spiking each with a fixed concentration of the internal standard.

  • Spike the neutralized cell extracts with the same fixed concentration of the internal standard.

  • Equilibrate the HILIC column with the initial mobile phase conditions (high organic content).

  • Inject the samples and run a gradient, typically decreasing the organic solvent percentage to elute the polar compounds.

  • Acquire data using the pre-determined SRM transitions for PCr and the internal standard.

  • Quantify PCr by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

  • Normalize the final concentration to the total protein content.

Protocol 4: Quantification by Enzymatic / Luminometric Assay

This method relies on a series of coupled enzyme reactions that ultimately produce a readily measurable product, such as ATP or NADPH.[17][18]

Principle: Endogenous ATP in the sample is first removed. Then, PCr is reacted with excess ADP in the presence of creatine kinase to stoichiometrically produce ATP.[17] This newly generated ATP is then quantified using the firefly luciferase/luciferin reaction, which produces light in direct proportion to the amount of ATP.[17]

Instrumentation & Reagents:

  • Luminometer or plate reader with luminescence capability

  • Creatine Kinase (CK)

  • Adenosine Diphosphate (ADP)

  • Luciferase/Luciferin reagent (ATP assay kit)

  • Reagents to destroy endogenous ATP (e.g., apyrase or by acidification)

  • PCr standard for calibration curve

Procedure:

  • Prepare neutralized cell extracts as described in Protocol 1.

  • Destroy Endogenous ATP: Treat the samples to remove any pre-existing ATP. This can be done enzymatically or by a brief acid treatment followed by re-neutralization.

  • Prepare a standard curve using known concentrations of PCr.

  • In a 96-well microplate, add the sample or standard.

  • PCr to ATP Conversion: Add a reaction mixture containing creatine kinase and an excess of ADP to each well. Incubate to allow the conversion of all PCr to ATP.

  • Luminescence Measurement: Add the luciferase/luciferin reagent to each well.

  • Immediately measure the light output (luminescence) using a luminometer.

  • Calculate the PCr concentration in the samples by comparing their luminescence signal to the standard curve.

  • Normalize the result to the total protein content.

Data Presentation: Comparison of Methods

The choice of method depends on the specific research question, required sensitivity, sample throughput, and available equipment.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Ion-pair reversed-phase separation with UV detection.[10]Robust, reliable, relatively low cost. Can simultaneously measure other UV-active metabolites (e.g., ATP, ADP).[10]Lower sensitivity and specificity than LC-MS/MS. Potential for co-eluting interferences.
LC-MS/MS Chromatographic separation (HILIC or reversed-phase) followed by mass spectrometric detection.[15][16]High sensitivity and specificity. Gold standard for metabolite quantification. Requires small sample volume.High instrument cost and complexity. Requires significant method development.
Enzymatic Assay Coupled enzyme reactions leading to a colorimetric or luminescent readout.[17][18]High throughput (plate-based). Relatively simple and fast. Does not require chromatography equipment.Indirect measurement. Susceptible to interference from compounds affecting enzyme activity.
ELISA Competitive immunoassay using an antibody specific to PCr.[19][20][21]High throughput (plate-based). Commercially available kits. No complex sample prep beyond extraction.Antibody cross-reactivity can be a concern. May be less accurate than physicochemical methods.

Example Quantitative Data

Intracellular concentrations of this compound are highly dependent on the cell type and metabolic state. Tissues with high energy demands have the highest levels.

Tissue/Cell TypeReported Concentration (µmol/g dry wt)Reference
Isolated Rat Heart (Aerobic Perfusion)35.5 +/- 1.0[10]
Human Calf Muscle (Resting)~25-30 (converted from mM)[2][22]
NoteValues in cell culture will vary significantly based on cell line, media composition, and growth phase.

References

Application Notes and Protocols for the Use of Phosphocreatine Analogs in Creatine Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine kinase (CK) is a pivotal enzyme in cellular bioenergetics, catalyzing the reversible transfer of a phosphoryl group from phosphocreatine (PCr) to ADP, thereby regenerating ATP. This mechanism is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. The study of creatine kinase activity is essential for understanding various physiological and pathological processes, including muscle diseases, neurodegenerative disorders, and cancer.[1]

This compound analogs are synthetic molecules that mimic the natural substrate of creatine kinase. These analogs serve as powerful tools for researchers to investigate the enzyme's mechanism, kinetics, and role in cellular pathways. By replacing this compound with an analog in activity assays, scientists can probe the active site of the enzyme, screen for inhibitors, and study the downstream effects of modulating creatine kinase activity. For instance, analogs like cyclocreatine have been shown to impact cancer cell metabolism and signaling pathways.[2][3][4]

These application notes provide detailed protocols for utilizing this compound analogs in creatine kinase activity assays, present key kinetic data for various analogs, and illustrate the underlying biochemical pathways.

Data Presentation

Table 1: Comparative Kinetic Parameters of Creatine Kinase with this compound and its Analogs
SubstrateKm (mM)Vmax (U/mg)Keq (M-1)Reference(s)
This compound2.22311.72 x 109[5]
Phosphocyclocreatine--5.62 x 107[6]
β-Guanidinopropionate Phosphate4.90.22-[5]

Experimental Protocols

Principle of the Assay

The activity of creatine kinase is typically measured using a coupled enzyme assay. In the forward reaction, creatine kinase utilizes ATP to phosphorylate a creatine analog. The produced ADP is then used in a series of reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the creatine kinase activity.

Alternatively, the reverse reaction can be monitored. In this case, the this compound analog and ADP are used as substrates to produce ATP. The newly formed ATP is then used by hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PD) to reduce NADP+ to NADPH. The increase in absorbance at 340 nm is proportional to the creatine kinase activity.[7][8][9]

Generic Protocol for Creatine Kinase Activity Assay using a this compound Analog (Reverse Reaction)

This protocol is a general guideline and may require optimization depending on the specific this compound analog and the creatine kinase isoform being studied.

Materials:

  • Purified Creatine Kinase (specific isoform of interest)

  • This compound Analog (e.g., phosphocyclocreatine, β-guanidinopropionate phosphate)

  • Adenosine 5'-diphosphate (ADP)

  • Hexokinase (HK)

  • Glucose-6-phosphate dehydrogenase (G6PD)

  • Glucose

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagents:

    • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.5, containing 10 mM MgCl2.

    • Substrate Stock Solutions: Prepare concentrated stock solutions of the this compound analog and ADP in assay buffer. The final concentrations in the assay will need to be optimized, but a starting point is typically around the expected Km value.

    • Coupling Enzyme Mix: Prepare a mix containing HK and G6PD in assay buffer. The final concentrations should be in excess to ensure the creatine kinase reaction is the rate-limiting step.

    • NADP+ and Glucose Solution: Prepare a solution containing NADP+ and glucose in assay buffer.

  • Assay Setup:

    • Add the following to each well of a 96-well microplate:

      • Assay Buffer

      • This compound Analog solution

      • ADP solution

      • NADP+ and Glucose Solution

      • Coupling Enzyme Mix

    • Include control wells:

      • Blank: All components except the creatine kinase enzyme.

      • No Analog Control: All components except the this compound analog.

  • Initiate the Reaction:

    • Add the purified creatine kinase enzyme to each well to start the reaction.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank control from the rate of the sample wells.

    • Use the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM-1cm-1) to convert the rate of absorbance change to the rate of NADPH production, which is equivalent to the creatine kinase activity.

Mandatory Visualizations

Creatine Kinase Catalyzed Phosphotransfer Reaction

Creatine_Kinase_Reaction PCr_Analog This compound Analog CK Creatine Kinase PCr_Analog->CK ADP ADP ADP->CK Cr_Analog Creatine Analog ATP ATP CK->Cr_Analog CK->ATP

Caption: Reversible phosphotransfer reaction catalyzed by Creatine Kinase.

Coupled Enzyme Assay Workflow for CK Activity (Reverse Reaction)

Coupled_Assay_Workflow cluster_ck_reaction Creatine Kinase Reaction cluster_coupling_reactions Coupling Reactions PCr_Analog This compound Analog CK CK PCr_Analog->CK ADP ADP ADP->CK ATP ATP HK HK ATP->HK CK->ATP Glucose Glucose Glucose->HK G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD NADP NADP+ NADP->G6PD NADPH NADPH (Abs @ 340nm) HK->G6P G6PD->NADPH

Caption: Workflow of the coupled enzyme assay for measuring CK activity.

Putative Signaling Pathways Influenced by Cyclocreatine in Cancer Cells

Cyclocreatine_Signaling Cyclocreatine Cyclocreatine CK Creatine Kinase Cyclocreatine->CK Inhibits MPS1 MPS1 CK->MPS1 Regulates SMAD2_3 SMAD2/3 MPS1->SMAD2_3 Upregulates Snail_Slug Snail/Slug SMAD2_3->Snail_Slug Upregulates Cell_Proliferation Cell Proliferation & Metastasis Snail_Slug->Cell_Proliferation

Caption: Proposed signaling cascade affected by cyclocreatine in cancer.

References

Developing a Reliable ELISA for Phosphocreatine Detection: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr) is a pivotal molecule in cellular bioenergetics, serving as a rapidly accessible reserve of high-energy phosphate in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. The reversible phosphorylation of creatine to this compound is catalyzed by the enzyme creatine kinase (CK). This system plays a crucial role in maintaining ATP homeostasis, acting as a temporal and spatial energy buffer. Dysregulation of the creatine kinase/phosphocreatine system has been implicated in various pathological conditions, including myocardial infarction, neurodegenerative diseases, and muscular dystrophies. Consequently, the accurate and reliable quantification of this compound in biological samples is of significant interest in both basic research and clinical drug development.

This application note provides a comprehensive guide to developing a robust and reliable competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. We will cover the essential principles of competitive ELISA for small molecules, detailed experimental protocols for assay development and validation, and data presentation guidelines.

Principle of the Assay

Due to its small molecular size, this compound is not amenable to a traditional sandwich ELISA format. Therefore, a competitive ELISA is the method of choice. In this assay format, free this compound in the sample competes with a fixed amount of labeled or immobilized this compound for binding to a limited amount of anti-phosphocreatine antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

There are two main formats for competitive ELISA for small molecules:

  • Antigen-Coated Plate Format: A this compound-protein conjugate is immobilized on the microplate wells. The sample containing free this compound is pre-incubated with a specific primary antibody. This mixture is then added to the coated plate. The more this compound in the sample, the less primary antibody will be available to bind to the immobilized this compound on the plate. A labeled secondary antibody that recognizes the primary antibody is then used for detection.

  • Antibody-Coated Plate Format: A specific anti-phosphocreatine antibody is immobilized on the microplate wells. The sample is mixed with a known amount of enzyme-labeled this compound and added to the wells. The free this compound in the sample competes with the enzyme-labeled this compound for binding to the immobilized antibody.

This application note will focus on the development of the antigen-coated plate format , as it is a widely used and robust method for small molecule detection.

Signaling Pathway

The creatine kinase/phosphocreatine (CK/PCr) system is a fundamental cellular energy buffering and transport system.[1][2] In tissues with high energy turnover, this system ensures a rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).

Phosphocreatine_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_mito ATP mtCK Mitochondrial Creatine Kinase (mtCK) ATP_mito->mtCK ADP_mito ADP PCr_mito This compound PCr_cyto This compound PCr_mito->PCr_cyto Transport Cr_mito Creatine mtCK->ADP_mito mtCK->PCr_mito ATP_cyto ATP ATP_util ATP Utilization (e.g., Muscle Contraction, Ion Pumps) ATP_cyto->ATP_util ADP_cyto ADP cCK Cytosolic Creatine Kinase (cCK) ADP_cyto->cCK PCr_cyto->cCK Cr_cyto Creatine Cr_cyto->Cr_mito Transport cCK->ATP_cyto cCK->Cr_cyto ATP_util->ADP_cyto ELISA_Development_Workflow A 1. Prepare PCr-Protein Conjugate B 2. Coat Microplate with PCr-Protein Conjugate A->B C 3. Checkerboard Titration (Optimize Coating Ag & Ab Conc.) B->C D 4. Perform Competitive ELISA C->D E 5. Assay Validation D->E F Reliable this compound Detection Assay E->F V1 Precision (Intra- & Inter-Assay) V2 Accuracy (Spike & Recovery) V3 Linearity of Dilution V4 Specificity (Cross-reactivity) V5 Sensitivity (LOD) Assay_Validation_Logic cluster_core Core Performance Metrics cluster_range Assay Range & Specificity ReliableAssay Reliable & Robust Assay Accuracy Accuracy (Closeness to true value) Accuracy->ReliableAssay Linearity Linearity (Proportionality) Accuracy->Linearity influences Precision Precision (Reproducibility) Precision->ReliableAssay Sensitivity Sensitivity (Detection limit) Precision->Sensitivity impacts Linearity->ReliableAssay Specificity Specificity (Analyte exclusivity) Specificity->ReliableAssay Specificity->Accuracy ensures Sensitivity->ReliableAssay

References

Application Notes and Protocols for Measuring Phosphocreatine Recovery Kinetics Post-Exercise

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (PCr) plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. The rate of PCr resynthesis following exercise is a robust indicator of mitochondrial oxidative capacity.[1] Consequently, measuring PCr recovery kinetics provides a valuable, non-invasive window into muscle mitochondrial function, which is of significant interest in sports science, clinical research, and the development of therapeutics targeting metabolic and mitochondrial disorders.

These application notes provide detailed protocols for the primary methodologies used to assess PCr recovery kinetics: in vivo ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) and Near-Infrared Spectroscopy (NIRS), and ex vivo analysis of muscle biopsies.

³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a non-invasive technique that allows for the direct, in vivo measurement of phosphorus-containing metabolites, including PCr, inorganic phosphate (Pi), and adenosine triphosphate (ATP).[2][3] The recovery rate of PCr after exercise, quantified as a time constant (τPCr), is a widely used index of mitochondrial function.[4][5]

Experimental Protocol: ³¹P-MRS

A. Subject Preparation:

  • Obtain informed consent from the participant.

  • Ensure the subject has refrained from strenuous exercise for at least 24 hours and has not consumed caffeine or alcohol prior to the measurement.

  • Position the subject comfortably within the MRI scanner (e.g., supine for leg muscle studies).[6]

  • Place a ³¹P surface coil over the muscle group of interest (e.g., quadriceps, gastrocnemius).[4] The ³¹P single-loop coil, often used in conjunction with a proton (¹H) coil for anatomical reference, is positioned to maximize signal from the target muscle.[4]

  • Secure the limb to minimize movement during the exercise protocol.

B. Data Acquisition:

  • Perform initial shimming on the proton signal to optimize magnetic field homogeneity.

  • Acquire resting-state, fully relaxed ³¹P spectra to establish baseline metabolite concentrations. A long repetition time (TR) of 30 seconds is typically used.[4]

  • Commence the dynamic ³¹P-MRS acquisition with a shorter TR (e.g., 2-6 seconds) to capture the rapid changes during exercise and recovery.[4][5][7]

  • Instruct the subject to perform a standardized exercise protocol designed to deplete PCr levels significantly without inducing severe acidosis, which can confound the interpretation of recovery kinetics.[4] An example protocol is repeated muscle contractions against a fixed resistance for a set duration (e.g., 60 seconds).[6]

  • Continue dynamic ³¹P-MRS acquisition throughout the exercise and for a subsequent recovery period of at least 4-5 minutes, or until PCr levels have returned to baseline.[5]

C. Data Analysis:

  • Process the acquired free induction decays (FIDs) with Fourier transformation to obtain a series of ³¹P spectra over time.

  • Quantify the peak areas for PCr, Pi, and β-ATP in each spectrum.

  • Plot the PCr peak area as a function of time during the recovery period.

  • Fit the PCr recovery data to a monoexponential function: PCr(t) = PCr_rest - ΔPCr * exp(-t/τPCr) where PCr(t) is the PCr level at time t, PCr_rest is the resting PCr level, ΔPCr is the change in PCr from the end of exercise to rest, and τPCr is the time constant of PCr recovery.[8]

Experimental Workflow: ³¹P-MRS

G cluster_prep Subject Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Informed Consent prep2 Subject Positioning & Coil Placement prep1->prep2 acq1 Resting State Spectra prep2->acq1 acq2 Dynamic MRS Acquisition Start acq1->acq2 acq3 Exercise Protocol acq2->acq3 acq4 Post-Exercise Recovery Spectra acq3->acq4 an1 Spectral Processing acq4->an1 an2 Metabolite Quantification an1->an2 an3 Monoexponential Fitting an2->an3 an4 τPCr Determination an3->an4

³¹P-MRS Experimental Workflow

Near-Infrared Spectroscopy (NIRS)

NIRS is a non-invasive optical technique that measures changes in the oxygenation of hemoglobin and myoglobin in the microvasculature of muscle tissue.[9] The recovery of muscle oxygen consumption (mVO₂) post-exercise, measured by NIRS, is highly correlated with PCr recovery kinetics and serves as a surrogate measure of mitochondrial oxidative capacity.[10][11]

Experimental Protocol: NIRS

A. Subject and Equipment Preparation:

  • Obtain informed consent.

  • Shave and clean the skin over the muscle of interest to ensure good probe contact.

  • Place the NIRS probe on the belly of the muscle, securing it with an optically dense, elastic strap to prevent movement and shield it from ambient light.

  • Position a pneumatic cuff proximal to the NIRS probe for arterial occlusion.[12]

B. Data Acquisition:

  • Allow the subject to rest for 5-10 minutes to obtain a stable baseline NIRS signal.

  • Perform a pre-exercise arterial occlusion by rapidly inflating the cuff to >220 mmHg for 3-5 seconds. The rate of deoxygenation during this period is proportional to resting mVO₂.[12]

  • The subject then performs a brief, intense exercise bout (e.g., 10-30 seconds of maximal voluntary contractions) to deoxygenate the muscle.

  • Immediately following the cessation of exercise, perform a series of transient arterial occlusions (e.g., 5 seconds of occlusion every 30 seconds for 3-5 minutes).[11]

  • Continuously record the NIRS signal throughout the protocol.

C. Data Analysis:

  • Calculate the rate of change of the deoxygenated hemoglobin/myoglobin signal during each arterial occlusion. This slope represents the mVO₂ at that time point.

  • Plot the calculated mVO₂ values against time during the recovery period.

  • Fit the mVO₂ recovery data to a monoexponential decay function to determine the time constant of mVO₂ recovery, which is analogous to τPCr.

Experimental Workflow: NIRS

G cluster_prep Subject & Equipment Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Informed Consent prep2 NIRS Probe & Cuff Placement prep1->prep2 acq1 Baseline NIRS Recording prep2->acq1 acq2 Exercise Protocol acq1->acq2 acq3 Post-Exercise Arterial Occlusions acq2->acq3 an1 Calculate Deoxygenation Slopes acq3->an1 an2 Plot mVO₂ vs. Time an1->an2 an3 Monoexponential Fitting an2->an3 an4 mVO₂ Recovery Time Constant an3->an4

NIRS Experimental Workflow

Muscle Biopsy with Biochemical Analysis

This invasive method involves obtaining a small sample of muscle tissue to directly measure the concentrations of PCr and related metabolites. While providing highly specific data, its invasive nature limits its use for dynamic recovery studies. However, it is invaluable for validating non-invasive techniques and for detailed biochemical phenotyping.

Experimental Protocol: Muscle Biopsy

A. Biopsy Procedure (Modified Bergström Technique): [13]

  • Obtain informed consent and prepare a sterile field over the target muscle (commonly the vastus lateralis).[14]

  • Administer a local anesthetic, being careful not to inject it into the muscle tissue to be sampled.[14]

  • Make a small incision through the skin and fascia.

  • Insert the biopsy needle, apply suction, and cut a small piece of muscle tissue.

  • Immediately freeze the muscle sample in liquid nitrogen-cooled isopentane to halt metabolic processes.[13] This rapid freezing is critical to prevent the degradation of labile metabolites like PCr.

  • Close the incision site.

B. Sample Processing and Analysis:

  • Store the frozen muscle tissue at -80°C until analysis.

  • Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and extract metabolites.

  • Centrifuge the homogenate and neutralize the supernatant.

  • Analyze the concentrations of PCr and creatine in the extract using methods such as:

    • Enzymatic assays: These coupled-enzyme assays typically lead to the production of a chromophore or fluorophore that can be measured spectrophotometrically or fluorometrically.[15]

    • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of multiple metabolites.

    • Capillary Electrophoresis: A high-resolution separation technique suitable for charged molecules like PCr.[15]

Experimental Workflow: Muscle Biopsy

G cluster_biopsy Biopsy Procedure cluster_analysis Biochemical Analysis b1 Informed Consent & Sterile Prep b2 Local Anesthesia b1->b2 b3 Incision & Sample Collection b2->b3 b4 Rapid Freezing in Liquid Nitrogen b3->b4 an1 Tissue Homogenization & Extraction b4->an1 an2 Centrifugation & Neutralization an1->an2 an3 Metabolite Quantification (e.g., Enzymatic Assay) an2->an3

Muscle Biopsy Workflow

Quantitative Data Summary

The primary outcome measure from these protocols is the time constant of PCr recovery (τPCr) or its NIRS-derived equivalent. Below is a summary of typical values obtained using ³¹P-MRS in various human muscles.

Muscle GroupConditionτPCr (seconds)Reference(s)
ForearmHealthy, Young25.6 ± 4.4[16]
Lower Leg (Gastrocnemius)Healthy, Young25.4 ± 3.7[16]
Upper Leg (Quadriceps)Healthy, Young~30-40[3]
Lower Leg (Tibialis Anterior)Healthy, Young~25-35[3]
ForearmHealthy, Young91.1[5]
Lower Leg (Triceps Surae)Healthy, High-Intensity Exercise< 15 (fast component)[2]
Lower LegDiabetic Patient55.5[16]

Note: τPCr values can be influenced by factors such as age, fitness level, and the specific exercise protocol used.[3]

Signaling Pathway: The Creatine Kinase Shuttle

The resynthesis of PCr is primarily driven by oxidative phosphorylation in the mitochondria and is facilitated by the creatine kinase (CK) shuttle system. This system efficiently transports high-energy phosphate from the mitochondria to the sites of ATP utilization in the cytosol.[17][18][19]

G cluster_mito Mitochondrion cluster_cyto Cytosol oxphos Oxidative Phosphorylation atp_mito ATP oxphos->atp_mito generates mtCK Mitochondrial CK (mtCK) atp_mito->mtCK adp_mito ADP adp_mito->oxphos mtCK->adp_mito pcr_mito PCr mtCK->pcr_mito pcr_cyto PCr pcr_mito->pcr_cyto Diffusion cr_mito Cr cr_mito->mtCK atpase Myofibrillar ATPase (ATP Consumption) adp_cyto ADP atpase->adp_cyto atp_cyto ATP atp_cyto->atpase cytoCK Cytosolic CK (cytoCK) adp_cyto->cytoCK cytoCK->atp_cyto cr_cyto Cr cytoCK->cr_cyto pcr_cyto->cytoCK cr_cyto->cr_mito Diffusion

Creatine Kinase Shuttle Pathway

During post-exercise recovery, the process is driven in reverse of exercise-induced breakdown. ADP produced from residual muscle contraction and cellular processes stimulates oxidative phosphorylation in the mitochondria to generate ATP. Mitochondrial creatine kinase (mtCK), located in the intermembrane space, utilizes this newly synthesized ATP to phosphorylate creatine (Cr), forming PCr. PCr is then shuttled out into the cytosol where it acts as a high-energy phosphate reservoir, ready to regenerate ATP via cytosolic CK at sites of energy demand. The rate of this PCr resynthesis is therefore tightly coupled to the capacity of the mitochondria to produce ATP.

References

Application Note: Simultaneous Determination of Phosphocreatine, Creatine, and ATP by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated ion-pair reversed-phase high-performance liquid chromatography (HPLC) method for the simultaneous quantification of phosphocreatine (PCr), creatine (Cr), and adenosine triphosphate (ATP) in biological samples. This method is crucial for studies in energy metabolism, cardiovascular research, and drug development, where accurate measurement of these high-energy phosphates is essential. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and data interpretation, ensuring high sensitivity, specificity, and reproducibility.

Introduction

This compound, creatine, and ATP are central to cellular energy homeostasis. The creatine kinase (CK) enzyme system, which catalyzes the reversible transfer of a phosphate group from PCr to ADP to regenerate ATP, is a vital energy buffer in tissues with high and fluctuating energy demands, such as muscle and brain.[1] The ability to simultaneously measure these key metabolites provides a snapshot of the energetic state of a cell or tissue. This application note describes an ion-pair HPLC-UV method that allows for the precise and simultaneous determination of PCr, Cr, and ATP.[1][2] Ion-pairing agents are used to enhance the retention of these polar compounds on a reversed-phase column.[3]

Signaling Pathway

The creatine kinase reaction is a fundamental process in cellular energy metabolism. The following diagram illustrates the reversible phosphorylation of creatine by ATP to form this compound and ADP, a reaction catalyzed by creatine kinase. This system acts as a temporal and spatial energy buffer.

Creatine_Kinase_Pathway cluster_forward Forward Reaction (ATP Regeneration) ATP ATP ADP ADP ATP->ADP Phosphate Transfer CK Creatine Kinase ADP->ATP Phosphate Transfer ADP->CK Creatine Creatine This compound This compound Creatine->this compound Phosphorylation This compound->Creatine Dephosphorylation This compound->CK CK->ATP CK->Creatine

Caption: The Creatine Kinase shuttle for energy homeostasis.

Experimental Protocol

This protocol is based on established ion-pair reversed-phase HPLC methods.[1][2][4][5]

Materials and Reagents
  • This compound disodium salt (≥97% purity)

  • Creatine monohydrate (≥99% purity)

  • Adenosine 5'-triphosphate disodium salt hydrate (≥99% purity)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • Ultrapure water

Equipment
  • HPLC system with a quaternary pump, autosampler, and UV detector (Agilent 1100 or equivalent).[6]

  • Reversed-phase C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[1][6]

  • Data acquisition and processing software (e.g., Chemstation).[6]

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Syringe filters (0.22 µm)

Sample Preparation (from Myocardial Tissue)
  • Tissue Homogenization : Immediately after collection, freeze-clamp the tissue in liquid nitrogen.[7] Homogenize the frozen tissue in ice-cold 0.42 mol/L perchloric acid.[7]

  • Deproteinization : Centrifuge the homogenate at 4°C (e.g., 3000 rpm for 10 minutes).[1][2]

  • Neutralization : Transfer the supernatant to a new tube and neutralize with a solution of potassium hydroxide.[8]

  • Precipitate Removal : Centrifuge to remove the potassium perchlorate precipitate.[8]

  • Filtration : Filter the final supernatant through a 0.22 µm syringe filter before HPLC analysis.[8]

HPLC Conditions

The following gradient method provides a robust separation of PCr, Cr, and ATP.[1][2]

ParameterCondition
Column Kromasil C18, 250 x 4.6 mm, 5 µm[1][6]
Mobile Phase A 0.2% KH₂PO₄ + 0.08% TBAHS, pH 3.0[1][2]
Mobile Phase B Mobile Phase A adjusted to pH 7.5 with 1 mol/L NaOH[1][2]
Mobile Phase C Methanol[1][2]
Gradient Time (min)
Flow Rate 1.0 mL/min, can be increased to 1.3 ml/min during the gradient for faster elution.[1]
Detection 210 nm for PCr and Cr (0-8 min), 260 nm for ATP (>8 min)[1][2][6]
Injection Volume 20 µL[9]
Column Temperature 30 °C[9]

An alternative isocratic method can also be employed for rapid analysis.[4][5]

ParameterCondition
Column RP18 column[4][5]
Mobile Phase 215 mM KH₂PO₄, 2.3 mM tetrabutylammonium hydrogen sulfate, and 3.5% acetonitrile, pH 6.25[4]
Flow Rate 1.0 mL/min
Detection 206 nm[4] or 210 nm[5]
Injection Volume 20 µL
Column Temperature Ambient
Standard Curve Preparation

Prepare stock solutions of PCr, Cr, and ATP in ultrapure water.[1][2] Perform serial dilutions to create a series of working standards. The linear range should be determined based on the expected concentrations in the samples.[1][2]

Experimental Workflow

The following diagram outlines the key steps from sample collection to data analysis for the simultaneous HPLC analysis of this compound, creatine, and ATP.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Plasma, RBCs) Homogenization Homogenization in Perchloric Acid Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization with KOH Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Ion-Pairing) Injection->Separation Detection UV Detection (210 nm & 260 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Standard Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of high-energy phosphates.

Quantitative Data Summary

The performance of the HPLC method can be summarized by its linearity, limit of quantification (LOQ), precision, and accuracy. The following table presents typical validation parameters from a published study.[1][2]

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r)LOQ (µg/mL)
PCr (Plasma) 10 - 7500Y = 0.00236X − 0.006960.998710
Cr (Plasma) 10 - 1500Y = 0.00305X − 0.004920.996910
ATP (Plasma) 10 - 1500Y = 0.00335X + 0.004040.998110
PCr (RBC) 5 - 2500-> 0.995
Cr (RBC) 5 - 750-> 0.995
ATP (RBC) 5 - 750-> 0.995

Data extracted from Lv, et al. (2013).[1][6]

The precision and accuracy of the method are demonstrated by the analysis of quality control (QC) samples at different concentrations.

AnalyteConcentration (µg/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (%)
PCr 20< 10< 1097 - 107
100< 10< 1097 - 107
2500< 10< 1097 - 107
Cr 20< 10< 1097 - 107
100< 10< 1097 - 107
750< 10< 1097 - 107
ATP 20< 10< 1097 - 107
100< 10< 1097 - 107
750< 10< 1097 - 107

Data extracted from Lv, et al. (2013).[1][2]

Conclusion

The described ion-pair reversed-phase HPLC method provides a reliable and sensitive approach for the simultaneous quantification of this compound, creatine, and ATP in biological samples. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their studies of cellular bioenergetics. The use of a gradient elution and wavelength switching allows for the optimal separation and detection of all three analytes in a single run. The validation data demonstrates that the method is linear, precise, and accurate over a wide range of concentrations.

References

Troubleshooting & Optimization

Technical Support Center: In Vivo Phosphocreatine (PCr) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate in vivo measurement of phosphocreatine (PCr).

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR) in ³¹P MRS Experiments

Q1: My ³¹P MR spectra for PCr have very low SNR, making quantification unreliable. What are the common causes and how can I improve it?

A1: Low SNR is a frequent challenge in ³¹P MRS due to the inherently low sensitivity of the phosphorus nucleus and the low physiological concentration of metabolites compared to water protons in ¹H MRS.[1][2][3][4]

Possible Causes:

  • Low Magnetic Field Strength: The SNR is directly proportional to the magnetic field strength.

  • Inadequate Signal Averaging: Insufficient number of acquisitions will result in a noisy spectrum.

  • Improper Coil Positioning: Poor coupling between the coil and the tissue of interest will reduce signal reception.

  • Incorrect Pulse Sequence Parameters: Suboptimal repetition time (TR) or flip angle can lead to signal saturation and reduced SNR.

  • Hardware Limitations: The use of non-specialized hardware can limit sensitivity.[5][6]

Troubleshooting Steps:

  • Optimize Magnetic Field Strength: If possible, utilize a higher field strength magnet (e.g., 3T or 7T) to enhance the signal.[3][7]

  • Increase Number of Averages: Increase the number of acquisitions to improve SNR. The SNR increases with the square root of the number of averages.

  • Ensure Proper Coil Placement: Position the surface coil as close as possible to the region of interest to maximize signal reception.

  • Optimize Acquisition Parameters:

    • Repetition Time (TR): Use a TR that allows for sufficient T1 relaxation of PCr. A TR of at least 3-5 times the T1 of PCr is recommended for fully relaxed spectra. However, for dynamic studies, a shorter TR may be necessary, and saturation correction factors should be applied.[8]

    • Flip Angle: Use the Ernst angle for the given TR and T1 of PCr to maximize signal per unit time.

  • Use Appropriate Hardware: Employ dedicated ³¹P coils and hardware for optimal performance.[5][6]

Issue 2: Inaccurate PCr Quantification with ³¹P MRS

Q2: I am concerned about the accuracy of my absolute PCr concentration measurements using ³¹P MRS. What are the main sources of error and how can I mitigate them?

A2: Accurate absolute quantification of PCr is challenging, with the primary difficulty lying in the precise measurement of PCr and inorganic phosphate (Pi) signal intensities.[9]

Possible Causes:

  • Partial Volume Effects: Contamination of the voxel with signals from surrounding tissues.

  • Inaccurate T1 Correction: Incorrect assumptions about the T1 relaxation time of PCr can lead to errors in saturation correction.

  • Motion Artifacts: Subject movement during the scan can blur the spectra and introduce errors.

  • Lack of a Reliable Reference Signal: Using an assumed value for a reference metabolite like ATP can introduce inaccuracies.[9]

  • Post-mortem Degradation in Biopsy Samples: Invasive methods like biopsies can show lower PCr levels due to rapid degradation after tissue removal.[8][9]

Troubleshooting Steps:

  • Careful Voxel Placement: Use high-resolution anatomical images to accurately place the voxel in the tissue of interest, avoiding contamination from other tissues.

  • Measure T1 of PCr: Perform a T1 measurement experiment (e.g., inversion recovery) to determine the specific T1 value for PCr in your experimental conditions and apply the appropriate saturation correction.

  • Implement Motion Correction: Use prospective or retrospective motion correction techniques, especially for long acquisitions or in subjects prone to movement.

  • Use an Internal or External Reference:

    • Internal Reference: Use the γ-ATP peak as an internal concentration reference, assuming a stable concentration in the tissue of interest.

    • External Reference: Use a phantom with a known concentration of a phosphorus-containing compound placed within the coil's sensitive volume for calibration.[9]

  • Prioritize In Vivo Measurements: Rely on non-invasive in vivo measurements to avoid the confounding factor of post-mortem PCr degradation.[8][9]

Issue 3: Poor Specificity of PCr Signal in CEST Experiments

Q3: The PCr CEST signal in my experiments is not specific and seems to be contaminated by other signals. How can I improve the specificity for PCr?

A3: The CEST signal at the frequency corresponding to PCr can be confounded by signals from other molecules, such as proteins and other macromolecules, as well as the overlapping signal from creatine (Cr).[1][10][11]

Possible Causes:

  • Broad Magnetization Transfer Contrast (MTC): The underlying MTC from semi-solid protons can be broad and overlap with the PCr CEST effect.

  • Overlapping Resonances: The guanidinium protons of creatine resonate close to those of PCr, and at higher saturation powers, the Cr peak can become dominant and overlap significantly with the PCr peak.[10]

  • Nuclear Overhauser Effect (NOE): NOE signals can also contribute to the measured signal in the vicinity of the PCr resonance.[11]

Troubleshooting Steps:

  • Optimize Saturation Power (B1): Use a lower saturation power to reduce the direct saturation of water and minimize the broadening of the MTC and Cr CEST effects. This can help to better resolve the PCr peak.

  • Employ Advanced Analysis Methods:

    • Multi-pool Lorentzian Fitting: Fit the Z-spectrum with multiple Lorentzian functions to separate the contributions from different pools (water, MTC, NOE, Cr, and PCr).

    • Polynomial and Lorentzian Line-shape Fitting (PLOF): This method can be used to simultaneously extract PCr and Cr CEST signals.[12]

    • Artificial Neural Networks (ANNCEST): This machine learning approach can be trained to rapidly and accurately quantify PCr concentration, even in the presence of interfering signals.[13]

  • Utilize Chemical Exchange Rotation Transfer (CERT): CERT is an alternative technique that can offer improved specificity for PCr by filtering out some of the confounding baseline contributions.[1]

Frequently Asked Questions (FAQs)

Q4: What are the typical in vivo concentrations of this compound in muscle and brain?

A4: In human skeletal muscle, the concentration of PCr is approximately 30-33 mM.[2][9] The concentration in the brain is lower.

Q5: How does pH affect the in vivo measurement of PCr?

A5: The chemical shift of inorganic phosphate (Pi) is sensitive to pH, while the chemical shift of PCr is relatively stable. This allows for the calculation of intracellular pH from the chemical shift difference between PCr and Pi in ³¹P MRS. In CEST, the exchange rate of the protons on PCr is pH-dependent, which can influence the magnitude of the CEST effect.[14]

Q6: What is the main advantage of using CEST for PCr measurement over ³¹P MRS?

A6: The main advantage of CEST is its higher sensitivity, as it indirectly detects the low-concentration PCr molecules through the highly abundant water signal.[1] This can potentially lead to higher spatial resolution and shorter acquisition times compared to ³¹P MRS.[11]

Q7: Can I differentiate between creatine and this compound in vivo?

A7: Differentiating between creatine (Cr) and this compound (PCr) is challenging with conventional ¹H MRS because their primary resonances are very close.[1] However, advanced techniques like CEST can distinguish between them based on their different chemical exchange rates.[11] ³¹P MRS specifically detects phosphorus-containing molecules, so it only measures PCr and not Cr.

Quantitative Data Summary

Parameter³¹P MRSCESTReference
Typical PCr Concentration (Muscle) 30-33 mM-[2][9]
PCr CEST Signal Magnitude -< 3% of water signal[11]
PCr Exchange Rate (pH 7.0, 37°C) -~120-140 s⁻¹ (2.5 ppm peak)[14]
Cr Exchange Rate (in vivo) -~270 s⁻¹[11]
In vivo PCr/ATP ratio (mouse heart) ~1.6 (in heart failure model)-[8]

Experimental Protocols

Protocol 1: Absolute Quantification of PCr using ³¹P MRS with an External Reference

  • Phantom Preparation: Prepare a phantom containing a known concentration of a phosphorus compound (e.g., methylene diphosphonic acid) with a T1 similar to that of PCr.

  • Subject Positioning: Position the subject and the surface coil over the muscle of interest. Place the external reference phantom within the sensitive volume of the coil, ensuring it does not interfere with the measurement from the subject.

  • Shimming: Perform manual or automated shimming on the water signal to achieve a narrow linewidth, which is crucial for spectral resolution.

  • Pulse Sequence Parameters:

    • Sequence: Use a single-pulse acquire sequence.

    • Repetition Time (TR): Set a long TR (e.g., >15 seconds) to ensure fully relaxed spectra for both the subject and the phantom, minimizing T1-weighting.

    • Flip Angle: Use a 90° pulse.

    • Averages: Acquire a sufficient number of averages to achieve a good SNR (e.g., 64-128).

  • Data Processing:

    • Apply a matched exponential filter to improve SNR.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

  • Quantification:

    • Integrate the area under the PCr peak in the subject's spectrum and the reference peak in the phantom's spectrum.

    • Calculate the concentration of PCr using the following formula: [PCr]subject = ([PCr]phantom * AreaPCr,subject) / AreaRef,phantom

    • Correct for loading differences between the subject and the phantom if necessary.

Protocol 2: In Vivo PCr Measurement using Chemical Exchange Saturation Transfer (CEST)

  • Subject Positioning: Position the subject in the scanner to minimize motion in the region of interest.

  • Anatomical Imaging: Acquire high-resolution T1-weighted and T2-weighted images for anatomical reference and localization.

  • B0 and B1 Mapping: Acquire B0 and B1 maps to correct for magnetic field inhomogeneities and transmit field variations, which can significantly affect CEST measurements.

  • CEST Acquisition:

    • Sequence: Use a CEST-prepared imaging sequence (e.g., GRE or TSE).

    • Saturation Pulse: Use a train of radiofrequency pulses with a specific saturation power (B1) and duration. A lower B1 (e.g., 0.5-1.5 µT) is often preferable to improve specificity for PCr.

    • Frequency Offsets: Acquire a series of images with the saturation pulse applied at a range of frequency offsets around the water resonance (e.g., from -5 ppm to +5 ppm), with higher sampling density around the expected PCr resonance (2.5 ppm).

    • M0 Image: Acquire an image without the saturation pulse (or with the saturation pulse applied at a very large offset, e.g., >30 ppm) to normalize the Z-spectrum.

  • Data Processing:

    • Correct for motion between the different frequency offset images.

    • Correct for B0 and B1 inhomogeneities.

    • Generate the Z-spectrum for each voxel by plotting the normalized signal intensity as a function of the saturation frequency offset.

    • Quantify the PCr CEST effect using an appropriate analysis method (e.g., asymmetry analysis, Lorentzian fitting, or ANNCEST).

Visualizations

PCr_Energy_Metabolism cluster_CK_Shuttle Creatine Kinase Shuttle ATP ATP ADP ADP ATP->ADP Energy Release Muscle_Contraction Muscle Contraction (ATP Utilization) ATP->Muscle_Contraction Hydrolysis ADP->ATP ATP Synthesis PCr This compound (PCr) (Energy Reservoir) PCr->ATP Buffering Cr Creatine (Cr) PCr->Cr Creatine Kinase (CK) (Forward Reaction) Cr->PCr Creatine Kinase (CK) (Reverse Reaction) Mitochondria Mitochondria (Oxidative Phosphorylation) Mitochondria->ATP Generation

Caption: The role of this compound in cellular energy metabolism.

P31_MRS_Workflow start Start: ³¹P MRS Experiment subject_prep Subject Preparation & Positioning start->subject_prep shimming B0 Field Shimming subject_prep->shimming acquisition Data Acquisition (Single-pulse acquire) shimming->acquisition processing Data Processing (FFT, Phasing, Baseline Correction) acquisition->processing quantification Spectral Quantification (Peak Integration) processing->quantification end Result: [PCr] quantification->end

Caption: Experimental workflow for ³¹P MRS measurement of this compound.

Caption: Troubleshooting logic for low PCr specificity in CEST experiments.

References

phosphocreatine stability and degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for phosphocreatine (PCr) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during sample preparation and to troubleshoot common issues encountered during its quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A: this compound (PCr), or creatine phosphate, is a high-energy molecule crucial for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] It serves as a rapidly available reserve to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[1] Its stability is a major concern because it is susceptible to both enzymatic and non-enzymatic degradation during sample collection and preparation, which can lead to inaccurate quantification of its in vivo levels.

Q2: What are the main degradation pathways of this compound?

A: this compound can be degraded through two primary pathways:

  • Enzymatic Hydrolysis: The enzyme creatine kinase (CK) catalyzes the reversible transfer of the phosphate group from PCr to ADP to form ATP and creatine.[1][2] This process can be active in tissue samples if not properly quenched.

  • Non-Enzymatic Cyclization: this compound can spontaneously and irreversibly cyclize to form creatinine, which is then excreted in the urine.[1] This reaction is influenced by factors such as pH and temperature.

Q3: What are the critical factors that influence this compound stability during sample handling?

A: The main factors affecting PCr stability are:

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and non-enzymatic degradation.

  • pH: PCr is more stable at a neutral to slightly alkaline pH. Acidic conditions promote its hydrolysis and conversion to creatinine.

  • Enzymatic Activity: The presence of active creatine kinase and other phosphatases in the sample will rapidly deplete PCr levels.

  • Time: The longer the delay between sample collection and processing, the greater the extent of PCr degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes, although some studies suggest certain analytes remain stable.[3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis, particularly with High-Performance Liquid Chromatography (HPLC).

Issue 1: Low or undetectable this compound levels in the sample.
Possible Cause Troubleshooting Steps
Delayed Sample Processing Immediately freeze tissue samples in liquid nitrogen after collection. For blood samples, process to plasma or serum promptly and freeze.[6]
Inadequate Quenching of Enzymatic Activity Use acidic extraction methods, such as with perchloric acid (PCA), to denature enzymes like creatine kinase.[7][8][9] Ensure the PCA is cold and homogenization is performed quickly.
Improper Storage Temperature Store samples at -80°C for long-term stability. Storage at room temperature, even for a few hours, can lead to significant PCr degradation.[7]
Suboptimal Extraction Ensure complete tissue homogenization to release cellular contents. Different extraction methods (e.g., perchloric acid vs. ethanol) can have varying efficiencies for PCr and ATP.[10]
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis of this compound.
Possible Cause Troubleshooting Steps
Secondary Interactions with Column This compound is a polar compound and can interact with residual silanols on C18 columns, causing peak tailing.[11] Consider using a base-deactivated column or an alternative stationary phase like porous graphitic carbon.[12]
Inappropriate Mobile Phase pH The pH of the mobile phase significantly impacts the retention and peak shape of polar compounds.[11] Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Using buffers can help maintain a stable pH.[13]
Column Overload Injecting a sample that is too concentrated can lead to peak distortion.[13] Dilute the sample and re-inject to see if peak shape improves.
Extra-column Dead Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a narrow internal diameter and keep connections as short as possible.
Column Contamination Accumulation of contaminants from the sample matrix on the column frit or packing material can lead to peak distortion.[14] Use a guard column and appropriate sample cleanup procedures. If contamination is suspected, flush the column with a strong solvent.[14]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of pH on the Hydrolysis Rate of this compound at 25°C

pHObserved First-Order Rate Constant (k_obsd) (s⁻¹)
2.01.1 x 10⁻⁴
3.07.9 x 10⁻⁵
4.02.5 x 10⁻⁵
5.04.2 x 10⁻⁶
6.0Stable
7.0Stable
Data adapted from a study on the hydrolysis kinetics of this compound using pressure-assisted capillary zone electrophoresis. The study noted that the hydrolysis reaction was much faster at a pH lower than 4.0 and significantly decreased as the pH increased to 5.0.[15]

Table 2: Spontaneous Degradation of a Related Compound (Phosphocreatinine) at 38°C and pH 7.4

ReactionFirst-Order Rate Constant (h⁻¹)
Phosphocreatinine → this compound0.046
Phosphocreatinine → Creatinine + Pi0.048
These data are for phosphocreatinine, a related high-energy phosphate, and indicate that at physiological pH and temperature, the formation of this compound and its degradation to creatinine occur at similar rates. The study also highlighted a major effect of pH, with this compound production dominating at pH values higher than 7.4 and creatinine production being the major product at pH values less than 7.4.[16][17]

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of this compound from Muscle Tissue

This protocol is designed for the extraction of high-energy phosphates from muscle tissue while minimizing enzymatic degradation.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 0.4 M Perchloric acid (PCA), cold

  • 2 M Potassium bicarbonate (KHCO₃), cold

  • Calibrated pH meter or pH strips

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Collection and Freezing: Immediately after excision, freeze-clamp the muscle tissue using tongs pre-cooled in liquid nitrogen.[10]

  • Pulverization: While still frozen, pulverize the tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.

  • Homogenization: Weigh the frozen powder and transfer it to a pre-chilled tube. Add approximately 10 volumes of cold 0.4 M perchloric acid.[9] Homogenize immediately using a suitable homogenizer. Keep the sample on ice throughout this process.

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[9]

  • Neutralization: Carefully collect the supernatant, which contains the acid-soluble metabolites. Neutralize the extract by slowly adding cold 2 M KHCO₃ while vortexing. Monitor the pH until it reaches 6.5-7.0. The addition of potassium bicarbonate will precipitate potassium perchlorate.

  • Precipitate Removal: Place the neutralized extract on ice for 10-15 minutes to allow for complete precipitation of potassium perchlorate.[9]

  • Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Supernatant Collection: Collect the supernatant, which is now ready for analysis by HPLC or other methods. Store at -80°C for long-term storage.

Protocol 2: HPLC Method for the Quantification of this compound, Creatine, and Creatinine

This protocol outlines a reversed-phase ion-pair HPLC method for the simultaneous determination of this compound and its related metabolites.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[7][8]

Reagents and Mobile Phase:

  • Mobile Phase A: 0.2% KH₂PO₄ + 0.08% Tetrabutylammonium hydrogen sulphate, pH adjusted to 3.0.[7][8]

  • Mobile Phase B: Mobile Phase A with pH adjusted to 7.5 with 1 M NaOH.[7][8]

  • Mobile Phase C: Methanol

  • Sample Diluent: Mobile Phase or water

Chromatographic Conditions:

  • Detection Wavelength: 210 nm for this compound and creatine.[8][11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Gradient Elution: A gradient elution may be necessary to separate the polar compounds (this compound and creatine) from other components in the sample matrix. A typical gradient might start with a high percentage of the acidic mobile phase (Mobile Phase A) and gradually increase the pH (by introducing Mobile Phase B) or the organic content (Mobile Phase C) to elute more retained compounds.

Sample Preparation for Plasma:

  • To a 50 µL plasma sample, add 1000 µL of a 1:1 (v/v) acetonitrile-water mixture for protein precipitation.[18]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant for injection into the HPLC system.

Visualizations

Phosphocreatine_Degradation_Pathways cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Pathway PCr This compound (PCr) Cr Creatine (Cr) PCr->Cr Creatine Kinase Creatinine Creatinine PCr->Creatinine Non-enzymatic (pH, Temp dependent) ATP ATP ADP ADP ADP->ATP Pi Inorganic Phosphate (Pi)

Caption: Degradation pathways of this compound.

Sample_Preparation_Workflow start Tissue Sample Collection freeze Immediate Freezing (Liquid Nitrogen) start->freeze Crucial for stability homogenize Homogenization in Cold Perchloric Acid freeze->homogenize centrifuge1 Centrifugation (Deproteinization) homogenize->centrifuge1 neutralize Neutralization with Potassium Bicarbonate centrifuge1->neutralize centrifuge2 Centrifugation (Remove KClO4) neutralize->centrifuge2 analyze Supernatant for Analysis (HPLC, etc.) centrifuge2->analyze

Caption: Workflow for this compound extraction.

Troubleshooting_Logic cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues start Inaccurate PCr Results check_sample_handling Review Sample Handling (Freezing, Storage Time) start->check_sample_handling Low PCr levels? check_hplc Assess HPLC Performance (Peak Shape, Retention) start->check_hplc Poor chromatography? check_extraction Evaluate Extraction (Homogenization, pH) check_sample_handling->check_extraction If handling is optimal

Caption: Troubleshooting logic for PCr analysis.

References

troubleshooting artifacts in 31P-MRS spectra of phosphocreatine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ³¹P Magnetic Resonance Spectroscopy (MRS) focusing on phosphocreatine (PCr). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and optimize their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your ³¹P-MRS experiments.

Q1: My PCr peak is broad and has a poor line shape. What is the likely cause and how can I fix it?

A1: A broad PCr peak with a distorted line shape is most commonly due to poor magnetic field homogeneity, a result of inadequate shimming.[1][2]

Troubleshooting Steps:

  • Re-run Automated Shimming: Modern MR systems have automated shimming routines. It is often beneficial to repeat this process.

  • Manual Shimming: If automated shimming is insufficient, manual adjustment of the shim coils may be necessary. This is particularly important in anatomical regions with high magnetic susceptibility gradients.[3]

  • Use Proton (¹H) Shimming: For dual-tuned coils, performing shimming on the strong water signal from ¹H is a common and effective practice before acquiring ³¹P spectra. The shimming values obtained from the ¹H signal can then be applied to the ³¹P acquisition.[4][5]

  • Optimize Voxel Placement: Avoid placing your volume of interest (VOI) near tissue interfaces with large differences in magnetic susceptibility, such as air-tissue or bone-tissue interfaces.

  • Check for Sample Contamination: In phantom studies, suspended particles or sample inhomogeneity can lead to line broadening.[6]

Q2: The baseline of my spectrum is distorted (e.g., rolling or sloped). How can I correct this?

A2: Baseline distortion in MRS spectra is a common artifact that can arise from various sources, including issues with the initial data points of the Free Induction Decay (FID), hardware imperfections, and the presence of broad underlying signals.[7][8]

Troubleshooting and Correction:

  • Post-processing Correction: The most common approach is to use a baseline correction algorithm during post-processing. Many spectroscopy software packages include functions for this, such as polynomial fitting or penalized smoothing methods.[7]

  • Acquisition Parameter Optimization:

    • Dead Time: A very short delay between the RF pulse and the start of acquisition (dead time) can sometimes contribute to baseline issues. If your sequence allows, a minimal increase might help, but be aware this can also affect the signal of rapidly decaying components.

    • Digital Filtering: Applying a gentle digital filter during pre-processing can sometimes help to smooth the baseline.

Q3: I suspect I am seeing motion artifacts in my dynamic ³¹P-MRS study. What do they look like and how can I minimize them?

A3: Motion during a ³¹P-MRS acquisition, especially in dynamic studies of muscle exercise, can lead to several artifacts, including line broadening, reduced signal-to-noise ratio (SNR), and phase fluctuations.[9] Localization techniques that require multiple acquisitions, such as ISIS, are particularly susceptible to motion artifacts.[9][10]

Strategies to Minimize Motion Artifacts:

  • Subject Immobilization: Use padding, straps, and vacuum cushions to comfortably and securely immobilize the subject and the region of interest.

  • Subject Training: Instruct the subject on the importance of remaining still, especially during data acquisition periods. For exercise studies, ensure the movement is consistent and confined to the exercise apparatus.

  • Gating and Triggering: For physiological motion like respiration or cardiac cycles, consider using gating or triggering to acquire data at the same point in the cycle.

  • Robust Localization Sequences: For dynamic studies, single-shot localization sequences may be preferable to multi-acquisition techniques like ISIS to reduce sensitivity to motion between shots.[10]

  • Post-processing Correction: Some software tools offer retrospective motion correction algorithms that can help to realign spectra before averaging.

Q4: The PCr signal in my spectra seems lower than expected, particularly at higher magnetic field strengths. Could this be a saturation artifact?

A4: Yes, a lower-than-expected PCr signal, especially when using a short repetition time (TR), can be due to partial saturation of the longitudinal magnetization. This occurs when the TR is not long enough to allow the spins to fully recover to their equilibrium state before the next radiofrequency (RF) pulse. The T1 relaxation time of PCr is dependent on the magnetic field strength.

Quantitative Data on PCr T1 Relaxation Times:

Magnetic Field StrengthTissueMean PCr T1 (Standard Deviation)
3THuman Calf Muscle6.7 s (± 0.4 s)[11]
7THuman Calf Muscle4.0 s (± 0.2 s)[11]
7THuman Brain5.5 s (± 0.4 s)
9.4TMouse Myocardium2.54 s (± 0.41 s)[12]

To avoid saturation artifacts:

  • Use a TR of at least 5 times the T1 of PCr for fully relaxed spectra. For quantitative studies where this is not feasible, saturation correction factors must be determined and applied.[13]

  • Be aware that T1 values can vary between tissues and with the magnetic field strength.[11][14]

Q5: I am observing a spatial shift of the PCr peak relative to other metabolites in my spectroscopic images. What is this artifact?

A5: This is known as a Chemical Shift Displacement Artifact (CSDA) or misregistration.[8] It occurs in spectroscopic imaging because the spatial location is encoded by frequency. Since different phosphorus metabolites have different chemical shifts (i.e., resonate at slightly different frequencies), they are mapped to slightly different spatial locations along the frequency-encoding direction.

Mitigation Strategies:

  • Sufficient RF Pulse Bandwidth: Ensure that the RF excitation pulse has a large enough bandwidth to excite all metabolites of interest uniformly across the entire volume of interest.[1][2][15] An insufficient bandwidth can exacerbate chemical shift displacement.[2]

  • High Readout Gradient Strength: A higher gradient strength for spatial encoding can reduce the pixel displacement for a given chemical shift difference.

  • Post-processing Correction: Some advanced processing techniques can correct for CSDA, but it is best to minimize it during acquisition.

Experimental Protocols

This section provides detailed methodologies for key experiments to help you acquire high-quality ³¹P-MRS data.

Protocol 1: Acquiring a Localized ³¹P Spectrum of this compound using ISIS

This protocol outlines the steps for acquiring a single-voxel ³¹P spectrum using the Image-Selected In Vivo Spectroscopy (ISIS) technique.

  • Subject Positioning and Immobilization:

    • Position the subject comfortably within the scanner.

    • Place the dual-tuned (¹H/³¹P) surface coil over the region of interest (e.g., calf muscle).

    • Use appropriate padding and straps to minimize motion.

  • Anatomical Imaging:

    • Acquire T1-weighted or T2-weighted anatomical images using the ¹H channel of the coil. These images will be used for voxel placement.[16]

  • Voxel Placement:

    • On the anatomical images, carefully define the volume of interest (VOI) from which the ³¹P spectrum will be acquired. Typical voxel sizes for muscle studies are in the range of 27 cm³ (e.g., 30 x 30 x 30 mm).[16]

  • Shimming:

    • Perform automated shimming on the ¹H water signal within the defined VOI.

    • If necessary, perform manual shimming to achieve a narrow water linewidth (typically < 20 Hz).

    • Apply the obtained shim values to the ³¹P acquisition.

  • ³¹P-MRS Acquisition Setup:

    • Select the ISIS pulse sequence.

    • Set the transmitter frequency to the resonance of PCr (0 ppm).

    • Repetition Time (TR): For fully relaxed spectra, use a long TR (e.g., 15-30 s). For dynamic studies, a shorter TR (e.g., 2-4 s) can be used, but saturation correction will be required for absolute quantification.[13][16]

    • Number of Averages: To ensure good signal-to-noise, a sufficient number of averages should be acquired. For ISIS, a minimum of 8 averages is typically used for optimal localization.[16]

    • Bandwidth: Set the spectral bandwidth to adequately cover all expected ³¹P metabolite peaks (e.g., 3000 Hz).[16]

    • Data Points: Acquire a sufficient number of data points for good spectral resolution (e.g., 1024 or 2048).[16]

  • Data Acquisition:

    • Run the ³¹P-MRS ISIS sequence.

  • Data Processing:

    • The raw data from the 8 ISIS steps are combined to generate the final localized spectrum.

    • Apply phasing and baseline correction as needed.

    • Reference the spectrum by setting the PCr peak to 0 ppm.[16]

Protocol 2: Baseline Correction using Penalized Smoothing

This protocol describes a general workflow for correcting baseline distortions in a ³¹P-MRS spectrum using a penalized smoothing algorithm, which is a common feature in many spectroscopy analysis software packages.

  • Load Spectrum:

    • Load your processed (phased and referenced) ³¹P-MRS spectrum into the analysis software.

  • Initiate Baseline Correction Tool:

    • Select the baseline correction function that utilizes a penalized smoothing or similar automated algorithm.

  • Parameter Adjustment (if necessary):

    • These algorithms often have adjustable parameters that control the trade-off between fitting the baseline and avoiding distortion of the actual peaks.

    • Smoothing Factor: A higher smoothing factor will result in a smoother baseline but may not follow sharp distortions as well. A lower factor will follow the baseline more closely but may start to fit the broader parts of the spectral peaks.

    • Noise Estimation: The algorithm may automatically estimate the noise level in the spectrum to guide the fitting process.

  • Visual Inspection:

    • The software will typically overlay the calculated baseline on the original spectrum.

    • Visually inspect the calculated baseline to ensure it follows the distorted regions without cutting into the metabolite peaks.

  • Apply Correction:

    • Once you are satisfied with the calculated baseline, apply the correction. The software will subtract the calculated baseline from the original spectrum.

  • Evaluate Corrected Spectrum:

    • Examine the resulting spectrum to ensure the baseline is flat and at or near zero intensity, and that the peak shapes and areas have not been adversely affected.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting ³¹P-MRS artifacts.

troubleshooting_workflow cluster_0 Symptom Identification cluster_1 Potential Causes cluster_2 Solutions Broad PCr Peak Broad PCr Peak Poor Shimming Poor Shimming Broad PCr Peak->Poor Shimming Subject Motion Subject Motion Broad PCr Peak->Subject Motion Distorted Baseline Distorted Baseline Distorted Baseline->Poor Shimming Acquisition Issues Acquisition Issues Distorted Baseline->Acquisition Issues Low PCr Signal Low PCr Signal Saturation Saturation Low PCr Signal->Saturation Peak Misalignment (CSI) Peak Misalignment (CSI) Chemical Shift Artifact Chemical Shift Artifact Peak Misalignment (CSI)->Chemical Shift Artifact Re-shim (Auto/Manual) Re-shim (Auto/Manual) Poor Shimming->Re-shim (Auto/Manual) Improve Immobilization Improve Immobilization Subject Motion->Improve Immobilization Post-processing Correction Post-processing Correction Acquisition Issues->Post-processing Correction Increase TR Increase TR Saturation->Increase TR Increase RF Bandwidth Increase RF Bandwidth Chemical Shift Artifact->Increase RF Bandwidth

Caption: Troubleshooting workflow for common ³¹P-MRS artifacts.

chemical_shift_artifact Voxel True Voxel Location PCr PCr Peak Mapped Correctly Voxel->PCr Frequency Encoding Gradient ATP ATP Peak Mis-mapped Voxel->ATP Frequency Encoding Gradient (Lower frequency appears shifted)

Caption: Illustration of the Chemical Shift Displacement Artifact.

References

Technical Support Center: HPLC Methods for Phosphocreatine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of phosphocreatine (PCr) using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak poorly retained on a standard C18 column?

A1: this compound is a highly polar compound, which results in minimal interaction with the nonpolar stationary phase of a conventional C18 column, leading to poor retention and early elution.[1][2] To achieve adequate retention, specialized techniques are often necessary. These can include ion-pair chromatography, where a reagent is added to the mobile phase to form a less polar complex with PCr, or the use of alternative column chemistries such as those designed for polar analytes.[2]

Q2: I'm observing significant baseline noise at the low UV wavelength (210 nm) required for this compound detection. What could be the cause?

A2: Detecting this compound at its end absorption wavelength of 210 nm can be challenging due to increased matrix interferences and baseline instability.[1][3][4] Several factors can contribute to baseline noise:

  • Mobile Phase Impurities: Contaminants or dissolved gases in the mobile phase can cause fluctuations in the baseline.[5] It is crucial to use high-purity solvents and to degas the mobile phase thoroughly before use.

  • Detector Lamp Aging: A deteriorating detector lamp can lead to increased noise.[5][6]

  • System Contamination: Contaminants leaching from system components can also contribute to a noisy baseline.

Q3: My this compound concentrations are inconsistent, especially after sample preparation. What could be the reason?

A3: this compound is an unstable molecule, particularly in acidic conditions and at room temperature, which can lead to its degradation into creatine and phosphate.[1][7] If your sample preparation involves deproteinization with an acid like perchloric acid (PCA), it is critical to perform these steps at low temperatures (e.g., in an ice-salt bath) and to neutralize the acidic extract immediately.[1] Samples should be kept cold and analyzed as quickly as possible to minimize degradation.[1][8]

Q4: How can I differentiate between endogenous and exogenously administered this compound in my samples?

A4: Since this compound is an endogenous substance, quantifying exogenously administered PCr requires a specific approach.[1] A commonly used technique is the baseline subtraction method.[1][8] This involves measuring the endogenous concentration of PCr in a pre-dose (blank) sample and subtracting this value from the concentrations measured in post-dose samples. This method allows for the quantification of the exogenous compound.[1]

Troubleshooting Guides

Problem 1: Shifting Retention Times for this compound
Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily, ensuring accurate solvent ratios and pH. Use a reliable buffer and ensure it is fully dissolved. For gradient elution, ensure the pump is functioning correctly.[5][6]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature. Ensure the laboratory environment has a consistent ambient temperature.[5][9]
Column Degradation With each injection, the column can degrade slightly. If retention times consistently drift in one direction, the column may be nearing the end of its lifespan and require replacement.[5]
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections, especially when changing mobile phases.[6]
Problem 2: Poor Peak Shape (Tailing or Fronting) for this compound
Potential Cause Recommended Solution
Peak Tailing: Secondary Interactions This compound can interact with active sites on the silica backbone of the column. Using a highly deactivated (end-capped) column or adding a competing base to the mobile phase can help mitigate this.
Peak Tailing: Column Contamination Contaminants from the sample matrix can accumulate on the column frit or at the head of the column. Flushing the column with a strong solvent or replacing the frit may resolve the issue.[10]
Peak Fronting: Sample Overload Injecting too high a concentration of this compound can saturate the stationary phase. Dilute the sample or reduce the injection volume.[5]
Peak Fronting: Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[5][10]
Problem 3: High System Backpressure
Potential Cause Recommended Solution
Column or Frit Blockage Particulates from the sample or mobile phase can clog the column inlet frit. Reverse-flushing the column (if permitted by the manufacturer) or replacing the frit can alleviate high backpressure.[5]
Precipitation in the System Buffer salts can precipitate if the mobile phase composition changes abruptly, especially when mixing aqueous and high-organic-content solvents. Ensure buffer solubility in all mobile phase compositions used in your method.[5]
Contamination of Guard Column If a guard column is in use, it may be contaminated and require replacement.[9]

Quantitative Data Summary

The following tables summarize typical performance data for HPLC methods used in this compound quantification.

Table 1: Linearity and Limit of Quantification (LOQ) of this compound in Biological Matrices

Matrix Linearity Range (µg/mL) Correlation Coefficient (r²) LOQ (µg/mL) Reference
Rabbit Plasma10 - 7500> 0.9910[11]
Rabbit Red Blood Cells5 - 2500> 0.995[11]
Children's Plasma (HPLC-MS/MS)Not specified> 0.99Not specified[12]

Table 2: Precision and Accuracy of this compound Quantification in Rabbit Plasma and Red Blood Cells

Matrix Precision (Intra-day RSD) Precision (Inter-day RSD) Accuracy (%) Reference
Rabbit Plasma< 10%< 10%97 - 107%[8]
Rabbit Red Blood Cells< 7%< 7%97 - 107%[8]

Table 3: Stability of this compound in Quality Control (QC) Samples

Storage Condition Duration Stability Reference
Room Temperature2 hours~87% of initial concentration[1][8]
-20°C1 monthStable (90-110% of initial concentration)[1][8]
In Autosampler (0-4°C, after PCA extraction)24 hoursStable[1][8]

Experimental Protocols

Key Experiment: Ion-Pair Reversed-Phase HPLC for this compound in Plasma

This protocol is a generalized representation based on commonly employed methods.

1. Sample Preparation (Deproteinization):

  • To a 100 µL aliquot of plasma, add a suitable internal standard.

  • Perform protein precipitation by adding ice-cold 6% perchloric acid (PCA).

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Immediately transfer the acidic supernatant to a new tube and neutralize to approximately pH 7.0 with a solution of potassium carbonate. This step must be performed in an ice bath to prevent PCr degradation.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • The resulting supernatant is ready for HPLC analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Kromasil C18).[1]

  • Mobile Phase: A gradient mobile phase is often required for the simultaneous analysis of PCr and related compounds. An example system might include:

    • Buffer A: Aqueous buffer containing an ion-pairing reagent such as tetrabutylammonium hydrogen sulphate and a phosphate buffer, adjusted to a low pH (e.g., pH 3.0).[1]

    • Buffer B: Similar to Buffer A but adjusted to a higher pH (e.g., pH 7.5) for the elution of other compounds like ATP.[1]

    • Organic Modifier: Methanol.[1]

  • Flow Rate: Typically around 1.0 - 1.3 mL/min.[1]

  • Detection: UV detection at 210 nm for this compound and creatine, and 260 nm for ATP if it is also being analyzed.[11]

  • Column Temperature: Maintained at a controlled temperature, for example, 30°C.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is deproteinize Deproteinize with Cold PCA add_is->deproteinize centrifuge1 Centrifuge deproteinize->centrifuge1 Vortex neutralize Neutralize with K2CO3 on Ice supernatant Collect Supernatant neutralize->supernatant Centrifuge centrifuge1->neutralize Supernatant inject Inject into HPLC supernatant->inject separation Chromatographic Separation (C18 Column, Ion-Pairing) inject->separation detection UV Detection (210 nm) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_pressure Pressure Issues start Chromatographic Issue Observed rt_shift Shifting Retention Time? start->rt_shift peak_shape Poor Peak Shape? start->peak_shape high_pressure High Backpressure? start->high_pressure check_mobile_phase Verify Mobile Phase Composition and pH rt_shift->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_equilibration Increase Equilibration Time check_temp->check_equilibration is_tailing Tailing? peak_shape->is_tailing Yes is_fronting Fronting? is_tailing->is_fronting No check_column_activity Use End-Capped Column or Competing Base is_tailing->check_column_activity Yes check_overload Reduce Sample Concentration or Injection Volume is_fronting->check_overload Yes check_frit Check/Replace Frit and Guard Column high_pressure->check_frit Yes check_precipitation Check for Buffer Precipitation check_frit->check_precipitation

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Protocol Refinement for Minimizing Phosphocreatine Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize phosphocreatine (PCr) hydrolysis during extraction and sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (PCr) hydrolysis during sample extraction?

A1: PCr is a high-energy phosphate compound that is inherently unstable. The primary causes of its degradation during extraction are:

  • Enzymatic Activity: Endogenous enzymes, particularly creatine kinase (CK) and phosphatases, rapidly hydrolyze PCr upon cell lysis and tissue disruption.[1][2]

  • Acidic Conditions: Low pH environments significantly accelerate the non-enzymatic hydrolysis of PCr to creatine and inorganic phosphate.[3][4] PCr is more stable at a neutral or slightly alkaline pH.[3][5]

  • Elevated Temperatures: Higher temperatures increase the rate of both enzymatic and non-enzymatic degradation of PCr.[6][7][8]

  • Delayed Processing: Any delay between sample collection and inactivation of enzymatic activity will lead to significant PCr loss.[6][9]

Q2: What is the most critical first step after collecting a tissue sample to preserve PCr levels?

A2: The most critical step is to immediately freeze-clamp the tissue with tongs pre-cooled in liquid nitrogen. This rapidly halts metabolic and enzymatic activity, preserving the in vivo concentrations of high-energy phosphates like PCr and ATP.[6] Direct homogenization of fresh tissue in perchloric acid can also be effective if performed immediately.[9]

Q3: Which extraction method is superior for preserving PCr: acid extraction or neutral extraction?

A3: Both methods have their advantages and are used, but they address different aspects of PCr degradation.

  • Acid Extraction (e.g., Perchloric Acid - PCA): This is a very common method that effectively denatures proteins, thereby inactivating enzymes like creatine kinase. However, the acidic environment can itself cause chemical hydrolysis of PCr if not performed quickly and at low temperatures.[3][10] Neutralization of the extract should be done promptly.

  • Stepwise/Neutral Extraction: A stepwise extraction using alcohol followed by perchloric acid has been shown to yield higher PCr content compared to direct PCA extraction in some tissues.[10] This suggests that immediate exposure to strong acid might cause some degradation.

For most applications, a rapid acid extraction performed on ice is sufficient to minimize enzymatic degradation, which is often the more significant factor.

Q4: My measured PCr levels are consistently low. What are the likely troubleshooting points in my protocol?

A4: Consistently low PCr levels often point to one or more of the following issues in your protocol:

  • Delayed Freezing: The time between tissue excision and freeze-clamping is too long. Even a few seconds of delay can lead to a significant drop in PCr.[9]

  • Inadequate Temperature Control: Allowing the sample or extract to warm up at any stage. All steps, including homogenization and centrifugation, should be performed on ice or at 4°C.[6]

  • Suboptimal pH: If using an acid extraction, prolonged exposure to the acid before neutralization can cause hydrolysis. Conversely, if your sample handling allows for a drop in pH due to metabolic activity before enzyme inactivation, this can also lead to PCr loss.[11][12]

  • Repeated Freeze-Thaw Cycles: Avoid freeze-thawing samples or extracts, as this can degrade labile metabolites.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low PCr Yield Delayed inactivation of enzymes post-collection.Immediately freeze-clamp tissue in liquid nitrogen upon collection. Minimize the time between sample acquisition and freezing to seconds.[6][9]
Sample thawing during processing.Keep samples on ice at all times. Use pre-chilled tubes, homogenizers, and centrifuge rotors.[6]
Acid-induced hydrolysis.If using perchloric acid (PCA), perform the extraction quickly on ice and neutralize the extract promptly. Consider a stepwise extraction method.[10]
High Variability Between Replicates Inconsistent sample handling time.Standardize the time for each step of the protocol, from tissue collection to the final extraction.
Incomplete homogenization.Ensure the tissue is thoroughly homogenized to allow for complete extraction and inactivation of enzymes.
Contamination with lipids.In tissues with high-fat content, lipids can interfere with quantification. Optimize the extraction to remove lipid contamination.[13]
Degradation of PCr in Extract Improper storage of the extract.Store neutralized extracts at -80°C. Avoid repeated freeze-thaw cycles.[6]
Incorrect pH of the final extract.Ensure the pH of the neutralized extract is stable and within a neutral range (pH 6.5-7.5) for storage.[3]

Experimental Protocols

Protocol 1: Rapid Perchloric Acid (PCA) Extraction for Tissues

This protocol is designed for the rapid inactivation of enzymes and extraction of PCr from tissues like skeletal muscle or brain.

  • Sample Collection:

    • Excise the tissue as rapidly as possible.

    • Immediately freeze-clamp the tissue using tongs pre-cooled in liquid nitrogen.

  • Sample Preparation:

    • Weigh the frozen tissue at -20°C to prevent thawing.

    • Grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Homogenization:

    • Transfer the frozen powder to a pre-chilled tube containing 10 volumes of ice-cold 0.6 M Perchloric Acid (PCA).

    • Homogenize immediately on ice using a tissue homogenizer until no visible tissue fragments remain.

  • Extraction and Neutralization:

    • Centrifuge the homogenate at 14,000-16,000 x g for 15-20 minutes at 4°C.[6]

    • Carefully collect the supernatant, which contains the acid-soluble metabolites.

    • Neutralize the supernatant by adding a pre-determined volume of a neutralizing agent (e.g., 2 M KHCO₃) dropwise on ice until the pH reaches 6.5-7.0. Monitor the pH carefully.

    • Allow the mixture to stand on ice for 10-15 minutes to precipitate the potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Storage:

    • Collect the final supernatant.

    • Immediately use for analysis or store at -80°C.

Data Presentation

Table 1: Influence of pH on Creatine Stability

This table summarizes the effect of pH on the degradation of creatine, which is relevant to the stability of the creatine moiety of this compound. Lower pH leads to faster degradation.

pHPercentage Degradation (after 3 days at 25°C)
7.5Relatively Stable
6.5Relatively Stable
5.54%
4.512%
3.521%
(Data adapted from Harris et al., as cited in[3])
Table 2: Comparison of PCr Content by Extraction Method in Rat Heart Tissue

This table shows the difference in measured this compound content between two chemical extraction methods.

Extraction MethodThis compound Content (nmol/mg protein)
Direct Perchloric Acid Extraction55
Stepwise Extraction (Alcohol then PCA)68-73
(Data from a comparative study on rat hearts[10])

Visualizations

Workflow for Minimizing PCr Hydrolysis

This diagram outlines the critical steps and considerations for a successful extraction protocol aimed at preserving this compound.

cluster_0 Sample Collection & Freezing cluster_1 Homogenization (on ice) cluster_2 Extraction & Neutralization cluster_3 Analysis & Storage A 1. Rapid Tissue Excision B 2. Immediate Freeze-Clamping in Liquid Nitrogen A->B Crucial: < 5 seconds C 3. Grind Frozen Tissue (under Liquid N2) B->C D 4. Homogenize in Ice-Cold Perchloric Acid C->D E 5. Centrifuge at 4°C F 6. Collect Supernatant E->F G 7. Neutralize Promptly (on ice) F->G H 8. Centrifuge to Remove Precipitate G->H I 9. Analyze Immediately H->I J 10. Store at -80°C H->J

Caption: Experimental workflow for PCr extraction.

Factors Leading to this compound Hydrolysis

This diagram illustrates the key factors that contribute to the degradation of this compound during experimental procedures.

cluster_factors Degradation Factors cluster_conditions Suboptimal Conditions PCr This compound (PCr) in Sample Enzymatic Enzymatic Activity (Creatine Kinase, Phosphatases) PCr->Enzymatic Chemical Chemical Instability PCr->Chemical Hydrolysis PCr Hydrolysis (Creatine + Pi) Enzymatic->Hydrolysis Chemical->Hydrolysis Temp High Temperature Temp->Enzymatic Temp->Chemical pH Low pH (Acidic) pH->Chemical Time Delayed Processing Time->Enzymatic

Caption: Key factors causing PCr degradation.

References

identifying and mitigating inhibitors of the creatine kinase reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating inhibitors of the creatine kinase (CK) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the creatine kinase (CK) activity assay?

A1: The creatine kinase activity assay is typically a coupled enzyme assay. CK catalyzes the transfer of a phosphate group from phosphocreatine (PCr) to adenosine diphosphate (ADP), producing creatine and adenosine triphosphate (ATP). The newly formed ATP is then used in a series of subsequent reactions that ultimately lead to the production of a molecule that can be easily measured, such as NADH or NADPH, which absorbs light at 340 nm. The rate of change in absorbance at this wavelength is directly proportional to the CK activity in the sample.[1][2]

Q2: What are the common isoenzymes of creatine kinase, and why is this important?

A2: Creatine kinase is a dimeric enzyme composed of two types of subunits: M (muscle) and B (brain). These subunits combine to form three primary isoenzymes: CK-MM (skeletal muscle), CK-MB (cardiac muscle), and CK-BB (brain).[3] The tissue-specific expression of these isoenzymes is crucial for clinical diagnostics, as their relative levels in the blood can indicate the location of tissue damage.[3] For in vitro studies, it is important to be aware of the specific isoenzyme being used, as inhibitors may exhibit different potencies against different isoenzymes.

Q3: My CK activity is lower than expected. What are the potential causes?

A3: Low CK activity can result from several factors, including the presence of inhibitors in your sample or reagents, improper sample handling and storage, or suboptimal assay conditions. Samples should be assayed as soon as possible after collection, as CK activity can decrease over time, even when frozen.[2] Hemolysis of blood samples can also interfere with the assay.[2] Additionally, ensure that the pH and temperature of the assay are within the optimal range for the enzyme.

Q4: Can the reagents used in the assay inhibit the reaction?

A4: Yes, some reagents can be inhibitory. For example, high concentrations of chelating agents like EDTA can inhibit CK activity. Conversely, endogenous polyvalent cations such as Ca2+ can also be inhibitory, and their effect can be reversed by the addition of chelators.[4] It is crucial to use reagents of high purity and to prepare all solutions according to the protocol.

Troubleshooting Guide

Issue 1: Suspected Inhibition by a Test Compound

Q: My test compound appears to be inhibiting the CK reaction. How can I confirm and characterize this inhibition?

A: To confirm inhibition, perform the assay with varying concentrations of your test compound and a constant concentration of the enzyme and substrates. A dose-dependent decrease in CK activity suggests an inhibitory effect. To characterize the inhibition, you can perform kinetic studies by measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor. This will help determine if the inhibition is competitive, non-competitive, or uncompetitive.

Issue 2: Interference from Adenylate Kinase (AK)

Q: I am working with tissue lysates, and I suspect interference from adenylate kinase. How can I mitigate this?

A: Adenylate kinase (myokinase) is a common interfering enzyme in CK assays because it can also produce ATP from ADP, leading to a falsely elevated measurement of CK activity. This interference can be suppressed by adding specific AK inhibitors to the reaction mixture. A combination of AMP and diadenosine pentaphosphate (AP5A) is highly effective at inhibiting adenylate kinase without significantly affecting creatine kinase activity.[5][6]

Inhibitor Target Typical Concentration
AMPAdenylate Kinase5 mmol/L
Diadenosine Pentaphosphate (AP5A)Adenylate Kinase10 µmol/L
Issue 3: Inhibition by Thiol-Reactive Compounds

Q: My results are inconsistent, and I suspect inhibition by a thiol-reactive compound. What should I do?

A: Creatine kinase has a critical thiol group in its active site, which is susceptible to modification by thiol-reactive compounds like iodoacetate.[2][7] This modification can lead to irreversible inactivation of the enzyme. To mitigate this, you can include a thiol-containing compound, such as N-acetylcysteine (NAC), in your assay buffer. NAC helps to keep the enzyme's thiol group in a reduced state and can react with potential thiol-reactive inhibitors, thus protecting the enzyme.[6][8]

Issue 4: Inhibition by Metal Ions or Chelators

Q: I am observing variable CK activity and suspect interference from metal ions. How can I address this?

A: The CK reaction is sensitive to the concentration of divalent metal ions. While Mg2+ is a required cofactor, other divalent cations, like Ca2+, can be inhibitory.[4] Conversely, high concentrations of chelating agents like EDTA can sequester the necessary Mg2+, leading to reduced activity. To address this, ensure your assay buffer contains an optimal concentration of Mg2+ and a suitable, non-inhibitory chelator if needed to control for contaminating cations. The inclusion of EDTA at a concentration of approximately 2 mmol/L can help chelate inhibitory cations like calcium.[4]

Quantitative Data on Common Inhibitors

The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for several compounds known to affect kinases. Note that values can vary depending on the specific isoenzyme and experimental conditions.

Inhibitor Type of Inhibition Enzyme/System Ki / IC50
SuraminCompetitive (with ATP)Protein Kinase CKi: 10 µM[9]
MyricetinATP-competitiveCasein Kinase IIKi: 0.6 µM[10]
IodoacetateIrreversible (Thiol-reactive)Creatine KinaseBiphasic inactivation kinetics observed[7]
Nitrate (NO3-)Slow, ReversibleHuman Muscle Creatine KinaseCompetitive with ATP[11]
Nitrite (NO2-)Slow, ReversibleHuman Muscle Creatine KinaseCompetitive with ATP[11]

Experimental Protocols

Spectrophotometric Assay for Creatine Kinase Activity

This protocol is based on the coupled enzyme reaction that measures the rate of NADPH formation at 340 nm.

Reagents:

  • R1 Buffer/Substrate Solution:

    • Imidazole buffer (100 mmol/L, pH 6.7)

    • D-Glucose (20 mmol/L)

    • N-Acetyl-L-Cysteine (NAC) (20 mmol/L)

    • Magnesium Acetate (10 mmol/L)

    • NADP (2.5 mmol/L)

    • Hexokinase (HK) (≥ 4 KU/L)

    • EDTA (2 mmol/L)

  • R2 Substrate/Coenzyme Solution:

    • Creatine Phosphate (CP) (30 mmol/L)

    • AMP (5 mmol/L)

    • ADP (2 mmol/L)

    • Di(adenosine-5') pentaphosphate (10 µmol/L)

    • Glucose-6-phosphate dehydrogenase (G6P-DH) (≥ 1.5 KU/L)

  • Working Reagent: Prepare by mixing 4 parts of R1 with 1 part of R2. This working reagent is stable for approximately one month at 2-8°C.[8]

  • Sample: Serum, plasma, or purified enzyme.

Procedure:

  • Set a spectrophotometer to 340 nm and maintain the temperature at 37°C.

  • Pipette 1.0 mL of the Working Reagent into a cuvette and incubate for 3-5 minutes to reach thermal equilibrium.

  • Add 40 µL of the sample to the cuvette and mix thoroughly.

  • Start the measurement and record the change in absorbance at 340 nm per minute (ΔA/min) for 3-5 minutes.

  • The CK activity (in U/L) can be calculated using the following formula: Activity (U/L) = (ΔA/min) x Factor The factor is derived from the total reaction volume, sample volume, and the molar extinction coefficient of NADPH at 340 nm.

Visualizations

CreatineKinaseAssay cluster_CK_reaction Creatine Kinase Reaction cluster_Coupled_Reactions Coupled Reactions PCr This compound Creatine Creatine PCr->Creatine CK ADP1 ADP ATP1 ATP ADP1->ATP1 CK Glucose Glucose G6P Glucose-6-Phosphate ATP1->G6P Hexokinase Glucose->G6P NADPH NADPH (Abs @ 340nm) G6P->NADPH G6P-DH NADP NADP+ NADP->NADPH

Caption: Coupled enzyme reaction for creatine kinase activity assay.

TroubleshootingWorkflow Start Low CK Activity Observed CheckAssayConditions Verify Assay Conditions (Temp, pH, Wavelength) Start->CheckAssayConditions SampleIntegrity Assess Sample Integrity (Age, Storage, Hemolysis) CheckAssayConditions->SampleIntegrity Conditions OK InhibitorScreen Screen for Known Inhibitors SampleIntegrity->InhibitorScreen Sample OK AK_Interference Test for Adenylate Kinase Interference InhibitorScreen->AK_Interference No Obvious Inhibitor Use_NAC Include N-Acetylcysteine (NAC) in Buffer InhibitorScreen->Use_NAC Thiol-reactive Inhibitor Suspected Use_Chelator Add EDTA to Chelate Inhibitory Cations InhibitorScreen->Use_Chelator Cation Inhibition Suspected Optimize_Substrate Perform Substrate Titration InhibitorScreen->Optimize_Substrate Competitive Inhibitor Suspected Add_AK_Inhibitors Add AMP and AP5A to Reaction Mix AK_Interference->Add_AK_Inhibitors AK Interference Confirmed End Problem Resolved AK_Interference->End No AK Interference Add_AK_Inhibitors->End Re-run Assay Use_NAC->End Re-run Assay Use_Chelator->End Re-run Assay Optimize_Substrate->End Re-run Assay

Caption: Troubleshooting workflow for low creatine kinase activity.

References

Technical Support Center: Optimizing Phosphocreatine Stability In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for phosphocreatine (PCr) stability in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound in experimental settings. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guide

This compound is susceptible to non-enzymatic degradation to creatine and inorganic phosphate, a process significantly influenced by buffer conditions. Below is a summary of common issues and recommendations to mitigate PCr instability.

Issue: Rapid Degradation of this compound in Solution

The stability of this compound is highly dependent on pH and temperature. Acidic conditions and elevated temperatures accelerate the hydrolysis of the phosphate group.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various pH and temperature conditions. Lower rate constants indicate greater stability.

Buffer ConditionTemperature (°C)Rate Constant (k)Half-life (t½)Reference
pH 4.035Degradation follows first-order kineticsNot specified[1]
pH 7.4 (0.02 M Sodium Phosphate, 120 mM KCl)380.048 h⁻¹ (to creatinine)~14.4 hours[2][3]
Neutral pH (6.5-7.5)25Relatively stableSeveral days[4]
pH 5.5254% degradation after 3 daysNot specified[4]
pH 4.52512% degradation after 3 daysNot specified[4]
pH 3.52521% degradation after 3 daysNot specified[4]
Refrigerated (4°C)4Degradation is significantly slowedSlower than at room temperature[4]

Note: The degradation of this compound can be complex, potentially involving intermediates like phosphocreatinine, which can then convert to this compound or creatinine depending on the pH.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For short-term storage, a neutral to slightly alkaline pH (7.0-7.5) is recommended to minimize the rate of hydrolysis.[4] Acidic conditions (pH < 6.0) should be avoided as they significantly accelerate the degradation of this compound to creatinine.[4]

Q2: How does temperature affect the stability of this compound?

A2: Lower temperatures significantly increase the stability of this compound.[4] Whenever possible, solutions containing this compound should be kept on ice during experiments and stored at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[6]

Q3: Can the choice of buffer system impact this compound stability?

A3: While pH is the primary driver of non-enzymatic degradation, the buffer species itself can have minor effects. Phosphate buffers are commonly used and are generally suitable.[2] It is crucial to ensure the buffer has sufficient capacity to maintain the target pH throughout the experiment, especially if reactions that produce or consume protons are occurring.

Q4: Are there any metal ions that I should be concerned about in my buffer?

A4: Divalent metal ions such as Mg²⁺ are essential cofactors for enzymes like creatine kinase that utilize this compound.[7] While these ions are necessary for enzymatic activity, their direct impact on the non-enzymatic stability of this compound in solution is less well-documented. However, it is good practice to use high-purity reagents to avoid contamination with other metal ions that could potentially catalyze hydrolysis.

Q5: I am preparing muscle tissue samples for this compound analysis. What precautions should I take?

A5: Immediate freezing of tissue samples in liquid nitrogen is critical to halt enzymatic activity and preserve in vivo this compound levels.[8] Delays in freezing can lead to post-sampling changes in this compound concentrations.[8] For extraction, perchloric acid is often used to deproteinize the sample, but it is essential to neutralize the extract promptly to prevent acid-catalyzed hydrolysis of this compound.[9]

Experimental Protocols

Accurate quantification of this compound and its degradation products is essential for stability studies. Below are detailed methodologies for two common analytical techniques.

Protocol 1: HPLC Analysis of this compound and Creatinine

This method allows for the separation and quantification of this compound and its primary degradation product, creatinine.

1. Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column

  • Mobile Phase: 0.1 M potassium phosphate buffer (pH 6.5) with 5 mM tetrabutylammonium bromide (as an ion-pairing agent)

  • This compound and creatinine standards

  • Perchloric acid (for sample extraction)

  • Potassium bicarbonate (for neutralization)

2. Sample Preparation (from tissue):

  • Immediately freeze tissue samples in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold 0.5 M perchloric acid.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding 2 M potassium bicarbonate until the pH is between 6.0 and 7.0.

  • Centrifuge to pellet the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

3. HPLC Method:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: 0.1 M potassium phosphate, 5 mM tetrabutylammonium bromide, pH 6.5

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

4. Quantification:

  • Generate a standard curve using known concentrations of this compound and creatinine.

  • Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Protocol 2: ³¹P NMR Spectroscopy for this compound Stability

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive method to measure this compound and other phosphorus-containing compounds.

1. Materials and Reagents:

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

  • Buffer of choice (e.g., Tris-HCl, HEPES) with a known pH

  • D₂O for field locking

  • Internal standard (e.g., methylene diphosphonic acid, MDPA)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen buffer.

  • Add a known concentration of the internal standard to the solution.

  • Add D₂O to a final concentration of 10% (v/v).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Nucleus: ³¹P

  • Temperature: As required for the experiment (e.g., 25°C or 37°C), ensure it is well-controlled.

  • Pulse Program: A simple pulse-acquire sequence is typically sufficient.

  • Relaxation Delay: Should be at least 5 times the T₁ of the phosphorus nuclei to ensure full relaxation and accurate quantification.

  • Acquisition Time: Typically 1-2 seconds.

  • Number of Scans: Dependent on the concentration of this compound, signal-to-noise requirements, and the desired temporal resolution for kinetic studies.

4. Data Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Integrate the peaks corresponding to this compound and the internal standard.

  • The concentration of this compound can be determined by comparing its peak integral to that of the known concentration of the internal standard.

  • To study stability over time, acquire spectra at regular intervals and plot the this compound concentration as a function of time.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound stability and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Prepare PCr Solution in Buffer temp_control Temperature Control (e.g., Ice Bath) start->temp_control ph_measurement pH Measurement and Adjustment temp_control->ph_measurement hplc HPLC Analysis ph_measurement->hplc Aliquots for HPLC nmr 31P NMR Analysis ph_measurement->nmr Sample for NMR quant Quantification of PCr and Degradation Products hplc->quant nmr->quant kinetics Kinetic Analysis (Rate Constant, Half-life) quant->kinetics end end kinetics->end End: Determine Stability Profile

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway PCr This compound Creatine Creatine PCr->Creatine Hydrolysis Pi Inorganic Phosphate (Pi) Creatinine Creatinine PCr->Creatinine Intramolecular Cyclization (favored at low pH) H2O H₂O H_plus H⁺ troubleshooting_logic cluster_solutions Potential Solutions start Problem: Unexpected PCr Degradation check_ph Check Buffer pH start->check_ph check_temp Check Temperature start->check_temp check_storage Review Storage Conditions start->check_storage check_reagents Verify Reagent Purity start->check_reagents adjust_ph Adjust pH to 7.0-7.5 check_ph->adjust_ph use_ice Work on Ice check_temp->use_ice fresh_solution Prepare Fresh Solutions check_storage->fresh_solution aliquot Aliquot and Freeze at -80°C check_storage->aliquot new_reagents Use High-Purity Reagents check_reagents->new_reagents

References

Technical Support Center: Overlapping Creatine and Phosphocreatine Peaks in 1H-MRS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with overlapping creatine (Cr) and phosphocreatine (PCr) peaks in proton magnetic resonance spectroscopy (1H-MRS).

Troubleshooting Guide

Overlapping signals from Creatine (Cr) and this compound (PCr) can significantly complicate quantification. This guide addresses common issues and provides systematic solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor spectral resolution of Cr and PCr peaks Low magnetic field strength.Utilize a higher magnetic field strength (≥ 3T) to increase the chemical shift dispersion. The separation between Cr and PCr methylene peaks is approximately 6.8 Hz at 7T and 9.9 Hz at 9.4T[1].
Suboptimal shimming, leading to broad linewidths.Optimize the B0 homogeneity by careful shimming for each voxel to achieve narrow linewidths.[2][3]
Inappropriate pulse sequence for the application.Employ advanced pulse sequences like semi-LASER for acceptable TEs (25-30 ms) or semi-adiabatic SPECIAL for shorter TEs (< 20 ms) to minimize signal loss and artifacts.[2][3][4]
Inaccurate quantification of Cr and PCr Overlapping signals leading to fitting errors.Use advanced spectral fitting software like LCModel with a modified setup, such as a more flexible spline baseline, to better handle overlapping peaks and non-metabolite backgrounds.[5][6]
Signal-to-noise ratio (SNR) is too low.Increase the number of acquisitions (averages) to improve SNR. Utilize higher field strengths and optimized RF coils.[7][8]
Variations in T2 relaxation times, especially under different physiological conditions.Be aware that T2 values for the total creatine (tCr) peak can change significantly between resting and active states (e.g., in muscle, T2 can be ~162 ms at rest and ~40 ms during ischemic fatigue).[9][10] This requires careful consideration in experimental design and data analysis, potentially requiring T2 correction.
Signal instability or artifacts Subject motion during acquisition.Implement motion correction techniques. Save data in single shots to allow for phase and frequency alignment and to exclude motion-corrupted shots.[3][4]
Residual water signal obscuring metabolite peaks.Ensure efficient water suppression. Acquire an unsuppressed water signal for eddy current correction and for use as an internal concentration reference.[2][3][4]
Contamination from signals outside the voxel of interest (e.g., lipids).Use outer volume suppression (OVS) pulses to minimize signals from surrounding tissues like skull lipids.[2] The voxel should be carefully placed to avoid areas like pericardial fat in cardiac MRS.[7]

Frequently Asked Questions (FAQs)

Q1: Why do creatine and this compound peaks overlap in 1H-MRS?

A1: Creatine (Cr) and this compound (PCr) are structurally very similar, leading to their proton signals resonating at very close frequencies. In the 1H-MR spectrum, the methyl (-CH3) and methylene (-CH2) proton resonances of Cr and PCr are in close proximity, making them difficult to resolve, especially at lower magnetic field strengths.[11][12]

Q2: At what magnetic field strength can I expect to resolve Cr and PCr peaks?

A2: While partial separation can be achieved at 3T with advanced techniques, higher field strengths like 7T and 9.4T provide better spectral resolution, making it easier to distinguish the peaks.[1][7] For instance, the splitting of the methylene peak between PCr and Cr is approximately 6.8 Hz at 7T and 9.9 Hz at 9.4T.[1]

Q3: What are the best pulse sequences for separating Cr and PCr signals?

A3: Advanced single-voxel spectroscopy sequences are recommended. The semi-adiabatic LASER sequence is a good choice for echo times (TE) around 25-30 ms.[2][3][4] If shorter TEs are critical to minimize T2 relaxation effects, the semi-adiabatic SPECIAL sequence is a suitable alternative.[2][3][4]

Q4: Can I resolve Cr and PCr in ex vivo samples?

A4: Yes, using High-Resolution Magic Angle Spinning (HR-MAS) 1H NMR on isolated tissue samples can effectively resolve the signals of Cr and PCr.[1][13][14] MAS averages out dipolar couplings and susceptibility-induced line broadening, resulting in significantly improved spectral resolution.[1]

Q5: How does the physiological state of the tissue affect the Cr and PCr signals?

A5: The physiological state, particularly in muscle tissue, can significantly impact the 1H-MRS spectrum. During exercise or ischemia, the ratio of PCr to Cr changes, and the T2 relaxation time of the total creatine peak can decrease substantially.[9][10][15] This can lead to an apparent decrease in the total creatine signal intensity if a long TE is used.[9][10]

Q6: How can I improve the accuracy of Cr and PCr quantification?

A6: To improve quantification, it is crucial to acquire high-quality data with good SNR and narrow linewidths. Post-processing is also critical. Using advanced fitting algorithms, such as LCModel, with appropriate prior knowledge in the basis set and careful handling of the baseline can significantly improve the accuracy of quantification, even when the peaks are not fully resolved visually.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Creatine and this compound in 1H-MRS.

ParameterValueTissue/ConditionMagnetic FieldReference
Chemical Shift (tCr methyl) ~3.03 ppmHuman Brain1.5T, 3T, 7T[11][16]
Chemical Shift (tCr methylene) ~3.93 ppmHuman Brain1.5T, 3T, 7T[11]
Chemical Shift Separation (PCr vs. Cr methylene) ~6.8 HzHuman Skeletal Muscle (ex vivo)7 T[1]
~9.9 HzHuman Skeletal Muscle (ex vivo)9.4 T[1]
~13.81 HzHuman Skeletal Muscle (ex vivo)14.1 T[1]
T2 Relaxation Time (tCr) ~162 msHuman Gastrocnemius (rest)1.5 T[9][10]
~40 msHuman Gastrocnemius (ischemic fatigue)1.5 T[9][10]

Experimental Protocols

A detailed methodology for acquiring high-quality 1H-MRS data for the resolution of Cr and PCr is provided below.

1. Subject/Sample Preparation:

  • For in vivo studies, ensure the subject is positioned comfortably to minimize motion. Provide clear instructions for remaining still during the acquisition.

  • For ex vivo studies using HR-MAS, freshly isolated tissue should be used. A single muscle bundle of approximately 17.5 mg can be loaded into the rotor with a small amount of D2O/PBS for field locking.[1]

2. Data Acquisition:

  • Localization: Use a reliable method for voxel placement, such as acquiring anatomical images for precise localization in the region of interest.

  • Shimming: Perform automated and manual shimming to optimize B0 field homogeneity within the voxel, aiming for a narrow water linewidth.[2][3]

  • Pulse Sequence:

    • Select an advanced single-voxel pulse sequence like semi-LASER (TE ≈ 25-30 ms) or SPECIAL (TE < 20 ms).[3][4]

    • Calibrate RF pulses for the specific voxel.[3]

  • Water Suppression: Employ a robust water suppression technique.

  • Data Collection:

    • Acquire a sufficient number of averages to achieve a high SNR.

    • Acquire an unsuppressed water signal from the same voxel for eddy current correction and as a concentration reference.[2][3]

    • Save individual transients to allow for offline frequency and phase correction.[3][4]

3. Data Processing and Analysis:

  • Pre-processing:

    • Perform eddy current correction using the unsuppressed water signal.

    • Correct for frequency and phase drifts on a shot-by-shot basis before averaging.

  • Quantification:

    • Utilize a spectral fitting program like LCModel.

    • Use a basis set that includes separate spectra for Cr and PCr, along with other expected metabolites and a measured macromolecular baseline.

    • Carefully evaluate the fitting results, including the Cramér-Rao lower bounds (CRLBs) for each metabolite, to assess the reliability of the quantification.

Visualizations

The following diagrams illustrate key workflows and concepts in dealing with overlapping Cr and PCr peaks.

Experimental_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output A Subject Preparation & Voxel Placement B B0 Shimming A->B C RF Pulse Calibration B->C D Select Pulse Sequence (e.g., sLASER/SPECIAL) C->D E Water Suppression & Data Acquisition D->E F Acquire Unsuppressed Water Signal D->F G Eddy Current Correction E->G F->G H Frequency & Phase Correction G->H I Signal Averaging H->I J Spectral Fitting (e.g., LCModel) I->J K Quantification of Cr & PCr J->K L Resolved Cr & PCr Concentrations K->L

Caption: Workflow for 1H-MRS data acquisition and processing to resolve Cr and PCr.

Logical_Relationship cluster_factors Key Factors for Resolution cluster_outcome Desired Outcome Factor1 High Magnetic Field (≥ 3T) Outcome Resolved Cr & PCr Peaks Factor1->Outcome Factor2 Optimized Shimming Factor2->Outcome Factor3 Advanced Pulse Sequence Factor3->Outcome Factor4 High SNR Factor4->Outcome

Caption: Key factors influencing the resolution of Creatine and this compound peaks.

References

improving the temporal resolution of dynamic phosphocreatine MRS studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dynamic phosphocreatine (PCr) Magnetic Resonance Spectroscopy (MRS) studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for improved temporal resolution and data quality.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high temporal resolution in dynamic ³¹P-MRS studies?

The main challenge is the inherently low signal-to-noise ratio (SNR) of the phosphorus-31 (³¹P) signal.[1] Several factors contribute to this: the low concentration of phosphorus-containing metabolites, the lower gyromagnetic ratio of ³¹P compared to protons (¹H), and the need for specialized hardware not always available on clinical MRI scanners.[2][3][4] Achieving adequate SNR often requires longer acquisition times, which directly conflicts with the goal of high temporal resolution.[3]

Q2: How does the choice of repetition time (TR) impact the temporal resolution and accuracy of PCr kinetics?

The repetition time (TR) is a critical parameter. A short TR is necessary to robustly measure both the depletion of PCr during exercise and its recovery, allowing for accurate quantification of energy delivery contributions.[5] Longer TRs may not provide sufficient sampling to reliably fit the depletion curve, especially in protocols where less depletion is induced, leading to faster recovery.[5] However, TR must be chosen carefully to avoid partial saturation of the ³¹P signal, which can affect quantification.

Q3: Can ¹H-MRS be used as an alternative to ³¹P-MRS for assessing PCr dynamics?

Yes, within limits. The creatine-CH₂ resonance in ¹H-MRS shows a pattern of depletion and recovery similar to that of PCr in ³¹P-MRS.[6] Studies using interleaved ³¹P/¹H MRS have shown that the depletion and recovery time constants are not significantly different between the two methods.[6][7] This suggests that ¹H-MRS could potentially serve as a more accessible surrogate for estimating oxidative capacity, as it doesn't require multi-nuclear MRI capabilities.[6] However, separately measuring creatine and this compound with ¹H-MRS can be challenging.[2]

Q4: What are the advantages of using higher magnetic field strengths (e.g., 7T) for dynamic ³¹P-MRS?

Higher magnetic field strengths, such as 7T, offer significant advantages. They provide an increase in sensitivity and improved spectral dispersion.[8] Furthermore, the T1 relaxation times of phosphorus metabolites tend to decrease at higher fields, which helps to further increase the SNR per unit of time, allowing for faster acquisitions or higher spatial resolution.[8][9]

Q5: What is the role of the creatine kinase (CK) reaction in dynamic PCr studies?

The creatine kinase (CK) reaction is the fundamental process being observed. During exercise or metabolic stress, the CK system buffers intracellular ATP levels by converting this compound (PCr) and ADP into creatine and ATP.[1] During recovery, the resynthesis of PCr is driven primarily by mitochondrial oxidative metabolism.[1] Therefore, the rate of PCr resynthesis serves as a key functional biomarker for mitochondrial oxidative capacity.[1][10]

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR) in Dynamic Spectra

  • Question: My dynamic spectra have very low SNR, making it difficult to accurately quantify PCr and Pi peaks. What can I do?

  • Answer:

    • Optimize Coil Positioning: Ensure the ³¹P surface coil is placed directly over the muscle or region of interest and is properly tuned and matched.

    • Increase Magnetic Field Strength: If available, moving to a higher field scanner (e.g., from 3T to 7T) will inherently boost SNR.[8][9]

    • Use Advanced Acquisition Techniques: Consider implementing accelerated imaging techniques like compressed sensing or non-Cartesian encoding (e.g., spiral-CSI) which can improve acquisition efficiency.[4][11]

    • Employ Signal Enhancement Methods: Techniques like the Nuclear Overhauser Effect (NOE), where selective ¹H RF-excitation is applied before signal acquisition, can boost the signal from certain ³¹P metabolites significantly.[12] Proton decoupling can also be used to disrupt J-coupling interactions and improve signal quality.[12]

    • Increase Voxel Size: While this reduces spatial resolution, a larger voxel will contain more signal. This is a common trade-off in MRS.[13]

    • Increase Number of Averages: Averaging more acquisitions will improve SNR, but at the cost of temporal resolution. A balance must be found based on the specific experimental goals.

Issue 2: Motion Artifacts During Exercise Studies

  • Question: The subject's movement during the in-scanner exercise protocol is causing significant artifacts in my data. How can I mitigate this?

  • Answer:

    • Immobilization: Use straps, pads, and custom-built ergometers to firmly secure the limb and minimize motion.

    • Non-Localized Acquisition: For some protocols, a non-localized "pulse and acquire" method using a surface coil's sensitivity profile to define the volume of interest can be more robust against motion than single-voxel techniques.[5][12]

    • Data Rejection: Implement post-processing steps to identify and discard spectra that are heavily contaminated by motion artifacts before averaging or kinetic modeling.

    • Coach the Subject: Thoroughly explain the importance of remaining still (except for the prescribed exercise) and provide feedback between scans.

Issue 3: Inaccurate Fitting of PCr Recovery Kinetics

  • Question: The mono-exponential fit of my PCr recovery curve is poor, and the resulting time constant (τPCr) has a large error. What could be the cause?

  • Answer:

    • Insufficient Temporal Resolution: If the recovery is very fast, a low temporal resolution (e.g., long TR) may not capture enough data points during the initial, rapid phase of resynthesis.[5] Consider reducing the TR or using an interleaved acquisition scheme.

    • pH Changes: Significant changes in intracellular pH during exercise can affect the PCr recovery rate.[14] It is crucial to measure and account for pH, which can be calculated from the chemical shift between the Pi and PCr peaks.[11][15]

    • Inadequate PCr Depletion: If the exercise is not intense enough, the change in PCr will be small, making it difficult to distinguish the recovery curve from baseline noise. Ensure the exercise protocol achieves a sufficient level of PCr depletion.

    • Contamination from Other Muscles: If using a large voxel or a non-localized acquisition, signal from muscles that were not activated by the exercise can contaminate the spectra, damping the observed PCr change and affecting the calculated recovery rate. Ensure your localization method is appropriate for the muscle group being studied.

Quantitative Data Summary

The tables below summarize key parameters from various dynamic ³¹P-MRS studies, providing a reference for experimental design and expected outcomes.

Table 1: Comparison of Dynamic ³¹P-MRS/MRSI Acquisition Techniques

TechniqueMagnetic FieldTemporal ResolutionSpatial Resolution (Voxel Size)Reference
Spiral-CSINot Specified1.28 s4x4x2 mm³[1]
Unlocalized Pulse-Acquire3T & 7T6 sNot Applicable (Unlocalized)[9]
3D Turbo-Spin-Echo (TSE)3T24 s4.2 mL[9]
3D Turbo-Spin-Echo (TSE)7T24 s1.6 mL[9]
Interleaved ¹H/³¹P MRS7T6 sLocalized Voxel[7]
3D-CSI9.4T45 min (total)3 voxels selected[8]

Table 2: Representative PCr Recovery Kinetics

Subject GroupConditionPCr Recovery Time Constant (τPCr) [mean ± SD]Reference
Healthy Volunteers (n=4)3T MRS25.4 ± 3.7 s[9]
Healthy Volunteers (n=4)7T MRS26.4 ± 3.2 s[9]
Diabetic Patient3T MRS55.5 s[9]
Healthy Volunteers (Lower BMI)7T Interleaved MRS35 ± 12 s[7]
Healthy Volunteers (Higher BMI)7T Interleaved MRS65 ± 30 s[7]

Experimental Protocols

Protocol 1: Dynamic ³¹P-MRS of Skeletal Muscle During Exercise and Recovery

This is a generalized protocol based on common methodologies.[9][11][15]

  • Subject Preparation:

    • Obtain informed consent.

    • Position the subject within the MRI scanner with the muscle of interest (e.g., calf muscle) placed on a custom-built ergometer.

    • Secure the limb with straps to minimize motion.

    • Position a ³¹P surface coil directly over the thickest part of the muscle.

  • Baseline Scans:

    • Acquire anatomical ¹H images for localization.

    • Perform shimming on the region of interest.

    • Acquire resting-state ³¹P spectra to establish baseline levels of PCr, Pi, and ATP (typically averaging multiple acquisitions for high SNR).

  • Exercise Protocol:

    • The subject performs a standardized exercise, such as plantar flexion against a resistance, at a fixed frequency.[15] The workload is typically set to a percentage of the maximal voluntary contraction force.[11]

    • The exercise period usually lasts for several minutes to induce a significant depletion of the PCr pool.[15]

  • Dynamic ³¹P-MRS Acquisition:

    • Begin acquiring dynamic spectra continuously just before the exercise stops and throughout the recovery period.

    • Use a pulse-acquire sequence with a short TR (e.g., 6 seconds) to capture the kinetics.[9]

    • Typical Acquisition Parameters (3T): TR = 6 s, non-selective 90° pulse (400 µs duration), spectral width = 3000 Hz, 2048 data points.[9]

  • Data Analysis:

    • Process the acquired Free Induction Decays (FIDs) with Fourier transformation.

    • Quantify the peak areas of PCr, Pi, and β-ATP in each spectrum over time.

    • Calculate intracellular pH from the chemical shift difference between Pi and PCr.[15]

    • Normalize the PCr signal intensity over time and fit the recovery phase data to a mono-exponential function: PCr(t) = PCr(end) + (PCr(rest) - PCr(end)) * (1 - exp(-t/τPCr)) to determine the this compound recovery time constant (τPCr).

Visualizations

The following diagrams illustrate key workflows and concepts in dynamic PCr MRS studies.

G cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_analysis Analysis Phase prep Subject Preparation & Positioning anat Anatomical Imaging (¹H MRI) prep->anat shim Shimming & Coil Tuning anat->shim baseline Baseline ³¹P-MRS Scan (Rest) shim->baseline exercise In-Scanner Exercise Protocol baseline->exercise dynamic Dynamic ³¹P-MRS Scan (Recovery) exercise->dynamic processing Spectral Processing & Quantification dynamic->processing kinetics Kinetic Modeling (Fit PCr Recovery) processing->kinetics results Calculate τPCr & Oxidative Capacity kinetics->results

Caption: Experimental workflow for a dynamic ³¹P-MRS study.

G start Problem: Poor Quality Dynamic Data snr Is SNR too low? start->snr motion Are motion artifacts present? snr->motion No sol_snr1 Increase averages or move to higher field strength snr->sol_snr1 Yes fitting Is kinetic fit poor? motion->fitting No sol_motion Improve subject immobilization motion->sol_motion Yes sol_fitting Decrease TR for better temporal resolution fitting->sol_fitting Yes end Acquire High-Quality Data fitting->end No sol_snr2 Optimize coil position and shimming sol_snr1->sol_snr2 sol_snr2->motion sol_motion->fitting sol_fitting->end

Caption: Troubleshooting decision tree for common experimental issues.

G Creatine Kinase Reaction Pathway cluster_reactants During Exercise cluster_products During Recovery PCr This compound (PCr) CK Creatine Kinase (CK) PCr->CK ADP ADP ADP->CK Cr Creatine (Cr) ATP ATP CK->Cr CK->ATP

Caption: The reversible creatine kinase energy buffer system.

References

selection of internal standards for phosphocreatine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphocreatine (PCr) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and use of internal standards and to troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of internal standard for this compound quantification by LC-MS/MS?

A1: The most common and recommended internal standard is a stable isotope-labeled (SIL) version of the analyte or a closely related compound. For this compound quantification, creatine-d3 is a widely used internal standard.[1] Deuterated analogs are considered ideal because they share very similar physical and chemical properties with the target analyte, leading to comparable extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[2]

Q2: Should I use this compound-d3 or creatine-d3 as an internal standard for this compound quantification?

A2: While this compound-d3 would be the ideal isotopic analog for this compound, creatine-d3 is also a suitable and more commonly used choice. The selection depends on your specific assay needs and the availability of the standards.

  • This compound-d3: As the direct isotopic analog, it will most closely mimic the behavior of this compound throughout the entire analytical process.

  • Creatine-d3: This is a practical and effective alternative. Since creatine and this compound are structurally very similar and often analyzed simultaneously, creatine-d3 can effectively control for variability in sample preparation and analysis.[1]

Q3: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?

A3: While structural analogs can be used, they are not the preferred choice. Stable isotope-labeled internal standards, like creatine-d3, are superior because they co-elute with the analyte and behave almost identically during extraction and ionization.[2] This provides more accurate correction for matrix effects and other sources of variability. If a structural analog is used, extensive validation is required to ensure it adequately mimics the behavior of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound quantification using an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity for this compound and/or Internal Standard 1. Inefficient Extraction: this compound is highly polar and may not be efficiently extracted from the sample matrix.2. Degradation: this compound is unstable in acidic conditions and at room temperature.[3]3. Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte and internal standard in the mass spectrometer.1. Optimize Extraction: Use a protein precipitation method with a cold organic solvent like methanol or acetonitrile. Ensure thorough vortexing and centrifugation at low temperatures.[4][5]2. Maintain Stability: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Use a neutral or slightly basic pH for the sample and mobile phase.[3][6]3. Improve Chromatography: Use a HILIC column to improve the retention of polar compounds like this compound. Adjust the mobile phase composition to separate the analytes from interfering matrix components.
High Variability in Internal Standard Signal 1. Inconsistent Sample Preparation: Errors in pipetting the internal standard or variations in the extraction procedure.2. Matrix Effects: Significant differences in the sample matrix between samples can lead to variable ion suppression or enhancement.1. Standardize Procedures: Ensure precise and consistent addition of the internal standard to all samples and standards. Use automated liquid handlers if available.2. Dilute Samples: If matrix effects are severe, try diluting the samples to reduce the concentration of interfering components.
Internal Standard Peak Area is Very Low or Absent 1. Forgetting to Add Internal Standard: A simple but common mistake.2. Incorrect Concentration: The internal standard concentration may be too low.1. Review Workflow: Implement a checklist to ensure the internal standard is added at the correct step.2. Verify Concentration: Double-check the concentration of your internal standard stock solution and the dilution scheme.
Internal Standard Elutes at a Slightly Different Time Than the Analyte Isotope Effect: The presence of deuterium atoms can sometimes cause a slight shift in the retention time of the deuterated internal standard compared to the non-deuterated analyte, especially in chromatography.[7][8][9]This is a known phenomenon and is generally acceptable as long as the shift is small and consistent. The peak shapes should still be symmetrical. If the separation is too large, it may indicate a problem with the chromatographic conditions.
Quantification is Inaccurate Despite Using an Internal Standard 1. Differential Matrix Effects: The internal standard may not be perfectly compensating for matrix effects, especially if there is a slight chromatographic separation between the analyte and the internal standard.[9]2. Non-linearity of Response: The concentration of the analyte may be outside the linear range of the assay.1. Optimize Chromatography: Aim for co-elution of the analyte and internal standard to ensure they experience the same matrix effects.[9]2. Perform a Full Validation: Ensure the assay is validated for linearity, accuracy, and precision according to regulatory guidelines.[10][11] Prepare calibration curves and quality control samples in the same matrix as the study samples.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using LC-MS/MS

This protocol provides a general procedure for the quantification of this compound in plasma samples using creatine-d3 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of creatine-d3 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: To be determined by direct infusion of a standard solution (e.g., precursor ion [M+H]+ -> product ion).

      • Creatine-d3: To be determined by direct infusion (e.g., precursor ion [M+H]+ -> product ion).

3. Data Analysis

  • Integrate the peak areas for this compound and creatine-d3.

  • Calculate the peak area ratio (this compound Area / Creatine-d3 Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for this compound quantification.

Parameter Typical Value Reference
Linearity (r²) > 0.99[4][5]
Intra-day Precision (%CV) < 15%[4]
Inter-day Precision (%CV) < 15%[4]
Accuracy (%RE) ± 15%[4]
Recovery 70-120%[4]

Visualizations

internal_standard_selection cluster_0 Internal Standard Selection Ideal Ideal This compound-d3 This compound-d3 Ideal->this compound-d3 Direct Isotopic Analog Practical Practical Creatine-d3 Creatine-d3 Practical->Creatine-d3 Closely Related Isotopic Analog Alternative Alternative Structural Analog Structural Analog Alternative->Structural Analog Non-Isotopic Highest Accuracy Highest Accuracy This compound-d3->Highest Accuracy Good Accuracy & Availability Good Accuracy & Availability Creatine-d3->Good Accuracy & Availability Requires Extensive Validation Requires Extensive Validation Structural Analog->Requires Extensive Validation

Caption: Logic for internal standard selection.

experimental_workflow Start Start Sample Collection Sample Collection Start->Sample Collection Add Internal Standard (Creatine-d3) Add Internal Standard (Creatine-d3) Sample Collection->Add Internal Standard (Creatine-d3) Protein Precipitation Protein Precipitation Add Internal Standard (Creatine-d3)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification End End Quantification->End

Caption: Experimental workflow for this compound analysis.

References

Navigating the Challenges of Phosphocreatine Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for understanding and mitigating the impact of freeze-thaw cycles on phosphocreatine (PCr) sample integrity. This guide provides in-depth answers to common questions, detailed troubleshooting protocols, and best practices to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of freeze-thaw cycles on this compound samples?

Freeze-thaw cycles can significantly compromise the integrity of this compound (PCr) in biological samples. The primary consequence is the degradation of PCr into creatine (Cr) and inorganic phosphate (Pi). This degradation is primarily due to two processes:

  • Spontaneous Chemical Hydrolysis: PCr is inherently unstable in aqueous solutions and can spontaneously hydrolyze. This process is accelerated by changes in the microenvironment, such as shifts in pH and the concentration of solutes, which occur during the freezing and thawing process.

  • Enzymatic Degradation: If not properly inactivated, enzymes such as phosphatases present in the sample can actively break down PCr. The formation of ice crystals during freezing can disrupt cellular compartments, bringing PCr into contact with these enzymes.

The non-enzymatic conversion of this compound to creatinine and orthophosphate is a known degradation pathway.[1] The rate of this spontaneous degradation is influenced by factors like pH and temperature.

Q2: How many freeze-thaw cycles can my this compound samples tolerate?

There is limited direct quantitative data in the scientific literature that specifies the exact percentage of this compound (PCr) degradation per freeze-thaw cycle. However, based on the known chemical instability of PCr and general best practices for other sensitive biomolecules, it is strongly recommended to minimize freeze-thaw cycles and, ideally, subject samples to only a single thaw before analysis. Each cycle of freezing and thawing can further contribute to the degradation of PCr. For critical applications, it is advisable to aliquot samples into single-use volumes before the initial freezing.

Q3: What are the optimal storage conditions for maintaining this compound integrity?

To maintain the integrity of this compound (PCr) in your samples, adhere to the following storage recommendations:

  • Immediate Freezing: After collection, samples should be snap-frozen in liquid nitrogen as rapidly as possible to halt enzymatic activity and minimize spontaneous degradation. Delays in freezing can lead to significant changes in PCr levels.

  • Ultra-Low Temperature Storage: For long-term storage, samples should be kept at -80°C or in liquid nitrogen vapor phase (-130°C or lower). Storage at higher temperatures (e.g., -20°C) is not recommended for long-term preservation of this labile metabolite.

  • pH Considerations: The stability of PCr is pH-dependent. Acidic conditions, often used in sample extraction procedures (e.g., with perchloric acid), can accelerate hydrolysis if the sample is not neutralized promptly and kept at a low temperature.

Q4: Can I use any anticoagulant for plasma collection when measuring this compound?

The choice of anticoagulant can influence the stability of this compound (PCr). It is generally recommended to use EDTA or heparin. However, it is crucial to process the blood sample immediately after collection to separate the plasma and freeze it. Delays at room temperature will lead to PCr degradation by cellular enzymes.

Q5: How can I assess the integrity of my this compound samples?

To assess the integrity of your this compound (PCr) samples, you can measure the ratio of PCr to creatine (Cr) or the total creatine pool (PCr + Cr). A significant decrease in the PCr/Cr ratio in thawed samples compared to freshly processed ones would indicate degradation. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), HPLC-tandem Mass Spectrometry (HPLC-MS/MS), and ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy are commonly used for the accurate quantification of PCr and Cr.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or undetectable this compound levels in thawed samples. 1. Multiple Freeze-Thaw Cycles: The sample has been thawed and refrozen multiple times, leading to cumulative degradation. 2. Improper Storage: The sample was stored at too high a temperature (e.g., -20°C) or for an extended period. 3. Delayed Freezing: There was a significant delay between sample collection/processing and freezing, allowing for enzymatic and spontaneous degradation. 4. Inappropriate Sample pH: The sample extract has an acidic pH which accelerates PCr hydrolysis.1. Aliquot Samples: For future experiments, aliquot samples into single-use volumes before the initial freezing to avoid repeated freeze-thaw cycles. 2. Optimize Storage: Store all PCr-containing samples at -80°C or in liquid nitrogen for long-term stability. 3. Standardize Collection Protocol: Implement a strict and rapid sample processing protocol, ensuring immediate snap-freezing after collection and extraction. 4. Neutralize Extracts: If using acid extraction (e.g., perchloric acid), ensure the extract is neutralized to a pH of approximately 6.5-7.5 immediately after deproteinization and before freezing.
High variability in this compound concentrations between aliquots of the same sample. 1. Inconsistent Thawing Procedure: Aliquots were thawed at different temperatures or for different durations. 2. Localized Thawing: Partial thawing and refreezing of a larger sample tube when retrieving an aliquot. 3. Non-homogenous Sample: The original sample was not properly mixed before aliquoting.1. Standardize Thawing: Thaw all aliquots uniformly and rapidly, for example, in a 4°C water bath, and process them immediately. Avoid thawing at room temperature for extended periods. 2. Use Single-Use Aliquots: Avoid taking partial volumes from a frozen tube. Use one aliquot per experiment. 3. Ensure Homogeneity: Gently vortex or mix the sample thoroughly before aliquoting.
Increased creatine and inorganic phosphate levels with decreased this compound. 1. Degradation of this compound: This is the expected outcome of PCr breakdown.1. Review Sample History: Scrutinize the handling and storage history of the sample to identify potential causes of degradation (e.g., number of freeze-thaw cycles, storage temperature). 2. Analyze a Freshly Prepared Control: If possible, compare the results with a freshly prepared and analyzed sample to establish a baseline.

Data on this compound Stability

Condition Expected Impact on this compound Integrity Recommendation
Single Freeze-Thaw Cycle Minimal to moderate degradation, depending on sample type and handling.Acceptable for many applications, but should be validated. Aliquoting is highly recommended to avoid further cycles.
2-3 Freeze-Thaw Cycles Moderate to significant degradation.Not recommended for quantitative studies requiring high accuracy. Data should be interpreted with caution.
>3 Freeze-Thaw Cycles Significant and unpredictable degradation.Avoid. Data is likely to be unreliable.
Storage at -20°C (1-3 months) Potential for significant degradation over time.Not recommended for long-term storage. Use -80°C or colder.
Storage at -80°C (>1 year) Generally considered stable for most applications.Recommended for long-term storage.
Delayed Freezing (e.g., >30 min at RT) Significant degradation. A study on muscle biopsies showed that this compound can be completely hydrolyzed within 2 hours at 20°C.[2]Snap-freeze samples in liquid nitrogen immediately after collection/processing.

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage for this compound Analysis
  • Sample Collection: Collect tissue or fluid samples using appropriate methods. For blood, use EDTA or heparinized tubes and immediately place on ice.

  • Processing:

    • Tissue: Immediately following excision, snap-freeze the tissue in liquid nitrogen.

    • Plasma: Centrifuge the blood at 4°C as soon as possible after collection. Separate the plasma into pre-chilled tubes.

  • Extraction (for tissue samples):

    • Work quickly on a pre-chilled surface.

    • Homogenize the frozen tissue in a pre-chilled solution of perchloric acid (e.g., 0.6 M).

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.

    • Carefully collect the supernatant.

    • Immediately neutralize the acidic extract with a potassium carbonate solution to a pH between 6.5 and 7.5. This is a critical step to prevent acid-catalyzed hydrolysis of this compound.

    • Centrifuge again to remove the precipitated potassium perchlorate.

  • Aliquoting: Aliquot the plasma or neutralized tissue extract into single-use, cryo-resistant tubes.

  • Freezing: Snap-freeze the aliquots in liquid nitrogen.

  • Storage: Store the frozen aliquots at -80°C or in liquid nitrogen for long-term preservation.

  • Thawing: When ready for analysis, thaw the required number of aliquots rapidly in a 4°C water bath. Process immediately after thawing. Do not refreeze any remaining sample.

Protocol 2: Quantification of this compound and Creatine by HPLC

This is a generalized protocol and should be optimized for your specific instrumentation and sample type.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) in a phosphate buffer is often employed to achieve good separation of these polar compounds.

  • Standard Preparation: Prepare a series of standards of known concentrations of this compound and creatine in a matrix that mimics your sample diluent.

  • Sample Preparation: Thaw your sample aliquot as described in Protocol 1. If necessary, dilute the sample in the mobile phase.

  • Injection and Separation: Inject the prepared standards and samples onto the HPLC system.

  • Detection: Monitor the elution of this compound and creatine using a UV detector, typically at a wavelength of around 210 nm.

  • Quantification: Construct a standard curve by plotting the peak areas of the standards against their concentrations. Use this curve to determine the concentration of this compound and creatine in your samples.

Visualizations

cluster_degradation Degradation Pathways PCr This compound (PCr) Cr Creatine (Cr) PCr->Cr Hydrolysis Pi Inorganic Phosphate (Pi) PCr->Pi Hydrolysis Creatinine Creatinine PCr->Creatinine Spontaneous Cyclization

Caption: Degradation pathways of this compound.

Start Sample Collection SnapFreeze Immediate Snap-Freezing (Liquid Nitrogen) Start->SnapFreeze Aliquot Aliquot into Single-Use Tubes SnapFreeze->Aliquot Store Store at -80°C or colder Thaw Rapid Thawing (e.g., 4°C water bath) Store->Thaw Aliquot->Store Analyze Immediate Analysis Thaw->Analyze

Caption: Recommended workflow for this compound sample handling.

Start Low PCr Concentration? CheckCycles How many freeze-thaw cycles? Start->CheckCycles CheckStorage Storage Temperature? CheckCycles->CheckStorage 1 MultipleCycles >1 Cycle: Degradation Likely CheckCycles->MultipleCycles >1 CheckHandling Sample Handling Protocol? CheckStorage->CheckHandling <= -80°C HighTemp > -80°C: Degradation Likely CheckStorage->HighTemp > -80°C SlowProcessing Delayed Freezing/ Acidic pH: Degradation Likely CheckHandling->SlowProcessing Suboptimal GoodPractice Follow Best Practices: - Aliquot samples - Store at <= -80°C - Rapid processing CheckHandling->GoodPractice Optimal MultipleCycles->GoodPractice HighTemp->GoodPractice SlowProcessing->GoodPractice

Caption: Troubleshooting low this compound measurements.

References

Technical Support Center: Phosphocreatine (PCr) NMR Signal-to-Noise Ratio (SNR) Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in their phosphocreatine (PCr) Nuclear Magnetic Resonance (NMR) experiments.

Troubleshooting Guide: Low SNR in PCr NMR

Low signal-to-noise is a common challenge in ³¹P NMR spectroscopy of this compound due to its low physiological concentration. This guide provides a systematic approach to identifying and resolving the root causes of poor SNR.

Issue: The this compound signal is weak or indistinguishable from noise.

Follow these steps to diagnose and address the problem:

Step 1: Verify Sample Preparation and Handling.

Proper sample preparation is crucial for maximizing the NMR signal.

  • Is the sample concentration adequate?

    • For cellular or tissue extracts, aim for the highest possible concentration without causing precipitation or viscosity issues. For in vivo studies, this is not controllable, but ensuring the region of interest is correctly localized on the tissue with the highest expected PCr concentration is key.

  • Is the sample volume optimized for the NMR tube and probe?

    • A filling length of approximately 40 mm is often recommended for modern high-sensitivity probes, which corresponds to a sample volume of about 550 µl for a standard 5 mm NMR tube.[1] Using specialized tubes like Shigemi or 3 mm tubes can be beneficial for smaller volumes.[1]

  • Is the sample free of paramagnetic contaminants?

    • Even trace amounts of paramagnetic ions can lead to significant line broadening and a decrease in signal intensity. Consider desalting the sample through ultrafiltration if contamination is suspected.[1]

  • Has the sample been properly stored and handled to prevent degradation?

    • This compound is susceptible to hydrolysis, especially in isolated tissue samples.[2] Ensure samples are kept at appropriate temperatures and run the experiment as soon as possible after preparation.

Step 2: Evaluate Hardware and Setup.

The performance of the NMR spectrometer and its components directly impacts SNR.

  • Is the appropriate radiofrequency (RF) coil being used and is it properly tuned and matched?

    • Use a coil that is appropriately sized for the sample. For localized spectroscopy, surface coils are often used to improve sensitivity in a specific region.[3] Ensure the coil is tuned to the ³¹P frequency and matched to the spectrometer's impedance to maximize power transfer.

  • Has the magnetic field been properly shimmed?

    • Poor shimming leads to a non-uniform magnetic field, resulting in broad spectral lines and reduced signal height.[4] Careful adjustment of both axial and radial shims is essential.[4]

  • Is the lock signal stable and is the lock phase optimized?

    • A stable deuterium lock is necessary for field stability during long acquisitions. An incorrectly set lock phase can introduce artifacts and distort signal shapes.[4]

Step 3: Optimize Acquisition Parameters.

The choice of pulse sequence and its parameters is critical for maximizing the PCr signal.

  • Are you using an appropriate pulse sequence?

    • For simple quantification, a standard pulse-and-acquire sequence is often sufficient.[5] For spatially localized spectra, sequences like ISIS (Image-Selected In Vivo Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode) may be necessary, though they can lead to signal loss.

  • Is the repetition time (TR) appropriate for the T₁ of this compound?

    • The longitudinal relaxation time (T₁) of PCr can be long.[6] Setting the TR to at least 3-5 times T₁ allows for full relaxation and maximum signal per scan, but this leads to long experiment times. A compromise is to use the Ernst angle for the excitation pulse, which provides the best SNR for a given TR.[6][7]

  • Has the number of scans been optimized?

    • The SNR increases with the square root of the number of scans.[1][8] Acquiring more scans is a straightforward way to improve SNR, but this increases the total experiment time.[8]

Step 4: Refine Data Processing.

Post-acquisition processing can significantly improve the final SNR.

  • Are you applying an appropriate line broadening/matched filter?

    • Applying a matched filter, which corresponds to the natural linewidth of the PCr peak, is an effective way to optimize SNR.[6]

  • Have you considered using advanced digital filters?

    • Post-acquisition digital filters, such as Savitzky-Golay or Wavelet transforms, can enhance SNR by reducing noise in the time-domain signal.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to significantly boost the SNR of my PCr signal?

Increasing the magnetic field strength of the NMR spectrometer is one of the most effective methods for improving SNR.[10] The SNR is expected to increase with the field strength, leading to substantial gains when moving from, for example, 1.5T to 3T or higher.[10][11] However, this is often not a readily adjustable parameter.

For a given instrument, a combination of optimizing the RF coil, shimming, acquisition parameters (especially the number of scans and repetition time), and post-processing techniques will yield the best results.

Q2: How does the choice of RF coil impact SNR in PCr NMR?

The RF coil is a critical component for SNR. A coil that is well-matched to the sample size and geometry will have better sensitivity. For in vivo studies of specific organs or tissues, using a surface coil placed directly over the region of interest can provide a significant SNR advantage over a larger volume coil due to its higher filling factor and proximity to the sample.[3] The use of receive coil arrays can also improve SNR compared to a single large loop coil.[7]

Q3: What are the key experimental parameters to optimize for better SNR?

The following parameters should be carefully optimized:

  • Repetition Time (TR) and Flip Angle: To maximize signal in a given time, the flip angle should be set to the Ernst angle, which is dependent on the T₁ of PCr and the chosen TR.[6][7]

  • Number of Scans: Increasing the number of averages is a reliable way to improve SNR, with the understanding that the improvement scales with the square root of the number of scans.[8]

  • Acquisition Time and Spectral Width: Ensure the acquisition time is sufficient to capture the entire Free Induction Decay (FID) and that the spectral width is adequate to encompass all expected ³¹P signals without aliasing.

Q4: Can I use proton (¹H) NMR to detect this compound?

Yes, it is possible to detect the proton signals of this compound, which can offer higher sensitivity than ³¹P NMR.[2] High-resolution magic angle spinning (HR-MAS) NMR has been used to resolve the ¹H signals of creatine and this compound in isolated muscle tissue.[2][12][13] However, in vivo, the intense water signal and overlapping resonances from other metabolites can make this challenging.

Q5: Are there any advanced techniques to improve PCr SNR?

  • Magnetization Transfer (MT): This technique can be used to study the exchange between this compound and ATP through the creatine kinase reaction. While primarily used for measuring reaction kinetics, it can provide valuable functional information.[10][14]

  • Hyperpolarization: Techniques like dynamic nuclear polarization (DNP) can dramatically increase the polarization of nuclear spins, leading to a massive signal enhancement. However, this is a complex and specialized technique.

  • Advanced Pulse Sequences: Sequences like RARE (Rapid Acquisition with Relaxation Enhancement) can be adapted for PCr imaging to improve spatial and temporal resolution.[5]

Quantitative Data Summary

The following table summarizes the impact of magnetic field strength on the Signal-to-Noise Ratio (SNR) of this compound, based on reported findings.

Magnetic Field Strength (T)Relative SNR Gain (Approximate)Reference
1.5Baseline[3]
3.0~2x increase over 1.5T[11]
9.4Significant increase over lower fields[10]
16.4~1.7x increase over 9.4T (in rat brain)[10]

Note: The actual SNR gain can vary depending on the specific sample, hardware, and experimental conditions.

Key Experimental Protocols

Protocol 1: Basic this compound ³¹P NMR of Tissue Extract

  • Sample Preparation:

    • Homogenize the tissue sample in a suitable ice-cold buffer (e.g., perchloric acid) to extract metabolites.

    • Centrifuge to remove precipitated proteins and cellular debris.

    • Neutralize the supernatant with a potassium hydroxide solution.

    • Lyophilize the sample and reconstitute it in a minimal volume of a suitable buffer containing D₂O for locking.

    • Transfer the final solution to a 5 mm NMR tube.[15]

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Tune and match the ³¹P probe.

    • Perform automated or manual shimming on the lock signal to achieve a narrow linewidth.

  • Data Acquisition:

    • Use a standard one-pulse (pulse-and-acquire) sequence.

    • Set the spectral width to cover the expected range of ³¹P metabolites (e.g., 50 ppm).

    • Set the transmitter frequency on resonance with the PCr peak.

    • Use a 90° pulse calibrated for the specific probe and sample.

    • Set the repetition time (TR) to approximately 3-5 times the T₁ of PCr (if known) or use a shorter TR with the Ernst angle flip.

    • Acquire a sufficient number of scans to achieve the desired SNR (e.g., 128, 256, or more).

  • Data Processing:

    • Apply a Fourier transform to the averaged FID.

    • Perform zero- and first-order phase correction.

    • Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve SNR.

    • Reference the spectrum using the PCr peak (0 ppm).

Visualizations

Experimental_Workflow_PCr_NMR cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Tissue_Extraction Tissue Extraction/Homogenization Centrifugation Centrifugation Tissue_Extraction->Centrifugation Neutralization Neutralization & Lyophilization Centrifugation->Neutralization Reconstitution Reconstitution in D2O Buffer Neutralization->Reconstitution Insert_Sample Insert Sample Reconstitution->Insert_Sample Tune_Match Tune & Match Probe Insert_Sample->Tune_Match Shimming Field Shimming Tune_Match->Shimming Pulse_Sequence Select Pulse Sequence Shimming->Pulse_Sequence Set_Parameters Set TR, Flip Angle, Scans Pulse_Sequence->Set_Parameters Acquire_Data Acquire FID Data Set_Parameters->Acquire_Data Fourier_Transform Fourier Transform Acquire_Data->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Line_Broadening Apply Line Broadening Phase_Correction->Line_Broadening Spectral_Analysis Spectral Analysis Line_Broadening->Spectral_Analysis

Caption: Workflow for a typical this compound NMR experiment.

SNR_Enhancement_Strategies cluster_main Strategies to Enhance SNR in PCr NMR cluster_hardware cluster_acquisition cluster_sample cluster_processing Hardware Hardware Optimization High_Field Increase B0 Field Hardware->High_Field RF_Coil Optimize RF Coil Hardware->RF_Coil Shimming_Hardware Improve Shimming Hardware->Shimming_Hardware Acquisition Acquisition Parameter Optimization Num_Scans Increase Number of Scans Acquisition->Num_Scans Ernst_Angle Use Ernst Angle Acquisition->Ernst_Angle Pulse_Seq Advanced Pulse Sequences Acquisition->Pulse_Seq Sample Sample Preparation Concentration Increase Concentration Sample->Concentration Volume Optimize Volume Sample->Volume Purity Ensure Purity Sample->Purity Processing Data Processing Matched_Filter Matched Filtering Processing->Matched_Filter Digital_Filter Digital Filtering Processing->Digital_Filter

References

Validation & Comparative

validating phosphocreatine as a biomarker of muscle fatigue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on validating phosphocreatine as a robust indicator of muscle bioenergetics and fatigue.

In the landscape of physiological research and pharmaceutical development, the quest for precise and reliable biomarkers of muscle fatigue is paramount. Among the leading candidates, this compound (PCr) has emerged as a critical indicator of cellular energy status and muscle exhaustion. This guide provides an in-depth comparison of this compound with other potential biomarkers, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.

This compound Depletion and Resynthesis: A Direct Measure of Muscle Work

During intense physical activity, the immediate energy currency of the muscle, adenosine triphosphate (ATP), is rapidly consumed. To replenish ATP stores, this compound provides a rapid phosphate source. This process, catalyzed by creatine kinase, leads to a significant depletion of PCr levels within the muscle. The extent and rate of this depletion are directly proportional to the intensity and duration of the exercise.

Following exercise, the recovery of this compound levels is an aerobic process that reflects the muscle's oxidative capacity. The rate of PCr resynthesis is a powerful indicator of mitochondrial function and overall muscle health.[1][2]

Comparative Analysis of Muscle Fatigue Biomarkers

While several molecules have been proposed as biomarkers for muscle fatigue, this compound offers distinct advantages due to its direct role in energy metabolism. The following table provides a comparative overview of key biomarkers.

BiomarkerMeasurement MethodAdvantagesDisadvantagesCorrelation with Fatigue
This compound (PCr) 31P-Magnetic Resonance Spectroscopy (31P-MRS)Non-invasive, real-time measurement of muscle energy status[3][4][5][6], direct reflection of oxidative capacity[1][7]Requires specialized equipment (MRS scanner), limited to specific muscle groupsHigh
Lactate Blood sample analysis, muscle biopsyWidely accessible, reflects glycolytic activity[8][9]Indirect measure of muscle fatigue, influenced by clearance and production in other tissues[10]Moderate
Ammonia Blood sample analysisIndicates purine nucleotide cycle activityCan be influenced by other metabolic processesModerate
Oxidative Stress Markers (e.g., TBARS, protein carbonyls) Blood sample analysis, muscle biopsyReflects cellular damage associated with intense exercise[10]Indirect and delayed indicator of fatigueLow to Moderate
Creatine Kinase (CK) Blood sample analysisIndicates muscle damageDelayed response, not a direct measure of fatigueLow

Experimental Data: this compound Kinetics in Human Muscle

Numerous studies utilizing 31P-MRS have quantified the changes in this compound concentration during and after exercise. This data provides a clear picture of its dynamics in response to muscle fatigue.

Exercise ProtocolPCr Depletion (%)PCr Recovery Rate Constant (kPCr, min-1)Intracellular pH at end of exerciseReference
9s maximal rate voluntary exercise (medial gastrocnemius)61.4 ± 2.41.87 ± 0.157.04 ± 0.03[1]
30s maximal rate voluntary exercise (medial gastrocnemius)92.0 ± 1.2-6.45 ± 0.07[1]
Maximal plantar flexion until exhaustion (calf muscle)--6.78 ± 0.04 (Group A) / 6.57 ± 0.08 (Group B)[11]
Moderate forearm exercise (1.7 W)-Time constant: 32-35 s-[12]
Heavy forearm exercise (3.6 W)-Underestimation of net hydrolysis with moderate exercise modelIncrease in [H+][12]

Experimental Protocols

A standardized and robust experimental protocol is crucial for the accurate validation of this compound as a biomarker.

31P-Magnetic Resonance Spectroscopy (31P-MRS) for this compound Measurement

This non-invasive technique allows for the direct and continuous measurement of this compound and other high-energy phosphate compounds within the muscle.[3][13][14]

Protocol:

  • Subject Positioning: The subject is positioned within the MRI scanner, with the muscle of interest (e.g., calf muscle, forearm) placed over a surface coil.[7]

  • Resting State Measurement: A baseline 31P-MRS spectrum is acquired to determine the resting concentrations of PCr, ATP, and inorganic phosphate (Pi).

  • Exercise Protocol: The subject performs a standardized exercise protocol (e.g., rhythmic contractions against a set resistance) within the scanner. The intensity and duration of the exercise are controlled to induce a specific level of muscle fatigue.[7]

  • Dynamic 31P-MRS Acquisition: Spectra are continuously acquired throughout the exercise and subsequent recovery period with a high temporal resolution (e.g., every 2-6 seconds).[1][4][7]

  • Data Analysis: The acquired spectra are processed to quantify the concentrations of PCr, Pi, and ATP over time. Intracellular pH can also be calculated from the chemical shift of the Pi peak. The rate of PCr depletion during exercise and the rate of resynthesis during recovery are then calculated, often by fitting the data to a monoexponential model.[12]

Signaling Pathways and Logical Relationships

The central role of this compound in muscle energy metabolism is governed by a well-defined signaling pathway.

Caption: The Creatine Kinase shuttle in muscle energy metabolism.

This workflow illustrates how this compound acts as a temporal and spatial buffer for ATP.

Start Start: Rest Exercise Intense Muscle Exercise Start->Exercise PCr_Depletion This compound Depletion Exercise->PCr_Depletion MRS_Measurement 31P-MRS Measurement Exercise->MRS_Measurement Fatigue Muscle Fatigue PCr_Depletion->Fatigue Recovery Recovery Period Fatigue->Recovery PCr_Resynthesis This compound Resynthesis Recovery->PCr_Resynthesis Recovery->MRS_Measurement End End: Restored PCr_Resynthesis->End

Caption: Experimental workflow for validating PCr as a fatigue biomarker.

The logical relationship between this compound levels and muscle fatigue is a direct one.

High_Intensity_Exercise High-Intensity Exercise Increased_ATP_Demand Increased ATP Demand High_Intensity_Exercise->Increased_ATP_Demand PCr_Hydrolysis Increased PCr Hydrolysis Increased_ATP_Demand->PCr_Hydrolysis Decreased_PCr Decreased [PCr] PCr_Hydrolysis->Decreased_PCr Impaired_ATP_Buffering Impaired ATP Buffering Capacity Decreased_PCr->Impaired_ATP_Buffering Muscle_Fatigue Muscle Fatigue Impaired_ATP_Buffering->Muscle_Fatigue

Caption: The causal chain from exercise to muscle fatigue via PCr depletion.

References

A Comparative Analysis of the Phosphocreatine System versus Glycolysis in Energy Provision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular energy metabolism is paramount. This guide provides an objective comparison of two key anaerobic energy systems: the phosphocreatine (PCr) system and glycolysis, supported by quantitative data and detailed experimental methodologies.

The ability of cells, particularly muscle cells, to rapidly generate adenosine triphosphate (ATP) is critical for function, especially during periods of high energy demand. The this compound system and glycolysis are the two primary anaerobic pathways for ATP regeneration. While both operate in the absence of oxygen, they differ significantly in their rate of ATP production, capacity, and duration of action. This guide delves into a comparative analysis of these two systems, providing the quantitative data and experimental context necessary for a thorough understanding.

Quantitative Comparison of Energy Provision

The this compound system and glycolysis exhibit a classic trade-off between the speed of ATP production and the total amount of ATP that can be produced. The PCr system provides immediate, high-power energy, while glycolysis offers a slightly slower but more sustained energy supply.

ParameterThis compound SystemGlycolysis
Maximal Rate of ATP Production ~9.0 mmol ATP/kg dry muscle/s~5.0 mmol ATP/kg dry muscle/s
Total Capacity ~70 mmol ATP/kg dry muscle[1]162-195 mmol ATP/kg dry muscle[1]
Time to Maximal Activation Near-instantaneous[2]~10-15 seconds[2]
Duration of Maximal Output ~10-15 seconds~45-90 seconds[3]
Primary Fuel Source This compound (PCr)Glucose/Glycogen
Key Regulatory Enzyme Creatine Kinase (CK)Phosphofructokinase (PFK)
Byproducts Creatine, Inorganic Phosphate (Pi)Lactate, H+

Signaling Pathways and Experimental Workflows

To visualize the biochemical processes and experimental approaches for studying these energy systems, the following diagrams are provided.

Phosphocreatine_System cluster_muscle_cell Muscle Cell Cytosol ADP ADP CK Creatine Kinase ADP->CK PCr This compound PCr->CK ATP ATP Cr Creatine CK->ATP CK->Cr Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP TrioseP Triose Phosphates (x2) F16BP->TrioseP Pyruvate Pyruvate (x2) TrioseP->Pyruvate Lactate Lactate (x2) Pyruvate->Lactate ATP_in1 ATP ADP_out1 ADP ATP_in1->ADP_out1 ATP_in2 ATP ADP_out2 ADP ATP_in2->ADP_out2 ATP_out1 2 ATP ADP_in1 2 ADP ADP_in1->ATP_out1 ATP_out2 2 ATP ADP_in2 2 ADP ADP_in2->ATP_out2 NAD 2 NAD+ NADH 2 NADH NAD->NADH NADH_L 2 NADH NAD_L 2 NAD+ NADH_L->NAD_L Experimental_Workflow Exercise High-Intensity Exercise Protocol Biopsy Muscle Biopsy Exercise->Biopsy MRS 31P-MRS Exercise->MRS Homogenization Tissue Homogenization Biopsy->Homogenization Data_Analysis Data Analysis & Comparison MRS->Data_Analysis CK_Assay Creatine Kinase Activity Assay Homogenization->CK_Assay PFK_Assay Phosphofructokinase Activity Assay Homogenization->PFK_Assay CK_Assay->Data_Analysis PFK_Assay->Data_Analysis

References

Comparison of 31P-MRS and Muscle Biopsy for Phosphocreatine Level Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The accurate quantification of phosphocreatine (PCr) in skeletal muscle is fundamental to studying cellular bioenergetics, mitochondrial function, and the pathophysiology of numerous metabolic and neuromuscular diseases. For decades, the invasive muscle biopsy has been the standard, but the non-invasive technique of phosphorus-31 magnetic resonance spectroscopy (31P-MRS) has emerged as a powerful alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their scientific inquiries.

Head-to-Head Comparison: 31P-MRS vs. Muscle Biopsy

Feature31P-Magnetic Resonance Spectroscopy (31P-MRS)Muscle Biopsy with Biochemical Analysis
Principle Non-invasive, in-vivo measurement of phosphorus-containing metabolites based on their magnetic resonance signals.Invasive, ex-vivo biochemical analysis of a physically extracted tissue sample.
Invasiveness None. Suitable for longitudinal and repeated studies.[1]Highly invasive. Limited acceptability for repeated measurements.
Sampling Volume Large (several cm³), providing a volume-averaged, representative measure of a muscle or muscle group.[2]Small (~6-10 mg), subject to sampling variability and fiber-type heterogeneity.[2]
Dynamic Measurement Excellent. Allows for real-time kinetic data acquisition during exercise and recovery protocols.[3][4]Not feasible. Provides a single snapshot in time.
PCr Measurement Accuracy Considered highly accurate for in vivo resting state, as it avoids metabolic disruption.Prone to underestimation of PCr due to rapid degradation between sample collection and freezing.[5][6][7]
Information Yield Quantifies free PCr, ATP, inorganic phosphate (Pi), and intracellular pH.[8][9]Can quantify total PCr, ATP, glycogen, enzyme activities, protein levels, and mRNA from the same sample.[10][11]
Primary Application Assessing mitochondrial function (via PCr recovery kinetics), in-vivo metabolic fluxes, and cellular energy state.Correlating metabolic data with histology, enzyme activity, and molecular biology analyses.

Quantitative Data Summary

Studies directly comparing the two methods have revealed systematic differences in measured metabolite concentrations, largely attributed to the artifact introduced by the biopsy procedure itself.

Metabolite31P-MRS Concentration (mM)Muscle Biopsy Concentration (mM)Key ObservationCitations
This compound (PCr) 33 ± 2 (calf muscle)Reported to be ~20% lower than 31P-MRS values.The delay in freeze-clamping during biopsy allows for enzymatic breakdown of PCr, leading to lower measured values.[5][6]
ATP 8.2 ± 0.4 (calf muscle)Generally consistent with 31P-MRS values, suggesting ATP is more stable during the biopsy procedure. For type 2a/2b fibers, ~8 mM; for type 1/2x fibers, ~5 mM.[5][12]
Inorganic Phosphate (Pi) 4.5 ± 0.2 (calf muscle)Tends to be higher than in vivo levels, consistent with PCr breakdown. For type 2a/2b fibers, ~0.8 mM; for type 1/2x fibers, ~6 mM.[5][12]

Concentrations are typically expressed per liter of intracellular water.

Experimental Protocols

Phosphorus-31 Magnetic Resonance Spectroscopy (31P-MRS)

31P-MRS is a non-invasive technique that leverages the magnetic properties of the phosphorus nucleus to quantify key energy metabolites in vivo.

Methodology:

  • Subject Preparation: The subject is positioned within the bore of an MRI scanner. The limb of interest (e.g., calf or forearm) is placed over a 31P surface coil, which transmits and receives the radiofrequency signals, and is secured to prevent motion.

  • Data Acquisition:

    • Localization: A specific volume of interest (VOI) within the muscle (e.g., vastus lateralis) is selected to ensure the signal originates from the target tissue.

    • Shimming: The magnetic field homogeneity over the VOI is optimized to ensure high spectral resolution.

    • Spectra Acquisition: 31P spectra are acquired. For absolute quantification, both partially relaxed (e.g., repetition time, TR = 2s) and fully relaxed (TR = 30s) spectra are collected to correct for signal saturation effects.[2]

  • Dynamic Studies (for Mitochondrial Function): To measure PCr recovery kinetics, an exercise protocol (e.g., isometric contractions) is performed inside the scanner to deplete PCr levels. Spectra are continuously acquired immediately following exercise to monitor the rate of PCr resynthesis, a validated index of mitochondrial oxidative capacity.[13]

  • Data Analysis: The acquired spectra are processed, and the areas of the peaks corresponding to PCr, the three phosphates of ATP (γ, α, β), and Pi are fitted. Concentrations are calculated relative to the ATP peak, which is assumed to be stable at approximately 8.2 mM in resting muscle, or by using an external phantom for absolute quantification.[5][9]

Muscle Biopsy and Biochemical Analysis

This is the traditional, invasive method involving the physical removal of a small piece of muscle tissue.

Methodology:

  • Subject Preparation: The skin over the target muscle (e.g., vastus lateralis) is sterilized, and a local anesthetic is administered.

  • Biopsy Procedure: A small incision is made, and a biopsy needle (e.g., Bergström or Tru-cut) or an open surgical technique is used to excise a muscle sample (typically 50-100 mg).[14]

  • Metabolic Arrest (Critical Step): The muscle sample is immediately (within seconds) plunged into liquid nitrogen. This "freeze-clamping" is crucial to halt all enzymatic activity and prevent the degradation of labile metabolites like PCr.[10][14] Any delay can significantly alter the results.[10]

  • Sample Storage and Preparation: The frozen tissue is stored at -80°C until analysis. For analysis, the sample is freeze-dried, powdered, and metabolites are extracted using a perchloric acid solution.

  • Quantification: The extracted metabolites are quantified using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): A common method to separate and quantify PCr, ATP, ADP, and other nucleotides.

    • Enzymatic Assays: Spectrophotometric or fluorometric assays using specific enzymes to measure metabolite concentrations.

    • Capillary Electrophoresis: An alternative method for separating and detecting charged species like PCr and creatine.[15]

Visualizations

G cluster_0 31P-MRS Workflow cluster_1 Muscle Biopsy Workflow mrs_prep Subject Positioning & Coil Placement mrs_acq Spectra Acquisition (Rest, Exercise, Recovery) mrs_prep->mrs_acq mrs_proc Spectral Processing & Peak Fitting mrs_acq->mrs_proc mrs_quant Quantification of PCr, ATP, Pi, pH mrs_proc->mrs_quant comparison Data Comparison & Cross-Validation mrs_quant->comparison bio_prep Local Anesthesia & Incision bio_acq Tissue Excision & Immediate Freeze-Clamping bio_prep->bio_acq bio_proc Sample Extraction bio_acq->bio_proc bio_quant Biochemical Analysis (e.g., HPLC) bio_proc->bio_quant bio_quant->comparison subject Human Subject subject->mrs_prep subject->bio_prep

Caption: Experimental workflow for the cross-validation of 31P-MRS and muscle biopsy.

G cluster_mito Mitochondrion cluster_cyto Cytosol / Myofibril ATP_prod ATP (produced via OxPhos) CK_mito mtCK (reverse reaction) ATP_prod->CK_mito ATP PCr This compound (PCr) (High Concentration, Diffuses to Myofibril) CK_mito->PCr PCr ADP ADP CK_mito->ADP ADP CK_myo MM-CK (forward reaction) PCr->CK_myo PCr PCr->CK_myo Diffusion Cr Creatine (Cr) (Diffuses to Mitochondrion) Cr->CK_mito Cr Cr->CK_mito Diffusion CK_myo->Cr Cr ATP_util ATP (used for Contraction) CK_myo->ATP_util ATP ADP->CK_myo ADP

References

Unveiling the Energetic Divide: Phosphocreatine in Fast-Twitch vs. Slow-Twitch Muscle Fibers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Skeletal muscle is a highly heterogeneous tissue composed of distinct fiber types, broadly categorized as slow-twitch (Type I) and fast-twitch (Type II). These fibers exhibit fundamental differences in their metabolic and contractile properties, which are largely dictated by their intracellular energy systems. A cornerstone of rapid energy provision, particularly in fast-twitch fibers, is the phosphocreatine (PCr) system. This guide provides an objective comparison of this compound content and related bioenergetics between these fiber types, supported by experimental data and detailed methodologies.

Quantitative Comparison of High-Energy Phosphates

The concentration of this compound and associated metabolites differs significantly between resting fast-twitch and slow-twitch muscle fibers. Fast-twitch (Type II) fibers are primed for rapid, powerful contractions and thus maintain a higher reservoir of immediately available energy in the form of PCr.

Studies in both human and animal models consistently show that at rest, Type II fibers contain a higher concentration of this compound compared to Type I fibers.[1][2][3] This elevated PCr is complemented by higher levels of total creatine and ATP.[1] Conversely, slow-twitch (Type I) fibers, which are adapted for endurance and sustained, lower-intensity contractions, exhibit lower resting PCr levels and a higher content of inorganic phosphate (Pi).[1]

The data presented below, derived from studies on rat and mouse skeletal muscle, categorizes fibers into two main metabolic profiles: one encompassing Type I and Type IIx fibers, and another for the faster Type IIa and IIb fibers.[1][4]

Table 1: Comparative Concentrations of Resting Metabolites in Muscle Fiber Types

Metabolite Type I & IIx Fibers Type IIa & IIb Fibers
This compound (PCr) 16 mM 32 mM
ATP 5 mM 8 mM
Total Creatine 23 mM 39 mM
Inorganic Phosphate (Pi) 6 mM 0.8 mM
ADP 11 µM 8 µM
Pi/PCr Ratio ~0.51 <0.05

Data sourced from Kushmerick, et al.[1][4]

This near twofold difference in PCr content underscores the metabolic specialization of these fibers.[1][4] The significantly lower Pi/PCr ratio in fast-twitch fibers reflects a higher state of energy readiness.[1] During intense exercise, PCr is rapidly depleted in both fiber types, but the depletion is often more pronounced in fast-twitch fibers due to their recruitment for high-force activities.[3]

Experimental Methodologies

Accurate quantification of these labile metabolites requires meticulous and validated experimental protocols. The primary methods employed in the cited research include ex vivo analysis of muscle biopsies and in vivo spectroscopic techniques.

This is a widely used approach to directly measure metabolite concentrations within specific fiber types.

  • Muscle Biopsy: Percutaneous needle biopsies are obtained from a target muscle, such as the vastus lateralis. For studies involving exercise, samples are taken at rest, immediately post-exercise, and during recovery.[2] The muscle sample is immediately snap-frozen in liquid nitrogen to halt metabolic activity.[5]

  • Sample Preparation: The frozen muscle tissue is freeze-dried to remove water, which concentrates the non-volatile metabolites.

  • Fiber Dissection and Typing: Under a microscope, individual muscle fiber fragments are carefully dissected from the freeze-dried sample.[2] These single fibers are then histochemically typed. A common method is staining for myofibrillar ATPase (mATPase) activity, which differentiates Type I (slow-twitch) from Type II (fast-twitch) fibers based on their staining intensity after acid or alkaline pre-incubation.

  • Metabolite Quantification:

    • HPLC: Pooled fibers of the same type are analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify PCr, ATP, Pi, and creatine.[1]

    • Enzymatic Fluorometric Analysis: For single-fiber analysis where metabolite levels are in the picomole range, highly sensitive enzymatic assays are used. These assays couple the breakdown of PCr or ATP to a reaction that produces a fluorescent product (e.g., NADPH), which is then amplified through enzymatic cycling for precise measurement.

experimental_workflow cluster_sampling Sample Collection & Prep cluster_analysis Fiber Analysis cluster_quantification Metabolite Quantification Biopsy Muscle Biopsy (Vastus Lateralis) Freeze Snap-Freezing (Liquid N2) Biopsy->Freeze Dry Freeze-Drying Freeze->Dry Dissect Single Fiber Dissection Dry->Dissect Typing Fiber Typing (mATPase Staining) Dissect->Typing Pool Pool by Fiber Type (Type I / Type II) Typing->Pool HPLC HPLC Analysis Pool->HPLC Enzyme Enzymatic Assays Pool->Enzyme

Workflow for ex vivo muscle fiber metabolite analysis.

³¹P-MRS is a non-invasive technique that allows for the real-time measurement of phosphorus-containing metabolites (PCr, ATP, Pi) and intracellular pH within a living muscle.[6][7]

  • Subject Positioning: The subject is positioned within the bore of a magnetic resonance scanner, with a surface coil placed over the muscle of interest (e.g., calf or thigh muscles).

  • Data Acquisition: A pulse-and-acquire technique is used. A radiofrequency pulse excites the ³¹P nuclei, and the resulting signals (free induction decays) are recorded.[7] The signals from PCr, the three phosphates of ATP (α, β, γ), and Pi have distinct frequencies, allowing them to be resolved into a spectrum.

  • Dynamic Measurements: For exercise studies, spectra are acquired continuously at rest, during a controlled in-magnet exercise protocol (e.g., plantar flexion), and throughout the recovery period.[8][9] The rate of PCr recovery post-exercise is a key measure of mitochondrial oxidative capacity.[7]

  • Quantification: The relative concentrations of the metabolites are determined by integrating the area under each peak in the spectrum. Absolute concentrations can be calculated by referencing the PCr or Pi signal to the β-ATP peak, which is generally considered to be stable.[1]

The this compound Shuttle: A Functional Comparison

The differences in PCr concentration are intrinsically linked to the "PCr shuttle" or "PCr circuit," a critical energy distribution system.[10][11][12] This system uses isoforms of creatine kinase (CK) to efficiently transport high-energy phosphate from the mitochondria, where it is generated, to the myofibrils, where it is consumed for contraction.

  • In Slow-Twitch (Type I) Fibers: These fibers have a high density of mitochondria. The dominant function of the PCr shuttle is thought to be spatial energy transport—connecting the sites of ATP production (mitochondria) to the sites of ATP utilization (myofibrils and ion pumps) to maintain a stable supply of energy for sustained activity.[11][12]

  • In Fast-Twitch (Type II) Fibers: With fewer mitochondria and higher ATP consumption rates, the primary role of the larger PCr pool is to act as a temporal energy buffer.[13] It provides an immediate source for ATP regeneration during the initial phase of high-intensity contraction, buffering ADP accumulation until glycolysis can increase its rate of ATP production.[10][14]

pcr_shuttle This compound (PCr) Energy Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol / Myofibril ATP_prod ATP (OxPhos) mtCK Mitochondrial CK (mtCK) ATP_prod->mtCK PO₄³⁻ PCr PCr mtCK->PCr ADP_mito ADP mtCK->ADP_mito ATP_use ATP (Contraction) ADP_cyto ADP ATP_use->ADP_cyto Hydrolysis mmCK Myofibrillar CK (MM-CK) mmCK->ATP_use PO₄³⁻ Cr Creatine mmCK->Cr PCr->mmCK PCr->Cr Diffusion Cr->mtCK ADP_cyto->mmCK

The PCr shuttle facilitates energy transfer.

Conclusion

The metabolic profiles of fast-twitch and slow-twitch muscle fibers are distinctly specialized. Fast-twitch fibers possess a significantly larger this compound reservoir, enabling rapid ATP regeneration to fuel powerful, short-duration contractions. In contrast, slow-twitch fibers maintain lower PCr levels, reflecting their reliance on the more sustainable but slower process of oxidative phosphorylation. Understanding these fundamental bioenergetic differences, and the methods used to quantify them, is crucial for researchers in physiology, metabolism, and for the development of therapeutic agents targeting muscle performance and disease.

References

Phosphocreatine vs. Lactate: A Comparative Guide to Predicting Ischemic Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical landscape of ischemic injury, early and accurate prediction of tissue tolerance is paramount for developing effective therapeutic strategies. Among the myriad of biomarkers, phosphocreatine (PCr) and lactate have emerged as key players, each offering a unique window into the metabolic fate of tissues under ischemic stress. This guide provides an objective comparison of this compound and lactate as predictors of ischemic tolerance, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

At a Glance: this compound vs. Lactate as Ischemic Predictors

FeatureThis compound (PCr)Lactate
Primary Role in Ischemia High-energy phosphate buffer; maintains ATP levels.Byproduct of anaerobic glycolysis; alternative energy source.
Predictive Strength Considered a more sensitive and earlier indicator of ischemic insult.A widely used marker, but its predictive value can be context-dependent.
Measurement Complexity Primarily measured non-invasively using ³¹P-Magnetic Resonance Spectroscopy (MRS).Measured invasively from blood, cerebrospinal fluid (CSF), or tissue samples via enzymatic assays.
Cellular Indication Reflects the immediate bioenergetic reserve and capacity of the cell.Indicates a shift to anaerobic metabolism and potential for acidosis.

Deeper Dive: The Predictive Power of this compound and Lactate

This compound: The Early Warning System

This compound serves as a rapidly mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as the brain and heart. The creatine kinase (CK) reaction facilitates the transfer of a phosphate group from PCr to ADP, regenerating ATP.

During the initial stages of ischemia, the PCr pool is the first line of defense to buffer the rapid decline in ATP.[1] Consequently, a drop in the PCr/ATP ratio is one of the earliest and most sensitive indicators of metabolic stress due to ischemia.[2] Studies have shown that changes in creatine compounds, particularly the PCr/creatine ratio, are more sensitive indicators of early ischemia in various muscular tissues compared to the accumulation of lactate.[3]

The neuroprotective effects of creatine and this compound are attributed to their ability to prevent the depletion of intracellular ATP, reduce internal acidification, and inhibit the activation of cell death pathways, such as caspase activation.[4][5] Pre-treatment with creatine to increase the neuronal store of this compound has been shown to enhance resistance to anoxic or ischemic damage.[6]

Lactate: A Double-Edged Sword

Lactate has long been viewed as a metabolic waste product of anaerobic glycolysis that accumulates during ischemia and contributes to cellular acidosis. Elevated lactate levels in blood and CSF are well-documented in acute ischemic stroke and are often associated with poor outcomes.[7] However, this traditional view is evolving.

Recent research highlights lactate's dual role. It can serve as an alternative energy substrate for neurons, and it also functions as a signaling molecule.[7][8] The "lactate shuttle" hypothesis posits that lactate produced by astrocytes can be taken up and utilized by neurons for oxidative metabolism.[7] Furthermore, lactate can exert neuroprotective effects through signaling pathways involving the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[8][9][10][11] Activation of this receptor can lead to downstream effects that promote neuronal survival.[9]

Despite its potential neuroprotective roles, high levels of lactate remain a strong predictor of adverse outcomes in various ischemic conditions.[12] For instance, in acute myocardial infarction, elevated lactate has a high specificity for diagnosis.[12]

Quantitative Data Comparison

While direct head-to-head comparisons of the predictive power of this compound and lactate using metrics like sensitivity and specificity in the same cohort are limited, the available data consistently points to this compound as an earlier and more direct indicator of the immediate bioenergetic crisis in ischemia.

ParameterThis compound (PCr)LactateSupporting Evidence
Early Ischemia Detection High sensitivity; PCr/ATP ratio declines before significant ATP depletion.Accumulation occurs after the shift to anaerobic metabolism.[3]
Myocardial Infarction A low PCr/ATP ratio is a strong predictor of cardiovascular mortality.Elevated levels have a sensitivity of 75% and specificity of 95.5% for AMI.[2][12]
Cerebral Ischemia Pre-ischemic administration reduces infarct volume and neuronal cell death.CSF lactate levels are a reliable marker for metabolic crisis and correlate with stroke evolution and outcome.[1][4]

Experimental Protocols

Measurement of this compound via ³¹P-Magnetic Resonance Spectroscopy (MRS)

³¹P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including this compound, ATP, and inorganic phosphate (Pi).

Principle: The phosphorus nucleus (³¹P) has a magnetic moment that can be detected by MRS. The chemical environment of each phosphorus nucleus results in a unique resonance frequency, allowing for the differentiation and quantification of various phosphate-containing compounds.

Simplified In Vivo Protocol for Rodent Brain:

  • Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and secure it in a stereotaxic frame compatible with the MRI scanner. Monitor vital signs throughout the experiment.

  • Coil Placement: Position a surface coil (e.g., a dual-tuned ¹H/³¹P coil) over the region of interest (e.g., the cranium).

  • Shimming: Perform magnetic field shimming on the ¹H signal to optimize the homogeneity of the magnetic field over the volume of interest.

  • Localization: Use a localization sequence, such as Image-Selected In Vivo Spectroscopy (ISIS), to define the volume of interest from which the ³¹P spectrum will be acquired.[13]

  • ³¹P Spectrum Acquisition: Acquire the ³¹P spectrum using a pulse-acquire sequence with appropriate parameters (e.g., repetition time, number of averages) to ensure adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction.

  • Quantification: Determine the relative concentrations of PCr and ATP by integrating the areas under their respective peaks in the spectrum. The PCr/ATP ratio can then be calculated.

Measurement of Lactate in Cerebrospinal Fluid (CSF) via Enzymatic Colorimetric Assay

This method provides a quantitative determination of lactate concentration in CSF samples.

Principle: Lactate is oxidized by lactate oxidase to pyruvate and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the lactate concentration.[14]

Detailed Protocol:

  • Sample Collection: Collect CSF via lumbar puncture into sterile tubes. Transport the sample to the laboratory immediately.[15]

  • Sample Preparation: Centrifuge the CSF sample to remove any cellular debris. The clear supernatant is used for the assay.[15] If not analyzed immediately, samples can be stored frozen.

  • Reagent Preparation:

    • Enzyme Working Solution: Prepare a fresh solution by mixing lactate oxidase and peroxidase enzymes in a suitable buffer as per the manufacturer's instructions.

    • Standard Solutions: Prepare a series of lactate standards of known concentrations for generating a standard curve.

  • Assay Procedure:

    • Pipette a small volume (e.g., 20 µL) of the blank (distilled water), standards, and CSF samples into separate tubes or wells of a microplate.

    • Add the enzyme working solution and a chromogenic reagent to each tube/well.

    • Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Add a stop solution if required by the kit.

  • Measurement: Measure the absorbance of the solutions at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer or microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the lactate concentration in the CSF samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

This compound Shuttle and Neuroprotection

The this compound/creatine kinase system is crucial for maintaining cellular energy homeostasis. The "this compound shuttle" facilitates the transport of high-energy phosphate from mitochondria to sites of ATP utilization.[16][17][18] During ischemia, the buffering capacity of the PCr pool is vital for neuronal survival.[1]

cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial Creatine Kinase Mito_ATP->Mito_CK PCr_out This compound Mito_CK->PCr_out Phosphate Transfer Cr_in Creatine Cr_in->Mito_CK Cyto_PCr This compound PCr_out->Cyto_PCr Diffusion Cyto_ATP_util ATP Utilization (e.g., Ion Pumps) Cyto_ADP ADP Cyto_ATP_util->Cyto_ADP Cyto_CK Cytosolic Creatine Kinase Cyto_ADP->Cyto_CK Cyto_Cr Creatine Cyto_CK->Cyto_Cr Cyto_ATP ATP Cyto_CK->Cyto_ATP Phosphate Transfer Cyto_PCr->Cyto_CK Cyto_Cr->Cr_in Diffusion Cyto_ATP->Cyto_ATP_util Ischemia Ischemia Ischemia->Mito_ATP Decreases Oxidative Phosphorylation Ischemia->Cyto_ATP_util Increases Demand

Caption: The this compound Shuttle in Ischemic Conditions.

Lactate Signaling in Neuroprotection

Lactate's role extends beyond metabolism to cell signaling, primarily through the GPR81/HCAR1 receptor. This signaling can activate pro-survival pathways.[8][9][10][11]

cluster_downstream Downstream Effects Lactate Lactate GPR81 GPR81/HCAR1 Receptor Lactate->GPR81 Binds to Gi Gi protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuroprotection Neuroprotective Effects PKA->Neuroprotection Leads to Gene_Expression Altered Gene Expression PKA->Gene_Expression Anti_Apoptosis Inhibition of Apoptosis PKA->Anti_Apoptosis

Caption: Lactate Signaling via the GPR81/HCAR1 Receptor.

Experimental Workflow: Comparing PCr and Lactate

A typical experimental workflow to compare the predictive value of this compound and lactate in a rodent model of ischemic stroke is outlined below.

Start Rodent Model of Ischemic Stroke (e.g., MCAO) MRS In Vivo ³¹P-MRS (Baseline & Post-Ischemia) Start->MRS CSF_Sample CSF/Blood Sampling (Baseline & Post-Ischemia) Start->CSF_Sample Behavioral Neurological Scoring (e.g., mNSS) Start->Behavioral PCr_Analysis Calculate PCr/ATP Ratio MRS->PCr_Analysis Lactate_Analysis Enzymatic Lactate Assay CSF_Sample->Lactate_Analysis Histology Histological Analysis (Infarct Volume) Behavioral->Histology Correlation Correlate Biomarkers with Outcome Measures Histology->Correlation PCr_Analysis->Correlation Lactate_Analysis->Correlation Conclusion Determine Predictive Value Correlation->Conclusion

Caption: Workflow for Comparing PCr and Lactate as Ischemic Predictors.

Conclusion

Both this compound and lactate provide valuable information on the metabolic state of ischemic tissue. However, their predictive roles are distinct. This compound, through the PCr/ATP ratio, offers an earlier and more direct measure of the impending energy crisis, making it a highly sensitive marker for the initial stages of ischemia. Lactate, while a well-established marker of anaerobic metabolism, has a more complex role, acting as both a potential neuroprotectant and a predictor of poor outcomes. The choice of biomarker will depend on the specific research question and the available technology. For early detection and assessment of the immediate bioenergetic state, this compound is superior. For a broader view of metabolic adaptation and as a widely accessible clinical marker, lactate remains highly relevant. Future research should focus on direct comparative studies to establish the relative predictive power of these two crucial metabolites in various ischemic pathologies.

References

Assessing the Reproducibility of Phosphocreatine Recovery Rate Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of phosphocreatine (PCr) recovery rates is a critical indicator of skeletal muscle mitochondrial function. This guide provides a comprehensive comparison of the leading non-invasive techniques, ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) and Near-Infrared Spectroscopy (NIRS), supported by experimental data to inform methodology selection and experimental design.

The resynthesis of this compound following exercise is a direct reflection of a muscle's oxidative capacity.[1][2] Therefore, robust and reliable measurement of its recovery kinetics is paramount for studies investigating metabolic diseases, aging, and the efficacy of therapeutic interventions. This guide delves into the two primary methods for this assessment, presenting their reproducibility, underlying protocols, and the biochemical pathways they interrogate.

Comparative Analysis of Reproducibility

The reproducibility of a measurement is crucial for its utility in longitudinal studies and clinical trials. The two most common metrics used to assess this are the Coefficient of Variation (CV), which expresses the standard deviation as a percentage of the mean, and the Intraclass Correlation Coefficient (ICC), which measures the reliability of ratings.

Measurement TechniqueParameterMuscle GroupReproducibility MetricValueReference
³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) PCr Recovery Time Constant (τ)QuadricepsCV7.9%[3][4]
PCr Recovery Time Constant (τ)QuadricepsICC0.90[3]
PCr Recovery Rate Constant (k)ForearmIntersubject CV43% (moderate exercise)[5]
PCr Recovery Rate Constant (k)ForearmIntersubject CV57% (heavy exercise)[5]
Near-Infrared Spectroscopy (NIRS) Muscle Oxygen Consumption (mV̇O₂) Recovery Time ConstantMedial GastrocnemiusCV10-11%[6]
Muscle Oxygen Consumption (mV̇O₂) Recovery Time ConstantVastus LateralisCV~8%[7]
Muscle Oxygen Consumption (mV̇O₂) Recovery Time ConstantMedial GastrocnemiusICC0.93 - 0.95[3]
Resting Muscle Oxygen Consumption (mV̇O₂)Vastus Lateralis/GastrocnemiusCV2.4%[8]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are standardized methodologies for both ³¹P-MRS and NIRS.

³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) Protocol

³¹P-MRS is considered the gold standard for non-invasively measuring high-energy phosphates in vivo.[9][10]

1. Subject Preparation:

  • Subjects should refrain from strenuous exercise for at least 24 hours prior to the measurement.

  • A standardized meal and hydration protocol should be followed.

2. Exercise Protocol:

  • Subjects perform a standardized, localized exercise within the MRI scanner to deplete PCr levels. Common exercises include dynamic plantar flexion or knee extension.[11][12]

  • The exercise intensity and duration should be sufficient to cause a significant drop in PCr (e.g., to <30% of resting levels) and potentially induce intracellular acidosis, which can affect recovery kinetics.[13][14] A typical protocol might involve repeated contractions for a set duration (e.g., 90 seconds) or until fatigue.[11]

3. Data Acquisition:

  • A surface coil is placed over the muscle of interest (e.g., quadriceps, gastrocnemius).[15]

  • Localized spectra are acquired before, during, and immediately following the cessation of exercise.

  • Temporal resolution is critical for accurately capturing the recovery curve. Spectra are typically acquired every 6 to 60 seconds during the recovery period.[1][9][16]

4. Data Analysis:

  • The relative concentrations of PCr, inorganic phosphate (Pi), and ATP are determined from the spectra.

  • The PCr recovery data is then fitted to a monoexponential model to calculate the time constant (τ) or the rate constant (k) of recovery.[11][17]

Near-Infrared Spectroscopy (NIRS) Protocol

NIRS offers a more portable and less expensive alternative to ³¹P-MRS for assessing muscle oxidative capacity by measuring the recovery of muscle oxygen consumption (mV̇O₂).[18][19][20]

1. Subject Preparation:

  • Similar to ³¹P-MRS, subjects should avoid strenuous exercise and follow a standardized pre-test diet.

2. Exercise Protocol:

  • A short-duration, high-intensity exercise is performed to increase muscle oxygen consumption. This is often a voluntary exercise like repeated plantar flexion for approximately 10 seconds.[3][4]

3. Data Acquisition:

  • A NIRS probe is placed on the skin over the target muscle.

  • A series of transient arterial occlusions are applied both at rest and immediately following the exercise. This is typically achieved by rapidly inflating a cuff placed proximally on the limb to suprasystolic pressure (~270 mmHg).[8]

  • The rate of deoxygenated hemoglobin/myoglobin increase during occlusion reflects the muscle's oxygen consumption rate.

4. Data Analysis:

  • The recovery of mV̇O₂ following exercise is determined from the series of occlusion-induced slopes.

  • This recovery curve is then fitted to a monoexponential model to determine the time constant of mV̇O₂ recovery, which is well-correlated with the PCr recovery time constant measured by ³¹P-MRS.[3][4]

Visualization of Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key signaling pathway for PCr recovery and a typical experimental workflow for assessing its reproducibility.

PCr_Recovery_Pathway cluster_muscle_cell Muscle Cell cluster_recovery Recovery Phase Exercise Muscle Contraction (Exercise) ATP_hydrolysis ATP -> ADP + Pi Exercise->ATP_hydrolysis Consumes ATP ADP ADP ATP_hydrolysis->ADP PCr_hydrolysis PCr + ADP -> Cr + ATP PCr_hydrolysis->ATP_hydrolysis Buffers ATP Mitochondria Mitochondrial Oxidative Phosphorylation PCr_resynthesis Cr + ATP -> PCr + ADP Mitochondria->PCr_resynthesis Provides ATP ADP->PCr_hydrolysis Stimulates ADP->Mitochondria Stimulates

Caption: Signaling pathway of this compound metabolism during exercise and recovery.

Reproducibility_Workflow cluster_study_design Experimental Design cluster_data_acquisition Data Acquisition & Analysis cluster_reproducibility_analysis Reproducibility Assessment Subject_Recruitment Subject Recruitment Familiarization Familiarization Session Subject_Recruitment->Familiarization Test_1 Test Session 1 Familiarization->Test_1 Washout Washout Period (e.g., 7 days) Test_1->Washout Protocol Standardized Protocol (Exercise, Data Acq.) Test_1->Protocol Test_2 Test Session 2 Washout->Test_2 Test_2->Protocol Measurement_1 PCr Recovery Measurement 1 Protocol->Measurement_1 from Test 1 Measurement_2 PCr Recovery Measurement 2 Protocol->Measurement_2 from Test 2 Analysis Data Analysis (Curve Fitting, τ/k calculation) Measurement_1->Analysis Measurement_2->Analysis Stats Statistical Analysis (CV, ICC) Analysis->Stats Paired Data

References

A Comparative Guide to Non-Invasive Phosphocreatine Measurement Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of non-invasive techniques for measuring phosphocreatine (PCr), a key molecule in cellular energy metabolism. We will delve into the validation, experimental protocols, and comparative performance of the leading non-invasive methods, namely ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) and Near-Infrared Spectroscopy (NIRS), benchmarked against the gold standard invasive method of muscle biopsy.

Introduction to this compound Measurement

This compound serves as a rapidly available reserve of high-energy phosphate in skeletal muscle and brain tissue, crucial for buffering adenosine triphosphate (ATP) levels during periods of high energy demand. The ability to accurately measure PCr levels and its kinetics non-invasively is of significant interest in clinical research, drug development, and sports science for assessing mitochondrial function and overall metabolic health. While muscle biopsy remains the definitive method for direct quantification, its invasive nature limits its application in longitudinal or dynamic studies.[1][2] This has spurred the development and validation of non-invasive alternatives.

Non-Invasive Measurement Techniques

³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a powerful, non-invasive technique that allows for the direct measurement of phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi), within a specific region of interest in the body.[3][4] By acquiring spectra before, during, and after exercise, ³¹P-MRS can provide dynamic information on PCr depletion and resynthesis rates, offering a window into mitochondrial oxidative capacity.[3][4][5] The post-exercise PCr recovery rate is a widely used index of mitochondrial function.[6][7][8]

Near-Infrared Spectroscopy (NIRS)

NIRS is another non-invasive optical technique that measures the absorption of near-infrared light by chromophores in the tissue, primarily hemoglobin and myoglobin.[9][10] While NIRS does not directly measure PCr, it provides an indirect assessment of muscle oxidative metabolism by measuring the recovery rate of muscle oxygen consumption (mVO₂) after exercise.[6] This recovery kinetic has been shown to correlate strongly with PCr recovery measured by ³¹P-MRS, making NIRS a viable, portable, and more cost-effective alternative for assessing mitochondrial function.[2][6][11]

The Gold Standard: Muscle Biopsy

The traditional method for quantifying muscle metabolites is through a muscle biopsy.[2] This invasive procedure involves the surgical removal of a small piece of muscle tissue, which is then biochemically analyzed.[12][13][14] While it provides the most direct and accurate measurement of PCr concentration, its application is limited by its invasive nature, potential for discomfort, and the inability to perform repeated measurements over a short period.[1]

Comparative Validation Data

The validation of non-invasive techniques is crucial for their adoption in research and clinical settings. ³¹P-MRS has been validated against direct biochemical assays from muscle biopsies, demonstrating its accuracy.[15] NIRS, in turn, has been extensively validated against ³¹P-MRS, showing a strong correlation in measuring skeletal muscle oxidative capacity.[2][6][11]

The following tables summarize key quantitative data from studies comparing the performance of ³¹P-MRS and NIRS.

Table 1: Reliability and Repeatability of ³¹P-MRS and NIRS

Parameter³¹P-MRSNIRSSource
Reliability (ICC)
PCr Amplitude Change (Fatigue)0.73-[9]
TOI Amplitude Change (Fatigue)-0.69[9]
HHb Amplitude Change (Fatigue)-0.80[9]
HHb Recovery-0.96[9]
Measurement Error (CV%)
PCr Amplitude Change (Fatigue)7%-[9]
PCr Recovery Time Constant20%-[9]
PCr Rate Constant7.9%6.9% - 8.1%[2][6][11][16]
Repeatability (CV%)
Between Trials7.9%6.9% - 8.1%[2][6][11]
Between Days2.6%7.1%[16]

ICC: Intraclass Correlation Coefficient; CV: Coefficient of Variation; TOI: Tissue Oxygenation Index; HHb: Deoxyhemoglobin

Table 2: Cross-Validation of NIRS against ³¹P-MRS

StudySample SizeExercise ProtocolKey Findings
Ryan et al. (2013)16 healthy individualsShort-duration (~10s) plantar flexion- Average recovery time constant was identical for PCr (³¹P-MRS) and muscle oxygen consumption (NIRS) (31.5 ± 8.5 s vs 31.5 ± 8.9 s).- Strong correlation between ³¹P-MRS and NIRS time constants (r = 0.88 to 0.95).- Good repeatability for both methods (CV% = 7.9% for ³¹P-MRS, 6.9%-8.1% for NIRS).[2][6][11]
Nagasawa et al. (as cited in Ryan et al., 2013)8 male participantsForearm muscle exercise- Similar strong correlation between NIRS and ³¹P-MRS recovery kinetics (r = 0.92).[2]

Experimental Protocols

Detailed methodologies are critical for the replication and comparison of findings. Below are representative experimental protocols for each technique.

³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) Protocol
  • Subject Positioning: The subject is positioned within the MRI scanner, with the muscle of interest (e.g., calf muscle, forearm) placed over a surface coil.[17][18]

  • Resting State Measurement: Fully relaxed ³¹P spectra are acquired at rest to establish baseline levels of PCr, ATP, and Pi. This typically involves a long repetition time (TR) of around 30 seconds.[18]

  • Exercise Protocol: The subject performs a standardized exercise, such as isometric contractions or dynamic movements, for a short duration (e.g., 10-24 seconds) to induce a significant depletion of PCr without causing substantial intracellular acidosis.[5][6][18]

  • Dynamic Acquisition during Recovery: Immediately following the cessation of exercise, a series of partially relaxed ³¹P spectra are acquired with a high temporal resolution (e.g., every 3-6 seconds) for several minutes to monitor the resynthesis of PCr.[5][6][17]

  • Data Analysis: The peak heights or areas of PCr in the sequential spectra are quantified. The post-exercise PCr recovery kinetics are then fitted to a monoexponential function to calculate the time constant (τ) or the rate constant (k), which serves as an index of mitochondrial capacity.[6][18]

Near-Infrared Spectroscopy (NIRS) Protocol
  • Probe Placement: The NIRS probe is securely placed on the skin over the belly of the muscle of interest.

  • Resting State Measurement: Baseline measurements of tissue oxygenation are recorded.

  • Exercise Protocol: A similar short-duration exercise protocol as used in ³¹P-MRS is performed to increase muscle oxygen consumption.[6]

  • Recovery Measurement with Arterial Occlusions: During the recovery period, a series of transient arterial occlusions are applied upstream of the muscle using a pressure cuff. Each occlusion lasts for a few seconds, during which the rate of deoxygenation of hemoglobin/myoglobin is measured. This rate reflects the muscle's oxygen consumption.[6]

  • Data Analysis: The recovery rate of muscle oxygen consumption is determined by plotting the oxygen consumption rates from the serial occlusions against time. This recovery kinetic is then fitted to a monoexponential function to calculate the time constant, analogous to the PCr recovery constant from ³¹P-MRS.[6]

Muscle Biopsy Protocol
  • Anesthesia: The skin and underlying fascia over the target muscle are anesthetized.

  • Incision and Sampling: A small incision is made, and a biopsy needle (e.g., Bergström needle) is inserted into the muscle to obtain a small tissue sample.[13]

  • Sample Processing: The muscle sample is rapidly frozen in liquid nitrogen to halt metabolic processes and then stored at -80°C.

  • Biochemical Analysis: The frozen tissue is later dissected free of non-muscle tissue, freeze-dried, and powdered. The concentrations of PCr and other metabolites are then determined using established biochemical assays, such as enzymatic assays or capillary electrophoresis.[12]

Visualizing the Validation and Metabolic Pathways

To better illustrate the relationships between these techniques and the underlying physiology, the following diagrams are provided.

Validation_Workflow cluster_gold_standard Gold Standard (Invasive) cluster_non_invasive Non-Invasive Techniques Biopsy Muscle Biopsy (Direct PCr Measurement) MRS ³¹P-MRS (Direct PCr Measurement) Biopsy->MRS Validation (Accuracy) NIRS NIRS (Indirect Measurement via mVO₂) MRS->NIRS Cross-Validation (Correlation)

Caption: Validation workflow for non-invasive PCr measurement techniques.

PCr_Signaling_Pathway cluster_energy_demand High Energy Demand (Exercise) cluster_energy_supply Energy Buffering & Resynthesis ATP_hydrolysis ATP -> ADP + Pi PCr_breakdown PCr + ADP -> Cr + ATP ATP_hydrolysis->PCr_breakdown [Creatine Kinase] PCr_breakdown->ATP_hydrolysis Replenishes ATP OxPhos Oxidative Phosphorylation (Mitochondria) ADP + Pi -> ATP PCr_breakdown->OxPhos Signals for recovery

Caption: The this compound (PCr) shuttle in muscle energy metabolism.

Conclusion

Both ³¹P-MRS and NIRS have demonstrated their value as reliable and valid non-invasive tools for assessing skeletal muscle this compound kinetics and, by extension, mitochondrial function. ³¹P-MRS offers the advantage of directly measuring PCr and other phosphorus metabolites, providing a more comprehensive metabolic picture. NIRS, while an indirect measure, shows excellent agreement with ³¹P-MRS and offers greater portability, lower cost, and ease of use, making it suitable for a wider range of research and clinical applications. The choice between these techniques will depend on the specific research question, available resources, and the desired level of metabolic detail.

References

A Comparative Analysis of Phosphocreatine Bioenergetics Across the Animal Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the phosphocreatine and related phosphagen systems reveals a fascinating evolutionary story of energy management in the animal kingdom. From the rapid bursts of a cheetah to the sustained flight of a pigeon and the quick escape of a shrimp, the immediate energy needs of muscle and brain tissues are met by high-energy phosphate compounds, primarily this compound (PCr) in vertebrates and a variety of other phosphagens, most notably phosphoarginine (PAr), in invertebrates. This guide provides a comparative overview of the bioenergetics of these systems, presenting quantitative data, detailed experimental protocols, and a look at the underlying cellular pathways.

The this compound (PCr) system, which includes PCr itself and the enzyme creatine kinase (CK), serves as a critical temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain[1][2]. It facilitates the rapid regeneration of adenosine triphosphate (ATP), the universal energy currency of the cell, by transferring a phosphoryl group from PCr to adenosine diphosphate (ADP)[2][3]. This system is a hallmark of vertebrate bioenergetics[4]. In contrast, many invertebrates utilize a diverse array of other phosphagens, with phosphoarginine (PAr) and its corresponding enzyme, arginine kinase (AK), being the most common analogue to the PCr-CK system[5][6][7].

Quantitative Comparison of Phosphagen Systems

The concentration of phosphagens and ATP, as well as the activity of their respective kinases, vary significantly across different species and tissues, reflecting their diverse metabolic requirements and evolutionary adaptations.

Vertebrate Bioenergetics: The this compound System

In vertebrates, PCr levels in skeletal muscle are typically several-fold higher than ATP concentrations, providing a substantial reservoir for immediate energy needs[8]. Tissues with high oxidative capacity, like cardiac muscle, and those built for sustained activity, tend to have different bioenergetic profiles compared to muscles designed for rapid, powerful contractions.

Table 1: this compound and ATP Concentrations in Vertebrate Tissues

ClassSpeciesTissueThis compound (PCr) (mmol/kg wet weight)ATP (mmol/kg wet weight)PCr/ATP Ratio
Fish Largemouth Bass (Micropterus salmoides)White Muscle~15~4~3.75
Rainbow Trout (Oncorhynchus mykiss)White Muscle~20-30~5~4-6
Amphibian Bullfrog (Rana catesbeiana)Skeletal Muscle~25~4~6.25
Reptile Alligator (Alligator mississippiensis)Skeletal MuscleHigh CK activity suggests significant PCr stores--
Bird Chicken (Gallus gallus domesticus)Pectoralis Muscle~15-20~5-7~2-4
Pigeon (Columba livia)Pectoralis Muscle~25-30~6-8~3-5
Mammal Rat (Rattus norvegicus) - Type 2 fibersSkeletal Muscle3284.0
Rat (Rattus norvegicus) - Type 1 fibersSkeletal Muscle1653.2
Human (Homo sapiens)Skeletal Muscle25.88.53.04
Human (Homo sapiens)Brain (Gray Matter)3.532.191.61
Human (Homo sapiens)Brain (White Matter)3.333.410.98

Note: Values are approximate and can vary based on the specific muscle, physiological state, and analytical method. Data compiled and synthesized from multiple sources.

Table 2: Creatine Kinase (CK) Activity in Vertebrate Tissues

ClassSpeciesTissueCreatine Kinase Activity (U/g tissue or U/mg protein)
Fish Cichlid Fish (Oreochromis mossambicus)Brain~105-135 nmol/mg protein/min
Amphibian Wood Frog (Rana sylvatica)Skeletal MuscleActivity increases by 35% upon freezing
Reptile Various wild reptilesSkeletal & Cardiac MuscleHigh activity, but with significant inter-species variation
Bird Chicken (Gallus gallus domesticus)Pectoralis MuscleHigh activity
Duck (Anas platyrhynchos)Pectoralis MuscleHigh activity, with ~2-fold higher in vivo flux than chicken
Mammal Rat (Rattus norvegicus)Skeletal MuscleHigh activity

Note: Units and conditions of measurement can vary significantly between studies, making direct comparisons challenging. Data compiled and synthesized from multiple sources.

Invertebrate Bioenergetics: Diverse Phosphagen Systems

The invertebrate world showcases a wider variety of phosphagen systems. While phosphoarginine is prevalent, other compounds like phosphoglycocyamine, phosphotaurocyamine, and phospholombricine are also utilized in different phyla[4]. The activity of arginine kinase, the enzyme responsible for PAr metabolism, is particularly high in the muscle tissues of crustaceans and molluscs, reflecting their reliance on this system for rapid movement[5][9].

Table 3: Phosphoarginine and ATP Concentrations in Invertebrate Tissues

PhylumSpeciesTissuePhosphoarginine (PAr) (µmol/g tissue)ATP (µmol/g tissue)PAr/ATP Ratio
Crustacea Blue Crab (Callinectes sapidus)Levator MuscleHigh, but varies with salinity--
Lobster (Homarus americanus)Abdominal Muscle~20-25~4-6~4-6
Mollusca Squid (Loligo)Mantle Muscle~15-20~3-5~4-5

Note: Data for invertebrates is less standardized than for vertebrates. Values are approximate. Data compiled and synthesized from multiple sources.

Table 4: Arginine Kinase (AK) Activity in Invertebrate Tissues

PhylumSpeciesTissueArginine Kinase Activity (U/g tissue or U/mg protein)
Crustacea Kuruma Shrimp (Penaeus japonicus)Swimmeret MuscleHigh activity
Shore Crab (Carcinus maenas)GillsLower than muscle, but present
Mollusca Various speciesSiphon, Adductor, Foot MuscleHigh activity, with different isoenzyme distributions

Note: Units and conditions of measurement can vary significantly between studies. Data compiled and synthesized from multiple sources.

Signaling Pathways and Experimental Workflows

The this compound system is not merely a passive energy reservoir; it is intricately linked with cellular signaling and metabolic regulation.

The this compound Shuttle

The "this compound shuttle" is a key concept in cellular bioenergetics, describing how the PCr/CK system facilitates the transport of high-energy phosphate from the mitochondria, where it is produced, to sites of high ATP consumption, such as the myofibrils and ion pumps in the cell membrane. This spatial buffering of energy is crucial for maintaining cellular function during intense activity.

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP mtCK Mitochondrial CK Mito_ATP->mtCK phosphorylates Mito_ADP ADP mtCK->Mito_ADP PCr_out This compound mtCK->PCr_out produces Cr_in Creatine Cr_in->mtCK cCK Cytosolic CK PCr_out->cCK diffuses to Myofibril Myofibril (ATPase) Cyto_ADP ADP Myofibril->Cyto_ADP produces Cyto_ATP ATP Cyto_ATP->Myofibril Cyto_ADP->cCK cCK->Cr_in releases cCK->Myofibril regenerates ATP for cCK->Cyto_ATP

Caption: The this compound shuttle facilitates energy transfer from mitochondria to myofibrils.

Experimental Workflow for Bioenergetic Analysis

A typical workflow for assessing the this compound system in tissue samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow A Tissue Sample Collection (Rapid Freezing) B Homogenization in Perchloric Acid A->B F Tissue Homogenization in Assay Buffer A->F C Centrifugation B->C D Supernatant Neutralization C->D E HPLC Analysis (PCr & ATP Quantification) D->E H Data Analysis and Comparison E->H G Spectrophotometric Assay (CK/AK Activity) F->G G->H

Caption: A generalized workflow for the analysis of this compound, ATP, and creatine kinase activity.

Experimental Protocols

Accurate quantification of this compound, ATP, and creatine kinase activity is fundamental to comparative bioenergetics. Below are detailed methodologies for these key experiments.

Determination of this compound and ATP by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of PCr and ATP in tissue extracts.

1. Sample Preparation:

  • Excise tissue samples as rapidly as possible and immediately freeze-clamp using tongs pre-cooled in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Homogenize the powdered tissue in 10 volumes of ice-cold 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralize the resulting supernatant by adding a calculated volume of 2 M potassium carbonate to precipitate the perchlorate.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • The clear supernatant is then used for HPLC analysis.

2. HPLC Analysis:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5) is often employed. A gradient with an organic modifier like methanol may be necessary for optimal separation.

  • Detection: UV absorbance is monitored at 210 nm for PCr and 254 nm for ATP.

  • Quantification: The concentrations of PCr and ATP in the samples are determined by comparing their peak areas to those of known standards.

Spectrophotometric Assay of Creatine Kinase (CK) Activity

This assay measures the rate of ATP production from PCr and ADP, which is coupled to the reduction of NADP⁺, monitored as an increase in absorbance at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution (e.g., 100 mM imidazole, pH 6.7) containing glucose, ADP, NADP⁺, magnesium acetate, and N-acetylcysteine.

  • Coupling Enzymes: Add hexokinase and glucose-6-phosphate dehydrogenase to the assay buffer.

  • Substrate Solution: Prepare a solution of this compound in the assay buffer.

2. Sample Preparation:

  • Homogenize fresh or frozen tissue samples in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • The resulting supernatant (cytosolic fraction) is used for the assay. The protein concentration of the supernatant should be determined using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • In a cuvette, mix the tissue supernatant with the assay buffer containing the coupling enzymes.

  • Initiate the reaction by adding the this compound substrate solution.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer maintained at a constant temperature (e.g., 30°C).

  • The rate of NADP⁺ reduction is directly proportional to the CK activity in the sample. The activity is typically expressed as units per gram of tissue or per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

The comparative bioenergetics of this compound and other phosphagens highlight the diverse strategies that have evolved to meet the energy demands of active tissues. While vertebrates have largely converged on the highly efficient this compound-creatine kinase system, invertebrates display a broader array of phosphagen systems, each tailored to the specific physiological needs of the organism. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further explore the fascinating intricacies of energy metabolism across the animal kingdom, with potential applications in fields ranging from evolutionary physiology to drug development.

References

Evaluating the In Vivo Efficacy of Phosphocreatine Delivery Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the most effective method for delivering phosphocreatine (PCr) to target tissues in vivo is critical for harnessing its therapeutic potential. This guide provides an objective comparison of different PCr delivery strategies, supported by experimental data, to aid in the selection of appropriate methods for preclinical and clinical research.

This compound is a pivotal molecule in cellular bioenergetics, acting as a temporal and spatial buffer for adenosine triphosphate (ATP). Its role in maintaining energy homeostasis has made it a subject of interest for therapeutic applications in conditions characterized by energy deficits, such as ischemic injuries, neurodegenerative diseases, and myopathies. However, the inherent instability and poor membrane permeability of PCr present significant challenges for its effective in vivo delivery. This guide evaluates the efficacy of various delivery methods, including oral creatine supplementation, intravenous administration of PCr, and emerging technologies like liposomal formulations and prodrugs.

Comparison of this compound Delivery Methods

The following tables summarize the quantitative data from in vivo studies on different PCr delivery methods.

Table 1: Efficacy of Oral Creatine Supplementation on Muscle this compound Levels

SpeciesDosing RegimenDurationTissueMeasurement MethodIncrease in PCrReference
Human0.3 g/kg/day5 daysVastus Lateralis Muscle31P-MRSSignificant increase[1][2]
Human21 g/day 2 weeksCalf Muscle31P-MRS~20%(Francaux et al., 2000)
Human20 g/day 5 daysQuadriceps Femoris MuscleBiopsySignificant increase, up to 50% in some individuals(Harris et al., 1992)

Table 2: Efficacy of Intravenous this compound Administration

SpeciesDosing RegimenOutcome MeasureTissue/FluidKey FindingReference
Rat150 mg/kgApoptosisBrainAttenuated apoptosis in ischemia-reperfusion injury[3]
Rat200 mg/kgMyocardial Infarct SizeHeartSignificantly lower infarct size[4]
Rat50 mg/kgATP and PCr concentrationsCardiac MuscleATP increased to 3.1 µmol/g (vs. 2.5 µmol/g in controls); PCr increased to 2.3 µmol/g (vs. 1.7 µmol/g in controls)[5]
Human, Dog, RabbitSingle IV injectionPharmacokineticsBlood SerumRapid, biphasic clearance with a short half-life(Saks et al., 1985)

Table 3: Preclinical Efficacy of Novel this compound Delivery Methods

Delivery MethodModel SystemKey FindingReference
Fusogenic LiposomesIn vitro (live cells)23% increase in intracellular ATP levels[6][7]
PCr-Mg-Complex AcetateIn vivo (mouse model of stroke)48% reduction in infarct volume(Perasso et al., 2009)
PCr Prodrug (ethyl ester)Synthetic method developmentSuccessful synthesis with potential for improved bioavailability[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Oral Creatine Supplementation and In Vivo Measurement of Muscle this compound

Objective: To determine the effect of oral creatine supplementation on muscle PCr levels using 31P Magnetic Resonance Spectroscopy (31P-MRS).

Protocol:

  • Subject Recruitment: Healthy human volunteers are recruited for the study.

  • Supplementation Protocol: Subjects ingest creatine monohydrate at a dose of 0.3 g/kg of body weight per day, divided into four equal doses, for a period of 5 days.[1][2] A placebo group receives a granulated sugar mixture.[1][2]

  • 31P-MRS Measurement:

    • A 1H/31P dual radio frequency transmit-receive surface coil (11-cm) is placed over the vastus lateralis muscle of the subject.[1][2]

    • 31P spectra are acquired every 10 seconds during rest, a standardized exercise protocol, and the recovery period.[1][2]

    • The relative concentrations of PCr, inorganic phosphate (Pi), and β-ATP are determined from the areas of their respective spectral peaks.[1][2]

  • Data Analysis: The change in muscle PCr concentration is calculated by comparing the spectra before and after the supplementation period. The initial rate of PCr resynthesis after exercise is also determined as an indicator of mitochondrial function.[9]

Intravenous this compound Administration in a Rat Model of Myocardial Ischemia-Reperfusion Injury

Objective: To evaluate the cardioprotective effect of intravenously administered PCr in a rat model of myocardial ischemia-reperfusion (I/R) injury.

Protocol:

  • Animal Model: Male Wistar rats are anesthetized, and a myocardial I/R model is established by ligating the left anterior descending (LAD) coronary artery for 30 minutes, followed by 120 minutes of reperfusion.[4]

  • Drug Administration:

    • The experimental group receives an intravenous injection of PCr (200 mg/kg) 5 minutes before the onset of reperfusion.[4]

    • The control I/R group receives an equivalent volume of saline.[4]

  • Outcome Assessment:

    • Infarct Size Measurement: After the reperfusion period, the heart is excised, and the myocardial infarct size is determined using triphenyltetrazolium chloride (TTC) staining.[4]

    • Biochemical Analysis: Blood samples are collected to measure cardiac enzyme levels (e.g., creatine kinase-MB, lactate dehydrogenase).

  • Statistical Analysis: The infarct size and biochemical markers are compared between the PCr-treated group and the control group to determine the statistical significance of any observed protective effects.

Visualizing Key Pathways and Workflows

Understanding the underlying mechanisms of PCr action and the experimental procedures is enhanced by visual representations.

Creatine_Kinase_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) ATP_mito ATP ATP_prod->ATP_mito mtCK Mitochondrial Creatine Kinase ADP_mito ADP mtCK->ADP_mito PCr_mito This compound mtCK->PCr_mito Pi transfer ATP_mito->mtCK Cr_mito Creatine Cr_mito->mtCK PCr_cyto This compound PCr_mito->PCr_cyto Diffusion cCK Cytosolic Creatine Kinase PCr_cyto->cCK ATP_cyto ATP cCK->ATP_cyto Pi transfer Cr_cyto Creatine cCK->Cr_cyto ATP_util ATP Utilization (e.g., Muscle Contraction) ADP_cyto ADP ATP_util->ADP_cyto ATP_cyto->ATP_util ADP_cyto->cCK Cr_cyto->Cr_mito Diffusion

Caption: The Creatine Kinase/Phosphocreatine (CK/PCr) energy shuttle.

Neuroprotective_Pathway PCr This compound AKT AKT PCr->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits CDK5 CDK5 AKT->CDK5 Inhibits Tau Tau GSK3b->Tau Phosphorylates Apoptosis Neuronal Apoptosis Tau->Apoptosis Leads to APP APP APP->Apoptosis Contributes to CDK5->Tau Phosphorylates

Caption: Neuroprotective signaling pathway influenced by this compound.

Conclusion

The choice of this compound delivery method depends on the specific research question and therapeutic goal. Oral creatine supplementation is a well-established, non-invasive method for increasing muscle PCr levels, though its efficacy can be influenced by individual factors. Intravenous administration of PCr allows for direct and rapid systemic delivery, demonstrating protective effects in preclinical models of ischemia, but is more invasive.

Emerging strategies such as liposomal delivery and prodrugs hold promise for overcoming the limitations of conventional methods, potentially offering improved bioavailability and targeted delivery. However, further in vivo studies are required to fully evaluate their efficacy and safety profiles. This comparative guide provides a foundation for researchers to make informed decisions about the most suitable PCr delivery method for their in vivo studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Phosphocreatine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of phosphocreatine, a common reagent in various biological and metabolic studies. While this compound and its common salt forms, such as this compound disodium salt, are generally not classified as hazardous materials for transportation, they must be handled and disposed of with the same diligence as any other laboratory chemical.[1][2]

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.
Eye Protection Safety glasses or gogglesTo protect against accidental splashes or dust generation.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating and inhaling dust.[2][3]

In Case of a Spill:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[3]

  • Containment: Prevent the spilled material from entering drains or waterways.[2][3][4]

  • Clean-up:

    • For dry spills, carefully sweep or shovel the material to avoid generating dust.[1][3]

    • Place the collected material into a suitable, closed, and clearly labeled container for disposal.[2][3]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Drain disposal is not recommended unless explicitly permitted by local regulations and institutional guidelines for this specific chemical.

Step 1: Waste Characterization and Segregation

  • Solid Waste: Unused or expired pure this compound, as well as any lab materials (e.g., weighing paper, contaminated gloves) that have come into direct contact with the solid chemical.

  • Aqueous Solutions: Solutions containing this compound. Note that while this compound itself is not typically classified as hazardous, the other components in the solution may be.

Step 2: Packaging and Labeling

  • Solid Waste:

    • Place the solid this compound waste into a primary container that is durable and sealable.

    • Ensure the container is compatible with the chemical.

    • Label the container clearly with the chemical name ("this compound" or "this compound Disodium Salt"), concentration (if applicable), and the date of waste generation.

  • Aqueous Solutions:

    • Collect aqueous waste containing this compound in a designated, leak-proof container.

    • Do not mix with other incompatible waste streams.

    • Label the container with all chemical constituents and their approximate concentrations.

Step 3: Storage of Chemical Waste

  • Store the labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Keep containers tightly sealed to prevent any release into the environment.[4]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][3][5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[6]

  • Provide the waste disposal company with an accurate description of the waste, including its composition and quantity.

  • Follow all institutional and local regulations for the transfer and disposal of chemical waste.[2][5][7]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS). No experimental protocols for the chemical alteration or neutralization of this compound for disposal are recommended, as the standard and safest procedure is collection and disposal by a licensed professional service.

This compound Disposal Decision Pathway

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (unused, expired, contaminated materials) waste_type->solid_waste Solid aqueous_waste Aqueous Solution Containing this compound waste_type->aqueous_waste Aqueous package_solid Package in a sealed, labeled container for solid waste solid_waste->package_solid package_aqueous Collect in a designated, labeled, leak-proof container for aqueous waste aqueous_waste->package_aqueous store Store in designated waste accumulation area package_solid->store package_aqueous->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company store->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling of Phosphocreatine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. While phosphocreatine is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to maintain a safe research environment.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

Following general industrial hygiene practices is crucial when handling this compound.[1] The recommended PPE provides a barrier against potential contact and inhalation of the substance.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesGloves must be inspected for integrity before use. Nitrile or latex gloves are commonly suitable. Proper glove removal technique (without touching the outer surface) should be employed to avoid skin contact.[1]
Eye Protection Safety glasses or gogglesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] For tasks with a high risk of splashing, chemical splash goggles are recommended.
Skin and Body Protection Laboratory coatA standard lab coat is sufficient to protect clothing and skin from potential splashes and spills.
Respiratory Protection Dust mask (e.g., N95 or P1)While not generally required, a dust mask is recommended in situations where dust formation is likely, to protect against nuisance levels of dust.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. If dust is likely to be generated, use a fume hood or provide appropriate exhaust ventilation.[1]

  • Keep the container tightly closed when not in use and store it in a dry, well-ventilated place.[1]

2. Handling Procedure:

  • Avoid the formation of dust.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid contact with skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.[1]

3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water as a precaution.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

1. Waste Collection:

  • Collect surplus and non-recyclable this compound in a suitable, closed container labeled for disposal.

  • Contaminated materials, such as gloves and weighing papers, should also be collected in a designated waste container.

2. Disposal Method:

  • Dispose of the waste through a licensed disposal company.[1]

  • Do not allow the product to enter drains or sewers.[1][2]

  • Follow all applicable local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling and Disposal of this compound

start Start: Prepare for Handling This compound assess_hazards Assess Potential Hazards (e.g., Dust Formation) start->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Dust Mask (if needed) assess_hazards->don_ppe prepare_workspace Prepare Workspace: - Ensure Good Ventilation - Use Fume Hood if Necessary don_ppe->prepare_workspace handle_chemical Handle this compound: - Avoid Dust Generation - Prevent Skin/Eye Contact prepare_workspace->handle_chemical decontaminate Decontaminate: - Clean Work Surfaces - Wash Hands Thoroughly handle_chemical->decontaminate collect_waste Collect Waste: - Unused Chemical - Contaminated PPE decontaminate->collect_waste dispose_waste Dispose of Waste: - Use Licensed Disposal Company - Follow Regulations collect_waste->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphocreatine
Reactant of Route 2
Phosphocreatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.